1-(b-D-Xylofuranosyl)-5-methoxyuracil
Descripción
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Propiedades
Fórmula molecular |
C10H14N2O7 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7-,9-/m1/s1 |
Clave InChI |
ZXIATBNUWJBBGT-JVZYCSMKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with potential applications in antiviral and anticancer research.[1] The synthesis follows a well-established four-step process involving the initial preparation of 5-methoxyuracil (B140863), followed by its silylation, a Vorbrüggen glycosylation reaction with a protected xylofuranose (B8766934) derivative, and a final deprotection step to yield the target compound.[1] While extensive experimental data for this specific molecule is not widely available in public literature, this document outlines detailed experimental protocols and predicted properties based on established methodologies for the synthesis of similar nucleoside analogs.[1][2][3]
Chemical Identity and Predicted Physicochemical Properties
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog.[2] Its structure, featuring a xylofuranose sugar moiety and a 5-methoxy-substituted uracil (B121893) base, suggests potential biological activity stemming from its ability to interfere with nucleic acid synthesis.[2][3] The xylofuranosyl configuration, being an epimer of the naturally occurring ribofuranose, can impart unique conformational properties that may influence its interaction with cellular or viral enzymes.[1]
Table 1: Predicted Physicochemical Properties [2]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the structure of 1-(β-D-Xylofuranosyl)uracil with an added methoxy (B1213986) group. |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs. |
| Solubility | Soluble in water, DMSO, and methanol (B129727) | Common solubility profile for polar nucleoside analogs. |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring. |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, the methoxy group, and the carbonyl groups of the uracil ring. |
Synthetic Pathway Overview
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a four-step chemical process. This methodology is a robust framework for obtaining the desired nucleoside analog.[1]
Caption: General workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of similar 5-alkoxyuracil nucleosides.[1][4]
Step 1: Synthesis of 5-Methoxyuracil
This initial step involves the methoxylation of 5-hydroxyuracil.[1] A common method for this transformation is through a nucleophilic substitution reaction.[4]
Table 2: Materials for the Synthesis of 5-Methoxyuracil
| Reagent | Purpose |
| 5-Hydroxyuracil | Starting material |
| Sodium methoxide (B1231860) | Reagent for methoxylation |
| Anhydrous Methanol | Solvent |
| Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI) | Methylating agent |
| Hydrochloric acid (HCl) | For neutralization/precipitation |
Procedure:
-
Prepare a solution of sodium methoxide (1.1 equivalents) in dry methanol under an inert atmosphere.[1][4]
-
Add 5-hydroxyuracil (1.0 equivalent) to the sodium methoxide solution and stir at room temperature until a clear solution is formed.[1]
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the mixture and precipitate the product by acidification.[4]
-
Collect the crude 5-methoxyuracil by filtration and purify by recrystallization.[4]
Step 2: Silylation of 5-Methoxyuracil
To facilitate the subsequent glycosylation reaction, the 5-methoxyuracil is silylated to increase its solubility and reactivity in organic solvents.[2][3] This is a common activation step in the Vorbrüggen glycosylation.[1]
Table 3: Materials for the Silylation of 5-Methoxyuracil
| Reagent | Purpose |
| 5-Methoxyuracil | Substrate |
| Hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) | Silylating agent |
| Trimethylsilyl (B98337) chloride (TMSCl) or Ammonium (B1175870) sulfate | Catalyst |
| Anhydrous acetonitrile (B52724) | Solvent |
Procedure:
-
Suspend 5-methoxyuracil (1.0 equivalent) in anhydrous acetonitrile.[1]
-
Add hexamethyldisilazane (2.0-3.0 equivalents) to the suspension.[1]
-
Add a catalytic amount of trimethylsilyl chloride (0.1-0.2 equivalents) or ammonium sulfate.[1][5]
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated derivative.[1][5]
-
Remove the excess silylating agent and solvent under reduced pressure. The crude silylated base is typically used in the next step without further purification.
Step 3: Vorbrüggen Glycosylation
This key step involves the coupling of the silylated 5-methoxyuracil with a protected xylofuranose derivative to form the N-glycosidic bond.[1][2] A Lewis acid catalyst is employed to promote the reaction.[2]
Table 4: Materials for Vorbrüggen Glycosylation
| Reagent | Purpose |
| Silylated 5-methoxyuracil | Activated nucleobase |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose or 1,2,3,5-tetra-O-acetyl-D-xylofuranose | Protected sugar donor |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin(IV) chloride (SnCl₄) | Lewis acid catalyst |
| Anhydrous acetonitrile or 1,2-dichloroethane | Solvent |
| Saturated aqueous sodium bicarbonate | Quenching agent |
| Dichloromethane | Extraction solvent |
Procedure:
-
Dissolve the silylated 5-methoxyuracil from the previous step in anhydrous acetonitrile.[1]
-
Add the protected xylofuranose derivative (1.0-1.2 equivalents).[1]
-
Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., TMSOTf, 1.2-1.5 equivalents) dropwise under an inert atmosphere.[1][3]
-
Stir the reaction at room temperature and monitor its progress by TLC.[1]
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product into an organic solvent such as dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected nucleoside.[1][3]
Step 4: Deprotection
The final step is the removal of the protecting groups from the sugar moiety to yield 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[1] For acetyl or benzoyl protecting groups, a common method is treatment with methanolic ammonia (B1221849) or sodium methoxide in methanol.[2][3]
Table 5: Materials for Deprotection
| Reagent | Purpose |
| Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil | Substrate |
| Methanolic ammonia (saturated at 0 °C) or Sodium methoxide in methanol | Deprotecting agent |
| Methanol | Solvent |
Procedure:
-
Dissolve the protected nucleoside from the previous step in methanol.[1]
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol or a catalytic amount of sodium methoxide in methanol.[1][5]
-
Stir the reaction at room temperature in a sealed vessel and monitor by TLC.[1]
-
Upon completion, neutralize the reaction if necessary (e.g., with Dowex-50 (H⁺ form) resin if sodium methoxide was used).[5]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Purify the final product by recrystallization or column chromatography.[5]
Predicted Mechanism of Action
While the specific biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil has not been extensively documented, its structural similarity to other nucleoside analogs suggests a likely mechanism of action involving the inhibition of nucleic acid synthesis.[2][3] Upon intracellular phosphorylation to its triphosphate derivative, it could act as a competitive inhibitor of DNA or RNA polymerases, leading to incorporation into nascent nucleic acid chains and subsequent chain termination.[2] This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis, which are key mechanisms for anticancer and antiviral activity.[2]
Caption: Predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized 1-(β-D-Xylofuranosyl)-5-methoxyuracil would rely on standard analytical techniques:[3]
-
¹H NMR: Expected to show signals for the anomeric proton (H-1'), sugar protons (H-2' to H-5'), the uracil proton (H-6), and a singlet for the methoxy group.[3]
-
¹³C NMR: Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon are anticipated.[3]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound would confirm its identity. Fragmentation patterns could provide further structural information.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[3]
Conclusion
This technical guide outlines a robust and plausible synthetic route for 1-(β-D-Xylofuranosyl)-5-methoxyuracil based on well-established principles of nucleoside chemistry.[1][3] While specific experimental data for this compound is limited, the provided protocols offer a strong foundation for its successful synthesis and subsequent investigation. Further research is warranted to fully characterize this novel nucleoside analog and to explore its potential therapeutic applications as an antiviral or anticancer agent.[2][3]
References
An In-depth Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public literature. This guide provides a comprehensive overview based on established principles of nucleoside chemistry and comparative analysis of structurally related compounds. The protocols and data presented are predictive and intended to serve as a foundational resource for future research.
Introduction
Nucleoside analogs are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer treatments.[1] Structural modifications to the sugar moiety or the nucleobase can lead to compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles.[2] This guide focuses on 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a synthetic pyrimidine (B1678525) nucleoside analog.[3][4] This compound is characterized by a β-D-xylofuranose sugar, an epimer of the naturally occurring ribofuranose, and a methoxy (B1213986) group at the 5-position of the uracil (B121893) base.[1][2] These structural features suggest its potential as a modulator of nucleic acid synthesis, warranting investigation into its therapeutic utility.[2][5]
Chemical Identity and Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
| Property | Predicted Value | Basis for Prediction |
| IUPAC Name | 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | Standardized nomenclature |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on its chemical structure[2][3] |
| Molecular Weight | ~274.23 g/mol | Calculated from the molecular formula[2][3] |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs[3] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleosides[3] |
| Melting Point | 160-170 °C | Based on 1-(β-D-Xylofuranosyl)uracil (~158°C)[2] |
| LogP | -1.5 to -2.5 | Xylofuranosyl nucleosides are generally polar[2] |
| Hydrogen Bond Donors | 4 | Derived from hydroxyl and N-H groups[2][3] |
| Hydrogen Bond Acceptors | 7 | Derived from oxygen atoms in the structure[2][3] |
| Topological Polar Surface Area (TPSA) | ~130 Ų | Calculated based on the chemical structure[2] |
Synthesis and Characterization
A reliable synthetic route to 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a multi-step process, as outlined below.[1]
Synthetic Workflow
The synthesis involves the preparation of the 5-methoxyuracil (B140863) base, its subsequent activation via silylation, coupling with a protected xylofuranose (B8766934) derivative (Vorbrüggen glycosylation), and final deprotection to yield the target compound.[1]
References
An In-depth Technical Guide to the Structure Elucidation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For the Attention Of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public databases.[1][2][3] This guide provides a comprehensive framework for its synthesis and structural elucidation based on established principles of nucleoside chemistry and predictive analysis from structurally related compounds.[1][2]
Introduction
Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[2] Structural modifications to the nucleobase or the sugar moiety can result in compounds with significant therapeutic potential.[2] The compound 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel synthetic nucleoside analog featuring a β-D-xylofuranose sugar, an epimer of natural ribofuranose, and a 5-methoxy substituted uracil (B121893) base.[2][4] The unique stereochemistry of the xylofuranosyl moiety can confer distinct conformational properties, potentially influencing interactions with cellular or viral enzymes.[4]
The precise structural characterization of such novel compounds is a critical step in drug development, ensuring identity, purity, and providing the foundation for understanding its mechanism of action. High-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for this purpose.[1] This guide details the standard methodologies for the synthesis and complete structure elucidation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Chemical Identity and Predicted Properties
The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil consists of a 5-methoxyuracil (B140863) base connected to the anomeric carbon of a β-D-xylofuranose ring through an N-glycosidic bond.[2]
-
IUPAC Name: 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione[2]
Table 1: Predicted Physicochemical Properties
The following properties are predicted based on the analysis of structurally related compounds.[3]
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | ~274.23 g/mol | Calculated from the molecular formula C₁₀H₁₄N₂O₇.[3] |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs.[3] |
| Solubility | Soluble in water, DMSO, and methanol (B129727) | Common solubility profile for polar nucleoside analogs.[3] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring.[3] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen, methoxy, and carbonyl groups.[3] |
Synthesis Pathway Overview
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is typically achieved through a multi-step process, often employing the Vorbrüggen glycosylation method.[4] This involves the coupling of a protected xylofuranose (B8766934) derivative with a silylated 5-methoxyuracil base.[2][4]
Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[4]
Structure Elucidation Workflow
A logical workflow is essential for the unambiguous characterization of a newly synthesized compound. This involves a combination of spectroscopic techniques to determine connectivity and stereochemistry, followed by purity analysis.
Caption: General workflow for the structural analysis of a novel chemical compound.[1]
Experimental Protocols
The following protocols are generalized but detailed procedures for acquiring high-quality analytical data for the title compound.
Protocol 1: Synthesis via Vorbrüggen Glycosylation
This protocol outlines the key steps for the synthesis of the target compound.[2][4]
-
Synthesis of 5-Methoxyuracil: Prepare the 5-methoxyuracil nucleobase from a suitable precursor as described in the literature.
-
Silylation of 5-Methoxyuracil: Suspend 5-methoxyuracil (1.0 eq) in anhydrous acetonitrile. Add hexamethyldisilazane (B44280) (HMDS, 2.5 eq) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, 0.15 eq). Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear, indicating the formation of the persilylated nucleobase.[4] The solvent is then removed under reduced pressure.
-
Glycosylation: Dissolve the silylated base in anhydrous acetonitrile. Add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.1 eq).[4] Cool the mixture in an ice bath and add trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 1.3 eq) dropwise.[2][4] Allow the reaction to stir at room temperature, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Deprotection: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting protected nucleoside is then deprotected, for example, by treatment with methanolic ammonia (B1221849) to remove the acetyl groups.[3]
-
Purification: Purify the final product using column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information on the carbon-hydrogen framework of the molecule.[1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound for ¹H NMR (or 25-50 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon signals.[1]
-
2D NMR: Perform a suite of two-dimensional experiments including COSY (to establish ¹H-¹H correlations), HSQC (to link protons to their directly attached carbons), and HMBC (to establish long-range ¹H-¹³C correlations, which is crucial for linking the base to the sugar).[1]
-
-
Data Analysis: Integrate proton signals, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Use the 2D spectra to assemble the molecular fragments and confirm the β-anomeric configuration.
Protocol 3: Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of the compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI). Acquire a high-resolution mass spectrum (HRMS) to obtain an accurate mass measurement.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Use the accurate mass to calculate the elemental formula and confirm that it matches C₁₀H₁₄N₂O₇.
Predicted Spectroscopic Data
The following tables summarize the expected NMR and MS data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, based on known values for similar nucleoside analogs.[1][2] The solvent is assumed to be DMSO-d₆.
Table 2: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-6 | ~7.8 | s | - | Uracil ring proton |
| H-1' | ~5.9 | d | ~3-5 | Anomeric proton (β-config.) |
| H-2' | ~4.2 - 4.4 | t | ~5 | Sugar proton |
| H-3' | ~4.0 - 4.2 | t | ~5 | Sugar proton |
| H-4' | ~3.8 - 4.0 | m | - | Sugar proton |
| H-5'a, H-5'b | ~3.5 - 3.7 | m | - | Sugar protons |
| -OCH₃ | ~3.7 | s | - | Methoxy group protons |
| -OH | ~5.0 - 5.5 | br s | - | Exchangeable hydroxyls |
Table 3: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Assignment |
| C-2 | ~151 | Uracil carbonyl |
| C-4 | ~163 | Uracil carbonyl |
| C-5 | ~140 | Uracil ring carbon |
| C-6 | ~125 | Uracil ring carbon |
| C-1' | ~90 | Anomeric carbon |
| C-2' | ~75 | Sugar carbon |
| C-3' | ~73 | Sugar carbon |
| C-4' | ~85 | Sugar carbon |
| C-5' | ~62 | Sugar carbon |
| -OCH₃ | ~58 | Methoxy group carbon |
Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 275.0874 |
| [M+Na]⁺ | 297.0693 |
| [M+K]⁺ | 313.0432 |
Potential Mechanism of Action
While not directly related to structure elucidation, understanding the potential biological role is critical for drug development. Like many nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothesized to act as an antimetabolite.[2]
Caption: Potential mechanism of action for a nucleoside analog.[2]
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with a unique structural combination of a xylofuranose sugar and a 5-methoxy-substituted uracil base.[2] Although direct experimental data is not widely published, this guide provides a robust theoretical and practical framework for its synthesis, purification, and complete structure elucidation. The combined application of advanced NMR and MS techniques provides a clear path for researchers to unambiguously confirm the structure of this and other novel chemical entities, a foundational step in the exploration of their therapeutic potential.
References
A Technical Guide to the Biological Investigation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public literature.[1][2] This guide provides a comprehensive framework based on the established principles of nucleoside analog chemistry, predictive analysis from structurally related compounds, and detailed protocols for its synthesis and potential biological evaluation.
Introduction
Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies.[3] By mimicking natural nucleosides, they can interfere with the synthesis of nucleic acids and other critical cellular processes.[1][4] 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog that presents a unique combination of a β-D-xylofuranose sugar and a 5-methoxy-substituted uracil (B121893) base.[2] The xylofuranosyl moiety, being an epimer of the natural ribofuranose, can confer unique conformational properties that may influence its interaction with viral or cellular enzymes.[3] Furthermore, modifications at the 5-position of the uracil ring are a well-established strategy for modulating the biological effects of nucleoside analogs.[2] This document outlines the synthetic route for this compound and provides a detailed guide to the experimental protocols necessary for its comprehensive biological characterization.
Predicted Biological Activity and Mechanism of Action
While specific quantitative data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is currently unavailable, its structural features suggest potential as both an antiviral and an anticancer agent.[1][5]
Antiviral Potential: The primary proposed mechanism for antiviral activity involves the intracellular phosphorylation of the nucleoside analog to its 5'-triphosphate derivative by host or viral kinases. This active metabolite can then act as a competitive inhibitor of viral DNA or RNA polymerases.[6] Its incorporation into a growing nucleic acid chain would likely lead to chain termination, thus halting viral replication.[1]
Anticancer Potential: Similarly, in cancer cells, the triphosphate derivative of 1-(β-D-Xylofuranosyl)-5-methoxyuracil could inhibit cellular DNA polymerases.[1] Incorporation of the analog into the DNA of rapidly dividing cancer cells would disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.[1] The 5-methoxy substitution may also influence interactions with key enzymes in nucleotide metabolism, such as uridine (B1682114) phosphorylase.[3][7]
Quantitative Data Summary
A comprehensive review of existing literature reveals a significant gap in the preclinical data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[5] At present, there are no publicly available studies that report quantitative data (e.g., IC₅₀, EC₅₀, CC₅₀, or Kᵢ values) for its biological activity. The following table is provided as a template for researchers to populate as data becomes available through the execution of the protocols detailed in this guide.
Table 1: Template for Quantitative Biological Activity Data
| Assay Type | Target (e.g., Virus, Cell Line, Enzyme) | Metric | Value | Reference |
| Antiviral Activity | Specify Virus | EC₅₀ | ||
| Cytotoxicity | Specify Cell Line (Uninfected) | CC₅₀ | ||
| Selectivity Index | Calculated (CC₅₀/EC₅₀) | SI | ||
| Anticancer Activity | Specify Cancer Cell Line | IC₅₀ | ||
| Cytotoxicity | Specify Normal Cell Line | IC₅₀ | ||
| Enzyme Inhibition | Specify Enzyme (e.g., Uridine Phosphorylase) | IC₅₀ | ||
| Enzyme Inhibition | Specify Enzyme (e.g., Uridine Phosphorylase) | Kᵢ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and validatable investigation of a novel compound. The following sections provide established protocols for the synthesis and biological evaluation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Chemical Synthesis
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved via a well-established four-step pathway.[3] This process involves the preparation of the 5-methoxyuracil (B140863) base, its subsequent silylation to activate it for glycosylation, the coupling with a protected xylofuranose (B8766934) derivative, and a final deprotection step.[2][3]
Step 1: Synthesis of 5-Methoxyuracil
-
This step involves the preparation of the nucleobase from a suitable precursor, a standard procedure in nucleoside chemistry.
Step 2: Silylation of 5-Methoxyuracil
-
Materials: 5-Methoxyuracil, N,O-bis(trimethylsilyl)acetamide (BSA), dry acetonitrile (B52724).[2]
-
Procedure: 5-Methoxyuracil is silylated using BSA in a dry aprotic solvent like acetonitrile to enhance its solubility and reactivity for the subsequent glycosylation reaction.[2]
Step 3: Vorbrüggen Glycosylation
-
Materials: Silylated 5-methoxyuracil, a protected xylofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose), a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf).[2]
-
Procedure: The protected xylofuranose is condensed with the silylated 5-methoxyuracil in the presence of the Lewis acid catalyst under an inert atmosphere.[2]
Step 4: Deprotection
-
Materials: Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil, methanolic ammonia (B1221849).[3]
-
Procedure: The protecting groups (e.g., acetyl or benzoyl) are removed from the sugar moiety. The protected nucleoside is dissolved in methanol (B129727), and a saturated solution of ammonia in methanol is added. The reaction is stirred at room temperature until completion, monitored by TLC. The final product is then purified using silica (B1680970) gel column chromatography or recrystallization.[3]
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of the compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).[1]
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates and grow to near confluence.[8]
-
Infection: Infect the cell monolayers with a predetermined amount of virus.
-
Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a medium (e.g., containing carboxymethyl cellulose) containing serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation (e.g., 2-3 days).
-
Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well. The EC₅₀ is calculated by plotting the percentage of plaque reduction against the compound concentration.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine the 50% cytotoxic concentration (CC₅₀ or IC₅₀).[8][9]
-
Cell Seeding: Seed cells (both uninfected host cells for antiviral assays and cancer/normal cell lines for anticancer assays) in a 96-well plate at an optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.[9][10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀/CC₅₀ value by plotting cell viability against compound concentration.[9]
Uridine Phosphorylase Inhibition Assay
This spectrophotometric assay measures the activity of uridine phosphorylase (UPase) by monitoring the decrease in absorbance as uridine is converted to uracil.[11][12]
-
Reagents and Materials:
-
Enzyme: Recombinant human Uridine Phosphorylase (hUP1).[11]
-
Buffer: 100 mM Tris buffer, pH 7.4.[11]
-
Substrates: Uridine and inorganic phosphate (B84403) (Pi).[11]
-
Inhibitor: 1-(β-D-Xylofuranosyl)-5-methoxyuracil dissolved in an appropriate solvent (e.g., DMSO).[11]
-
Instrumentation: UV/Visible Spectrophotometer capable of reading at 280 nm.[11]
-
-
Procedure for IC₅₀ Determination:
-
Prepare an assay mixture in a cuvette containing Tris buffer, hUP1 enzyme, and substrates (uridine and Pi) at their respective Kₘ values.[11]
-
Add varying concentrations of the inhibitor to the assay mixture. Ensure the final solvent concentration is consistent across all assays and does not exceed 1%.[11]
-
Equilibrate the mixture to 37°C.[11]
-
Initiate the reaction by adding the final component (e.g., the enzyme).
-
Immediately monitor the decrease in absorbance at 280 nm for 60 seconds.[11]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with a rational basis for potential antiviral and anticancer activity.[1] While direct biological data is currently lacking, the structural similarities to other active xylofuranosyl and 5-substituted uracil derivatives warrant a thorough investigation.[2][5] The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce the compound and systematically evaluate its biological profile. Future studies should focus on executing these assays to generate the first quantitative data on this molecule, elucidating its specific mechanisms of action, and determining its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]
- 7. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis, Isolation, and Biological Significance of Xylofuranosyl Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylofuranosyl nucleosides, synthetic analogs of natural nucleosides, have emerged as a significant class of molecules with considerable therapeutic potential. Characterized by the replacement of the natural ribose or deoxyribose moiety with xylofuranose (B8766934), this structural modification imparts unique biological activities, including potent antiviral and anticancer properties. This technical guide provides an in-depth overview of the synthesis, isolation, and biological evaluation of xylofuranosyl nucleosides. Detailed experimental protocols for their chemical synthesis, quantitative data on reaction yields and biological activity, and diagrams of key synthetic and signaling pathways are presented to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Advent of Xylofuranosyl Nucleosides
Nucleoside analogs are a cornerstone of modern chemotherapy, effectively treating viral infections and various cancers. The therapeutic efficacy of these molecules often stems from structural modifications to the nucleobase or the sugar moiety, which allows them to interfere with essential cellular processes such as DNA and RNA synthesis.[1] Xylofuranosyl nucleosides are a prominent class of such analogs where the natural pentose (B10789219) sugar is replaced by D-xylofuranose. This seemingly subtle change in the stereochemistry at the 2' and 3' positions of the sugar ring profoundly influences their biological profiles.[2]
While naturally occurring nucleosides are abundant, xylofuranosyl nucleosides are primarily products of synthetic chemistry.[3] Their "discovery" is therefore intrinsically linked to their synthesis and the subsequent elucidation of their biological activities. Notably, compounds such as 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have demonstrated significant biological activity, driving further exploration of this class of compounds.[2][4]
Synthesis and Isolation of Xylofuranosyl Nucleosides
The stereoselective formation of the β-glycosidic bond between the xylofuranose sugar and the nucleobase is a central challenge in the synthesis of these analogs. The Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation reaction has become the most prevalent and versatile method to achieve this.[3][5] This method involves the coupling of a silylated nucleobase with a protected xylofuranose derivative, typically catalyzed by a Lewis acid.
General Synthetic Workflow
The synthesis of β-D-xylofuranosyl nucleosides via the Silyl-Hilbert-Johnson reaction follows a logical progression of steps, as illustrated in the workflow diagram below. The process begins with the preparation of the xylofuranose donor and the silylated nucleobase, followed by the key glycosylation reaction and subsequent deprotection to yield the final product.
Caption: General workflow for the Silyl-Hilbert-Johnson synthesis of β-D-xylofuranosyl nucleosides.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of β-D-xylofuranosyl nucleosides using the Vorbrüggen glycosylation method.
Protocol 1: Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (Xylofuranose Donor)
This protocol describes the preparation of the activated sugar donor required for the glycosylation reaction.
-
Materials: D-Xylose, Methanol (B129727) (anhydrous), Thionyl chloride, Pyridine (B92270), Benzoyl chloride, Acetic anhydride (B1165640), Acetic acid, Sulfuric acid (catalytic amount), Ethyl acetate, Saturated sodium bicarbonate solution, Water, Brine, Anhydrous magnesium sulfate (B86663).
-
Procedure:
-
Methyl Xyloside Formation: Dissolve D-xylose in anhydrous methanol and cool to 0°C. Add thionyl chloride dropwise and stir at room temperature until the reaction is complete (monitored by TLC). Neutralize with a suitable base (e.g., sodium methoxide (B1231860) followed by Dowex-50 resin) and concentrate under reduced pressure.[3]
-
Benzoylation: Dissolve the crude methyl xyloside in pyridine and cool to 0°C. Add benzoyl chloride dropwise and allow the reaction to warm to room temperature. Stir until completion, then quench with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate and concentrate.[3]
-
Acetolysis: Dissolve the resulting methyl 2,3,5-tri-O-benzoyl-D-xylofuranoside in a mixture of acetic anhydride and acetic acid. Add a catalytic amount of sulfuric acid and stir at room temperature. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer and concentrate. The crude product can be purified by recrystallization or column chromatography.[3]
-
Protocol 2: Silylation of Nucleobases
This protocol details the silylation of purine (B94841) and pyrimidine (B1678525) bases to enhance their solubility and nucleophilicity.
-
Materials: Nucleobase (e.g., adenine, uracil), Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst), Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane).
-
Procedure:
-
To a suspension of the nucleobase in an anhydrous solvent, add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase. For less soluble purines, longer reaction times may be necessary.
-
The silylated base is typically used in the next step without isolation.[3]
-
Protocol 3: Vorbrüggen Glycosylation
This protocol describes the key coupling reaction between the silylated nucleobase and the protected xylofuranose.
-
Materials: Silylated nucleobase solution (from Protocol 2), 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose, Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane), Lewis acid (e.g., TMSOTf, SnCl₄).
-
Procedure:
-
Dissolve the protected xylofuranose in an anhydrous solvent and add the silylated nucleobase solution.
-
Add the Lewis acid (e.g., TMSOTf or SnCl₄) dropwise to the reaction mixture.[3]
-
Stir the reaction at room temperature or with gentle heating (e.g., 60-80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench by adding it to a cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
The crude product is purified by column chromatography.
-
Protocol 4: Deprotection
This protocol outlines the removal of the benzoyl protecting groups to yield the final β-D-xylofuranosyl nucleoside.
-
Materials: Protected β-D-xylofuranosyl nucleoside, Methanol, Sodium methoxide in methanol (catalytic amount), Dowex-50 (H⁺ form) resin or acetic acid.
-
Procedure:
-
Dissolve the protected nucleoside in methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with Dowex-50 (H⁺ form) resin or a few drops of acetic acid.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[3]
-
Quantitative Data: Synthesis Yields
The yields of β-D-xylofuranosyl nucleosides synthesized via the Silyl-Hilbert-Johnson method can vary depending on the specific nucleobase and reaction conditions. The following table summarizes representative yields for various nucleosides.
| Nucleobase | Protected Nucleoside Yield (%) | Deprotected Nucleoside Yield (%) | Reference |
| 2,6-Dichloropurine (α anomer) | 30 | 55 (as 2-chloroadenine (B193299) nucleoside) | [6] |
| 2,6-Dichloropurine (β anomer) | 25 | 45 (as 2-chloroadenine nucleoside) | [6] |
| 6-Chloropurine (B14466) (N9 isomer) | 75 | - | [7][8] |
| 6-Chloropurine (N7 isomer) | 15 | - | [7][8] |
| Uracil | - | High | [5] |
| N-Benzoyladenine | 59 (mixture with natural nucleoside) | 76 | [9] |
| Cytosine | 62 (mixture with natural nucleoside) | 81.5 | [9] |
| Guanine | 57 (mixture with natural nucleoside) | - | [9] |
Biological Activity and Mechanisms of Action
Xylofuranosyl nucleosides exhibit a broad spectrum of biological activities, primarily as antiviral and anticancer agents.[2] Their mechanism of action generally involves interference with nucleic acid synthesis and other vital cellular processes after being anabolized to their triphosphate forms.[1][2]
Anticancer Activity
The anticancer properties of xylofuranosyl nucleosides are attributed to several mechanisms:
-
Inhibition of DNA and RNA Polymerases: As analogs of natural nucleosides, their triphosphate metabolites can act as competitive inhibitors of DNA and RNA polymerases, thereby halting replication and transcription.[1]
-
Chain Termination: Incorporation of the xylofuranosyl nucleoside analog into a growing DNA or RNA strand can lead to premature chain termination.[1]
-
Induction of Apoptosis: By causing significant DNA damage or metabolic stress, these analogs can trigger programmed cell death (apoptosis). Some derivatives have been shown to induce G2/M cell cycle arrest.[1][10]
The following diagram illustrates the proposed anticancer mechanism of action for xylofuranosyl nucleosides.
Caption: Proposed anticancer mechanism of xylofuranosyl nucleosides.
Antiviral Activity
The antiviral activity of xylofuranosyl nucleosides, particularly against RNA viruses, is another area of significant research interest. The proposed mechanism is analogous to their anticancer effects, primarily targeting viral polymerases.
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): After intracellular phosphorylation, the triphosphate form of the xylofuranosyl nucleoside can be incorporated into the growing viral RNA chain by RdRp, leading to premature chain termination and inhibition of viral replication.[10] Molecular dynamics simulations have provided insights into the favorable interactions between xylose nucleosides bearing a phosphonate (B1237965) moiety at their 3'-position and the active site of the RdRp of Enterovirus 71.[11]
Quantitative Data: Biological Activity
The following table summarizes the in vitro biological activity of selected xylofuranosyl nucleosides against various cancer cell lines and viruses.
| Compound | Cell Line/Virus | Activity | IC₅₀/EC₅₀ (µM) | Reference |
| 5'-Guanidino 6-chloropurine nucleoside (N9 isomer) | DU-145 (Prostate Cancer) | Cytotoxic | 27.63 | [7][8][12] |
| 5'-Guanidino 6-chloropurine nucleoside (N7 isomer) | DU-145 (Prostate Cancer) | Cytotoxic | 24.48 | [7][8][12] |
| HCT-15 (Colorectal Cancer) | Cytotoxic | 64.07 | [7][8][12] | |
| MCF-7 (Breast Cancer) | Cytotoxic | 43.67 | [7][8][12] | |
| 5'-Guanidino uracil nucleoside | HCT-15 (Colorectal Cancer) | Cytotoxic | 76.02 | [7][12] |
| 5'-Azido N⁹-linked 6-chloropurine nucleoside | HCT-15 (Colorectal Cancer) | Cytotoxic | 22.74 (in hepatocytes) | [7][8][12] |
| Adenine containing xylosyl nucleoside phosphonate | Measles virus (MeV) | Antiviral | 12 | [11][13] |
| Enterovirus-68 (EV-68) | Antiviral | 16 | [11][13] | |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | Antiviral | 3 | [14] |
| 4'-Thio-L-xylonucleosides (12α, 15α, 15β) | Human Cytomegalovirus (CMV) | Antiviral | "very good activity" | [15] |
Conclusion and Future Directions
Xylofuranosyl nucleosides represent a versatile class of synthetic nucleoside analogs with significant potential in the development of novel anticancer and antiviral therapies. The Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation method provides a reliable and high-yielding route for their synthesis. The unique stereochemistry of the xylofuranose moiety confers potent biological activities, primarily through the inhibition of nucleic acid synthesis and induction of apoptosis.
Future research in this area should focus on the continued exploration of novel xylofuranosyl nucleoside derivatives with improved efficacy and selectivity. The development of more efficient and stereoselective synthetic methods, including enzymatic and metal-catalyzed approaches, will be crucial. Furthermore, a deeper understanding of their mechanisms of action and the cellular factors that determine their therapeutic efficacy will guide the rational design of next-generation xylofuranosyl nucleoside-based drugs. The promising in vitro and in vivo data for several lead compounds warrant further preclinical and clinical investigation to translate these findings into tangible therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sibran.ru [sibran.ru]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of novel xylofuranosyloxymethyl nucleosides – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Spectroscopic and Synthetic Profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental spectroscopic data in public databases, this document focuses on a comprehensive synthesis protocol and predicted spectroscopic data based on established principles of nucleoside chemistry and analysis of structurally related compounds.[1][2] The information herein serves as a foundational resource for the synthesis, characterization, and further investigation of this compound's biological potential.
Predicted Physicochemical Properties
The fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted based on its chemical structure and data from analogous compounds.[1][3]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the chemical structure.[1] |
| Molecular Weight | ~274.23 g/mol | Calculated from the molecular formula.[1][3] |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs.[3] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs.[3] |
| Hydrogen Bond Donors | 4 | Derived from hydroxyl and N-H groups.[3] |
| Hydrogen Bond Acceptors | 7 | Derived from oxygen atoms.[3] |
Synthesis Protocol
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a multi-step process involving the preparation of the nucleobase, silylation, glycosylation, and deprotection.[4]
Step 1: Synthesis of 5-Methoxyuracil (B140863)
This procedure is adapted from established methods for synthesizing 5-alkoxyuracils.[4]
-
Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI), Hydrochloric acid (HCl).[4]
-
Procedure:
-
Add 5-hydroxyuracil (1.0 equivalent) to a solution of sodium methoxide (1.1 equivalents) in dry methanol. Stir at room temperature until a clear solution is obtained.[4]
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.[4]
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with hydrochloric acid and concentrate under reduced pressure. The crude product can be purified by recrystallization.[4]
-
Step 2: Silylation of 5-Methoxyuracil
To enhance its solubility and reactivity for the glycosylation step, 5-methoxyuracil is silylated.[1][3]
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst), Anhydrous solvent (e.g., acetonitrile).[5]
-
Procedure:
Step 3: Vorbrüggen Glycosylation
This step involves the coupling of the silylated base with a protected xylofuranose (B8766934) derivative.[4]
-
Materials: Silylated 5-methoxyuracil, Protected xylofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose), Lewis acid catalyst (e.g., TMSOTf or SnCl₄), Anhydrous solvent (e.g., acetonitrile).[5]
-
Procedure:
-
Dissolve the silylated 5-methoxyuracil and the protected xylofuranose in the anhydrous solvent.[5]
-
Add the Lewis acid catalyst dropwise to the reaction mixture at room temperature or with gentle heating.[5]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding it to a cold saturated sodium bicarbonate solution and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[5]
-
Step 4: Deprotection
The final step is the removal of the protecting groups from the sugar moiety.[4]
-
Materials: Protected nucleoside, Methanolic ammonia.[4]
-
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia.[4]
-
Stir the solution at room temperature and monitor by TLC until all starting material is consumed.[5]
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[5]
-
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 - 8.0 | s | H-6 (Uracil) |
| ~5.8 - 6.0 | d | H-1' (Anomeric) |
| ~4.0 - 4.5 | m | H-2', H-3', H-4' |
| ~3.5 - 3.8 | m | H-5' |
| ~3.7 | s | -OCH₃ |
| ~11.0 | s | N3-H (Uracil) |
¹³C NMR Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~163 | C-4 (Uracil) |
| ~151 | C-2 (Uracil) |
| ~140 | C-6 (Uracil) |
| ~125 | C-5 (Uracil) |
| ~90 | C-1' (Anomeric) |
| ~85 | C-4' |
| ~75 | C-2', C-3' |
| ~60 | C-5' |
| ~55 | -OCH₃ |
Mass Spectrometry
| Analysis | Expected Data |
| Molecular Formula | C₁₀H₁₄N₂O₇ |
| Monoisotopic Molecular Weight | ~274.08 g/mol [2] |
| Expected Ion | [M+H]⁺ or [M+Na]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Potential Mechanism of Action
The biological activity of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil is often attributed to their ability to interfere with nucleic acid synthesis.[1]
References
An In-depth Technical Guide to the NMR Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research.[2][3] Nucleoside analogs form a cornerstone of modern chemotherapy, exhibiting a broad spectrum of activities.[2][4] The structural elucidation of novel compounds like this is fundamental in medicinal chemistry and drug development. High-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure, purity, and molecular weight of newly synthesized molecules.[1] This guide outlines the standard methodologies for obtaining and interpreting NMR data for this specific nucleoside analog.
The molecule consists of a 5-methoxyuracil (B140863) base linked to a β-D-xylofuranose sugar moiety via an N-glycosidic bond.[4] The xylofuranosyl sugar, being an epimer of ribofuranose, can impart unique conformational properties that may influence its interaction with cellular or viral enzymes.[2]
Predicted Physicochemical Properties
Based on the analysis of related compounds, the fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the structure of 1-(β-D-Xylofuranosyl)uracil with an added methoxy (B1213986) group.[3][4] |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula.[3] |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs.[3] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs.[3] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil (B121893) ring.[3] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[3] |
Predicted NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-(β-D-Xylofuranosyl)-5-methoxyuracil. These predictions are based on known values for structurally similar compounds. The expected solvent is DMSO-d₆, with chemical shifts referenced to TMS at 0 ppm.[1]
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.8 | s | - |
| H-1' | ~5.9 | d | ~4-5 |
| H-2' | ~4.3 | t | ~5-6 |
| H-3' | ~4.1 | t | ~5-6 |
| H-4' | ~3.9 | m | - |
| H-5'a, H-5'b | ~3.6, ~3.5 | m | - |
| 2'-OH | ~5.4 | d | ~4-5 |
| 3'-OH | ~5.2 | d | ~4-5 |
| 5'-OH | ~5.0 | t | ~5-6 |
| OCH₃ | ~3.7 | s | - |
| NH | ~11.4 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~151 |
| C-4 | ~163 |
| C-5 | ~140 |
| C-6 | ~125 |
| C-1' | ~90 |
| C-2' | ~75 |
| C-3' | ~76 |
| C-4' | ~83 |
| C-5' | ~61 |
| OCH₃ | ~56 |
Experimental Protocols
Detailed experimental protocols for the synthesis and NMR analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not explicitly available. However, established methodologies for similar nucleoside analogs can be adapted.[3]
Synthesis Protocol
A plausible synthetic route involves the condensation of a protected xylofuranose (B8766934) derivative with silylated 5-methoxyuracil, a common method for forming N-glycosidic bonds in nucleoside synthesis.[3] The synthesis can be approached via a four-step pathway:
-
Synthesis of 5-Methoxyuracil: Preparation of the nucleobase from a suitable precursor.[2]
-
Silylation of 5-Methoxyuracil: Activation of the nucleobase using an agent like N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and reactivity.[2][4]
-
Vorbrüggen Glycosylation: Coupling of the silylated 5-methoxyuracil with a protected xylofuranose derivative (e.g., 1,2,3,5-tetra-O-acetyl-D-xylofuranose) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[2]
-
Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.[2]
NMR Data Acquisition Protocol
For a comprehensive structural analysis, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments should be performed.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for acquiring the spectra to ensure adequate signal dispersion.[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Visualization of Experimental Workflow
General Workflow for Nucleoside Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of a nucleoside analog.
Potential Mechanism of Action for a Nucleoside Analog
Caption: Potential mechanism of action for a nucleoside analog leading to cell death.[4]
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with significant potential in therapeutic research.[3][4] While direct experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis, NMR analysis, and characterization based on established principles of nucleoside chemistry. The detailed protocols and predictive data serve as a valuable resource for researchers embarking on the study of this and other related nucleoside analogs. Future experimental work is warranted to validate these predictions and fully explore the biological activities of this promising compound.
References
Mass Spectrometry of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometric behavior of the modified nucleoside 1-(β-D-Xylofuranosyl)-5-methoxyuracil. While specific experimental data for this compound is not widely available in public databases, this document outlines the predicted fragmentation patterns, key spectral data, and detailed experimental protocols based on the well-established principles of nucleoside mass spectrometry.[1] This guide is intended for researchers, scientists, and drug development professionals working with novel nucleoside analogs.
The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇, with a monoisotopic molecular weight of approximately 274.08 g/mol .[1] Electrospray ionization (ESI) is a preferred soft ionization technique for the analysis of such polar molecules, typically yielding a prominent protonated molecular ion [M+H]⁺ in positive ion mode.[1]
Predicted Fragmentation Pathway
The fragmentation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil under tandem mass spectrometry (MS/MS) conditions is expected to follow characteristic pathways for pyrimidine (B1678525) nucleosides. The primary fragmentation event is the cleavage of the N-glycosidic bond, separating the xylofuranosyl sugar from the 5-methoxyuracil (B140863) base. Subsequent fragmentation of the base and sugar moieties provides valuable structural information.
A key fragmentation pathway involves the neutral loss of the xylofuranose (B8766934) sugar moiety (132.04 Da), leading to the formation of the protonated 5-methoxyuracil base ion. Further fragmentation of the 5-methoxyuracil base can occur through retro-Diels-Alder (RDA) reactions and ring contractions, common fragmentation patterns for uracil (B121893) and its derivatives.
Quantitative Data Summary
The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the positive ion mode ESI-MS/MS spectrum of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
| Ion Description | Predicted m/z | Formula |
| Protonated Molecular Ion [M+H]⁺ | 275.09 | C₁₀H₁₅N₂O₇⁺ |
| Protonated Base [B+H]⁺ | 143.05 | C₅H₇N₂O₃⁺ |
| Xylofuranosyl Cation [S]⁺ | 133.05 | C₅H₉O₄⁺ |
| Fragment A (from base) | 115.05 | C₄H₅N₂O₂⁺ |
| Fragment B (from base) | 87.04 | C₃H₅N₂O⁺ |
Experimental Protocols
A generalized experimental protocol for the analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for the analysis of modified nucleosides.[2][3][4][5]
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a suitable solvent such as methanol (B129727) or a mixture of methanol and water at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 ng/mL to 1000 ng/mL for calibration curve generation.
-
Biological Sample Preparation (if applicable): For analysis in biological matrices such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method should be employed to remove interfering substances.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this polar analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 2-5% B, increasing to 95% B over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50-100 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions:
-
Primary: m/z 275.1 → 143.1 (for quantification)
-
Confirmatory: m/z 275.1 → 115.1 and m/z 275.1 → 87.0 (for confirmation)
-
Conclusion
This technical guide provides a predictive framework for the mass spectrometric analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. The outlined fragmentation pathways, predicted m/z values, and detailed experimental protocols offer a solid foundation for researchers to develop and validate analytical methods for this and similar modified nucleosides. The application of high-resolution mass spectrometry would further aid in the confirmation of elemental compositions of the fragment ions, enhancing the confidence in structural elucidation.
References
Potential Therapeutic Targets of 5-Methoxyuracil Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyuracil (B140863) nucleosides, including 5-methoxyuridine (B57755) and its deoxyribonucleoside counterpart, 5-methoxy-2'-deoxyuridine, represent a class of modified pyrimidine (B1678525) nucleosides with significant therapeutic potential. This technical guide provides an in-depth analysis of their prospective applications as antiviral and anticancer agents. We delve into their mechanisms of action, identify key molecular targets, and present available quantitative data on their biological activity. Detailed experimental protocols for crucial assays are provided to facilitate further research and development in this promising area.
Introduction
Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. Modifications to the base or sugar moiety of natural nucleosides can lead to compounds that selectively inhibit viral or cellular enzymes essential for DNA and RNA synthesis, or that trigger cellular apoptosis. 5-Methoxyuracil nucleosides have emerged as a noteworthy subclass, demonstrating bioactivity that warrants further investigation for drug development. This guide synthesizes the current understanding of their therapeutic targets and mechanisms.
Antiviral Activity of 5-Methoxyuracil Nucleosides
The primary antiviral target identified for 5-methoxyuracil nucleosides is the viral deoxythymidine kinase (dTK) . This enzyme, particularly in herpesviruses, is crucial for the phosphorylation of thymidine (B127349) and its analogs, a necessary step for their incorporation into viral DNA.
Mechanism of Action
5-Methoxy-2'-deoxyuridine, a close analog of 5-methoxymethyl-2'-deoxyuridine (B1208862), is believed to exert its antiviral effect through a multi-step process. The proposed mechanism involves the phosphorylation of the nucleoside analog by the viral dTK.[1] This phosphorylation is a key step, as the resulting monophosphate is then further phosphorylated by cellular kinases to the triphosphate form. This triphosphate analog can then act as a competitive inhibitor of the viral DNA polymerase or be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[1]
Supporting Evidence and Quantitative Data
Studies on the closely related compound, 5-methoxymethyl-2'-deoxyuridine, have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) at concentrations of 2 to 4 µg/mL.[2] This activity is attributed to the interference with viral replication.[3] The phosphorylation of 5-methoxymethyl-2'-deoxyuridine by the virus-induced deoxythymidine kinase highlights the selectivity of this class of compounds for virus-infected cells.
Table 1: Antiviral Activity of 5-Methoxyuracil Nucleoside Analogs
| Compound | Virus | Assay | Endpoint | Result |
| 5-methoxymethyl-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Plaque Reduction Assay | Inhibition of viral replication | 2-4 µg/mL |
Anticancer Activity of 5-Methoxyuracil Nucleosides
The anticancer potential of 5-methoxyuracil nucleosides is an area of growing interest. While specific data for 5-methoxyuridine and 5-methoxy-2'-deoxyuridine is limited, related 5-substituted uracil (B121893) derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential mechanisms that may be shared.
Potential Mechanisms of Action
The proposed anticancer mechanisms for nucleoside analogs, which likely extend to 5-methoxyuracil derivatives, include:
-
Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation, the triphosphate analogs can inhibit DNA and RNA polymerases, leading to a halt in nucleic acid synthesis and subsequent cell death.
-
Induction of Apoptosis: Incorporation of these analogs into DNA can trigger DNA damage responses, leading to the activation of apoptotic signaling pathways.
-
Cell Cycle Arrest: Interference with DNA replication can cause cell cycle arrest, preventing cancer cell proliferation.[4]
Supporting Evidence and Quantitative Data
Derivatives such as 5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridines have shown cytotoxic activity against L1210 leukemia cells.[5] While direct IC50 values for 5-methoxyuracil nucleosides against a broad range of cancer cell lines are not yet widely available in the literature, the activity of these related compounds suggests that the 5-methoxy substitution is a promising avenue for the development of novel anticancer agents. Further screening is required to determine the specific cancer types that are most susceptible to these compounds.
Table 2: Anticancer Activity of Related 5-Substituted Uracil Nucleosides
| Compound | Cell Line | Assay | Endpoint | Result |
| 5-(1-hydroxy-2,2-dihaloethyl)-2'-deoxyuridines | L1210 (Leukemia) | Cytotoxicity Assay | Cell Viability | Active |
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the antiviral efficacy of a compound against cytopathic viruses like HSV-1.
Materials:
-
Vero cells (or other susceptible host cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Herpes Simplex Virus type 1 (HSV-1) stock of known titer
-
5-Methoxyuracil nucleoside compound (dissolved in a suitable solvent like DMSO)
-
Methylcellulose (B11928114) overlay medium (e.g., 2% methylcellulose in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
-
Virus Adsorption: The following day, remove the culture medium and infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxyuracil nucleoside in culture medium. After the virus adsorption period, remove the viral inoculum and add the compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay medium and fix the cells with methanol (B129727) for 10 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC50 value (the concentration that inhibits plaque formation by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Methoxyuracil nucleoside compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the 5-methoxyuracil nucleoside. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Visualizations
To illustrate the potential mechanisms of action, the following diagrams depict key cellular and viral pathways that may be targeted by 5-methoxyuracil nucleosides.
Antiviral Mechanism of Action
Caption: Proposed antiviral mechanism of 5-methoxy-2'-deoxyuridine (5-MeO-dU).
Potential Anticancer Signaling Pathway: Induction of Apoptosis
Caption: Potential apoptosis induction pathway by 5-methoxyuracil nucleosides.
Conclusion and Future Directions
5-Methoxyuracil nucleosides represent a promising class of compounds with potential applications in antiviral and anticancer therapy. Their mechanism of action appears to be multifaceted, involving the targeting of key viral enzymes and the induction of cellular apoptosis. The data presented in this guide underscore the need for further research to fully elucidate their therapeutic potential.
Future studies should focus on:
-
Broad-spectrum screening: Evaluating the activity of 5-methoxyuridine and 5-methoxy-2'-deoxyuridine against a wider range of viruses and cancer cell lines to identify the most promising therapeutic areas.
-
Detailed mechanistic studies: Investigating the specific cellular signaling pathways modulated by these compounds in cancer cells to identify biomarkers for patient stratification.
-
In vivo efficacy and toxicity studies: Assessing the therapeutic efficacy and safety profiles of these compounds in preclinical animal models.
The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel nucleoside-based therapeutics.
References
- 1. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncoscience.us [oncoscience.us]
- 5. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro screening of 1-(b-D-Xylofuranosyl)-5-methoxyuracil
An In-Depth Technical Guide on the In Vitro Screening of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively documented in publicly available literature.[1][2] This guide provides a comprehensive overview based on established principles of nucleoside chemistry, proposed screening methodologies, and a comparative analysis of structurally related compounds. The protocols and potential mechanisms described are predictive and intended to serve as a framework for future investigation.[3]
Introduction
Nucleoside analogs are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer chemotherapies.[3][4] Modifications to the sugar moiety or the nucleobase can significantly alter biological activity, leading to compounds with improved efficacy and selectivity.[4] 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel synthetic nucleoside analog that combines a β-D-xylofuranose sugar with a 5-methoxyuracil (B140863) base.[3] The xylofuranosyl configuration, being an epimer of the naturally occurring ribofuranose, can confer unique conformational properties that may influence interactions with cellular or viral enzymes.[4] Similarly, substitutions at the 5-position of the uracil (B121893) ring are a well-established strategy for modulating the biological effects of such analogs.[3]
This technical guide outlines the theoretical framework for the synthesis, in vitro screening, and potential mechanism of action of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, providing a robust foundation for its scientific evaluation.
Chemical Synthesis and Properties
An efficient and scalable synthesis protocol is the first critical step in evaluating a new chemical entity.[1] The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a well-established four-step pathway.[4]
Synthesis Pathway
The proposed synthesis involves the preparation of the 5-methoxyuracil base, followed by its silylation to activate it for glycosylation. The core step is the Vorbrüggen glycosylation, where the silylated base is coupled with a protected xylofuranose (B8766934) derivative. The final step involves the removal of protecting groups to yield the target compound.[4]
References
An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxyuracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-methoxyuracil (B140863) derivatives. While research on this specific subclass of uracil (B121893) analogs is ongoing, this document synthesizes available data and draws insights from the well-established mechanisms of related 5-substituted pyrimidines to offer a detailed perspective on their potential as therapeutic agents. The guide covers their antiviral and anticancer activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
Core Mechanisms of Action
5-Methoxyuracil derivatives exert their biological effects primarily through two main avenues: antiviral and anticancer activities. The core of their mechanism lies in the structural similarity to the natural pyrimidine (B1678525) base uracil, allowing them to interfere with key cellular processes involved in nucleic acid synthesis and cell proliferation.
Antiviral Activity
The antiviral mechanism of 5-methoxyuracil derivatives, particularly the nucleoside analogs, is best exemplified by the action of 5-methoxymethyl-2'-deoxyuridine (B1208862) (MMdUrd) against Herpes Simplex Virus (HSV). The key steps involve:
-
Selective Phosphorylation: In virus-infected cells, viral thymidine (B127349) kinase (TK) recognizes the 5-methoxyuracil derivative as a substrate and phosphorylates it to its monophosphate form. This step is crucial for selectivity, as host cell kinases are generally less efficient at phosphorylating these analogs.[1]
-
Conversion to Triphosphate: Cellular kinases then further phosphorylate the monophosphate derivative to its active triphosphate form.
-
Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP). Incorporation of the analog into the growing viral DNA chain can lead to chain termination or a dysfunctional viral genome.
The efficiency of phosphorylation by viral TK is a critical determinant of antiviral activity. For instance, the epimer 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil (MMdLU) is inactive against HSV because it is not a substrate for the viral thymidine kinase.[1]
Anticancer Activity
The anticancer mechanism of 5-methoxyuracil derivatives is less specifically defined in the literature compared to their antiviral action. However, based on the well-documented activity of the related compound 5-fluorouracil (B62378) (5-FU) and other uracil analogs, the primary mechanism is believed to be the inhibition of thymidylate synthase (TS) .
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The proposed mechanism for 5-methoxyuracil derivatives is as follows:
-
Cellular Uptake and Conversion: The 5-methoxyuracil derivative is taken up by cancer cells and is intracellularly converted to its corresponding deoxyribonucleoside monophosphate.
-
Inhibition of Thymidylate Synthase: This monophosphate metabolite then acts as an inhibitor of thymidylate synthase. By binding to the enzyme, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP.
-
Induction of "Thymineless Death": The depletion of the dTMP pool leads to a scarcity of dTTP, which in turn disrupts DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.
Beyond thymidylate synthase inhibition, other potential anticancer mechanisms for uracil derivatives have been reported, which may also be relevant for 5-methoxyuracil compounds. These include:
-
Induction of Apoptosis: Some uracil derivatives have been shown to induce apoptosis through the mitochondrial pathway.
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest at the G0/G1 and G2/M phases by modulating the expression of key cell cycle regulatory proteins such as cyclin D1, Cdk1, p21, and p27.
-
Modulation of Signaling Pathways: While direct evidence for 5-methoxyuracil derivatives is limited, other uracil analogs have been shown to influence critical cancer-related signaling pathways, including the PI3K/Akt and MAPK pathways.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the antiviral and anticancer activities of 5-methoxyuracil and other relevant 5-substituted uracil derivatives.
Table 1: Antiviral Activity of 5-Substituted Uracil Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
| 5-Methoxymethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | - | IC50 | - | [1] |
| (E)-5-(2-Bromovinyl)uracil derivative | Varicella-Zoster Virus (VZV) | - | IC50 | 0.027 µg/mL | [2] |
| (E)-5-(2-Chlorovinyl)uracil derivative | Varicella-Zoster Virus (VZV) | - | IC50 | 0.070 µg/mL | [2] |
| (E)-5-(2-Iodovinyl)uracil derivative | Varicella-Zoster Virus (VZV) | - | IC50 | 0.054 µg/mL | [2] |
Table 2: Anticancer Activity of Uracil Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Uracil Derivative 6 | A549 (Lung) | IC50 | 13.28 | [3] |
| Uracil Derivative 7 | A549 (Lung) | IC50 | 5.46 | [3] |
| Uracil Derivative 9 | A549 (Lung) | IC50 | 16.27 | [3] |
| Uracil Derivative 10 | A549 (Lung) | IC50 | 9.54 | [3] |
| Uracil Derivative 11 | A549 (Lung) | IC50 | 8.51 | [3] |
| Uracil Derivative 14 | MCF7 (Breast) | IC50 | 12.38 | [3] |
| Uracil Derivative 15 | MCF7 (Breast) | IC50 | 33.30 | [3] |
| Uracil Derivative 16 | MCF7 (Breast) | IC50 | 14.37 | [3] |
| Uracil Derivative 7 | MCF7 (Breast) | IC50 | 99.66 | [3] |
| Uracil Derivative 10 | MCF7 (Breast) | IC50 | 51.98 | [3] |
| Uracil Derivative 6 | Huh7 (Liver) | IC50 | 37.51 | [3] |
| Uracil Derivative 7 | Huh7 (Liver) | IC50 | 98.27 | [3] |
| Uracil Derivative 16 | Huh7 (Liver) | IC50 | 14.08 | [3] |
| 5-Fluorouracil | A549 (Lung) | IC50 | 19.66 | [3] |
| 5-Fluorouracil | MCF7 (Breast) | IC50 | 11.79 | [3] |
| 5-Fluorouracil | Huh7 (Liver) | IC50 | 14.89 | [3] |
| 5-Fluorouracil | MDCK (Normal) | IC50 | 9.36 | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the mechanism of action of 5-methoxyuracil derivatives is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the activity of 5-methoxyuracil derivatives.
Plaque Reduction Assay for Antiviral Activity against HSV-1
This assay is used to determine the concentration of a compound required to reduce the number of virus-induced plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus Type 1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose or other overlay medium
-
5-methoxyuracil derivative stock solution
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Infection: The following day, remove the growth medium and infect the cell monolayers with HSV-1 at a concentration that yields approximately 50-100 plaque-forming units (PFU) per well.
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxyuracil derivative in overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).
-
Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of the overlay medium containing the different concentrations of the compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 3 days, or until plaques are visible.
-
Staining: Remove the overlay medium and fix the cells with methanol (B129727) for 10 minutes. Stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.
Materials:
-
Purified thymidylate synthase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl2, 10 mM DTT)
-
dUMP solution
-
5,10-Methylenetetrahydrofolate (CH2THF) solution
-
5-methoxyuracil derivative monophosphate metabolite
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, dUMP, and varying concentrations of the 5-methoxyuracil derivative metabolite.
-
Enzyme Addition: Add the purified thymidylate synthase enzyme to the reaction mixture and incubate for a pre-determined time (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the cofactor, CH2THF.
-
Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance over time) for each inhibitor concentration.
-
IC50/Ki Determination: The IC50 value can be determined by plotting the reaction velocity against the inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.
Materials:
-
Cancer cell lines
-
5-methoxyuracil derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for cyclin D1, Cdk1, p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Treat cancer cells with the 5-methoxyuracil derivative at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Conclusion
5-Methoxyuracil derivatives represent a promising class of compounds with potential antiviral and anticancer activities. Their mechanism of action, particularly for antiviral effects, is rooted in the selective activation by viral enzymes, leading to the inhibition of viral replication. While the anticancer mechanisms are not as specifically elucidated for the 5-methoxy subgroup, the strong evidence from related uracil analogs points towards thymidylate synthase inhibition as a primary mode of action, supplemented by effects on cell cycle regulation and apoptosis. Further research is warranted to fully delineate the specific signaling pathways modulated by 5-methoxyuracil derivatives and to expand the quantitative understanding of their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations in this area.
References
- 1. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
The Solubility Landscape of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, in organic solvents. Due to the compound's novelty, direct experimental quantitative solubility data is not extensively available in public literature.[1] This document, therefore, presents a consolidation of predicted solubility characteristics based on the behavior of structurally related xylofuranosyl and 5-substituted uracil (B121893) derivatives, alongside detailed experimental protocols for its synthesis and potential biological evaluation.[1][2]
Predicted Physicochemical Properties and Solubility
The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, comprising a polar xylofuranose (B8766934) sugar moiety and a 5-methoxyuracil (B140863) base, suggests a specific solubility profile.[1] The presence of multiple hydroxyl and amine groups contributes to its predicted solubility in polar solvents.[2]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[1][2] |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula.[1][2] |
| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs.[2] |
| Solubility | Soluble in water, DMSO, and methanol. | Common solubility profile for polar nucleoside analogs.[2] It is anticipated that the compound will exhibit moderate aqueous solubility, which may be limited, potentially requiring the use of co-solvents for higher concentrations.[3] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring.[1][2] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[1][2] |
Experimental Protocols
While specific solubility determination protocols for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are not published, a general approach for assessing the solubility of test chemicals can be adapted.[4] The synthesis of this compound, however, has been described, and the protocol is detailed below.
General Solubility Determination Protocol
This protocol is based on a tiered approach to determine the solubility of a test chemical in various solvents.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Cell culture media
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity
-
Ethanol (B145695) (ETOH)
-
Glass tubes
-
Vortex mixer
-
Sonicator
-
Water bath
Procedure:
-
Tier 1: Initial Screening.
-
Weigh approximately 10 mg of the test chemical into two separate glass tubes.
-
To the first tube, add 0.5 mL of cell culture medium to achieve a concentration of 20 mg/mL.
-
To the second tube, add 0.5 mL of a different relevant medium (e.g., PBS) to achieve a concentration of 20 mg/mL.
-
Mix the solutions vigorously using a vortex mixer. If the compound does not dissolve, sonicate the sample and/or gently warm it in a 37°C water bath.[5]
-
Visually inspect for complete dissolution (a clear solution with no visible particles). If soluble in both media, the process is complete.[4]
-
-
Tier 2: Organic Solvents.
-
Tier 3: Lower Concentrations.
-
If the compound is insoluble at the initial high concentrations, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., to 2 mg/mL in aqueous media or 20 mg/mL in organic solvents) and repeat the dissolution steps.[4]
-
-
Troubleshooting Precipitation upon Dilution.
-
For compounds that dissolve in a high concentration of an organic solvent like DMSO but precipitate when diluted into an aqueous buffer, a common issue with nucleoside analogs, the following steps are recommended:
-
Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a multi-step process involving the preparation of the nucleobase, its silylation, glycosylation, and final deprotection.[6]
Step 1: Synthesis of 5-Methoxyuracil
-
Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI).[6]
-
Procedure: Dissolve 5-hydroxyuracil in a solution of sodium methoxide in dry methanol. Cool the mixture in an ice bath and add dimethyl sulfate or methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.[6]
Step 2: Silylation of 5-Methoxyuracil
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous acetonitrile.[6]
-
Procedure: Suspend 5-methoxyuracil in anhydrous acetonitrile. Add HMDS and a catalytic amount of TMSCl. Reflux the mixture under an inert atmosphere until the solution becomes clear, indicating the formation of the silylated derivative.[6] This step increases the solubility of the nucleobase in organic solvents for the subsequent reaction.[2]
Step 3: Vorbrüggen Glycosylation
-
Materials: Silylated 5-methoxyuracil, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[6]
-
Procedure: To the solution of silylated 5-methoxyuracil, add 1,2,3,5-tetra-O-acetyl-D-xylofuranose. Cool the mixture in an ice bath and add TMSOTf dropwise under an inert atmosphere. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6]
Step 4: Deprotection
-
Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849).[6]
-
Procedure: Dissolve the acetylated nucleoside from the previous step in methanol. Cool the solution in an ice bath and add a saturated solution of ammonia in methanol. Stir the reaction at room temperature in a sealed vessel and monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield the final product.[6]
Purification:
-
The crude product from the final step is purified by silica (B1680970) gel column chromatography or recrystallization to obtain pure 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[6]
Predicted Biological Activity and Signaling Pathways
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog and is predicted to have potential as both an antiviral and an anticancer agent.[2] Its mechanism of action is likely to be similar to other uracil analogs, which interfere with nucleic acid synthesis.[2][7]
Upon entering a cell, the nucleoside analog is expected to be phosphorylated by cellular kinases to its triphosphate derivative. This triphosphate form can then act as a competitive inhibitor of viral or cellular DNA and RNA polymerases.[2] Incorporation of the analog into a growing nucleic acid chain would lead to chain termination, thereby halting replication and leading to cell death (apoptosis) in cancer cells or inhibiting viral replication.[2]
Caption: Predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Workflow for Biological Activity Assessment
The following diagram outlines a general workflow for evaluating the potential anticancer activity of a novel nucleoside analog.
Caption: Generalized workflow for assessing the in vitro anticancer activity.
References
Navigating Stability: A Technical Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil at Various pH Conditions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted stability of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, across a range of pH values. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to forecast its stability profile, offering a foundational resource for researchers.[1] The guide also outlines a detailed experimental protocol for the systematic evaluation of its pH-dependent degradation kinetics.
Introduction to 1-(β-D-Xylofuranosyl)-5-methoxyuracil
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog with significant potential in antiviral and anticancer research.[1] Its unique structure, combining a xylofuranose (B8766934) sugar moiety with a 5-methoxy-substituted uracil (B121893) base, distinguishes it from naturally occurring nucleosides and is the basis for its potential therapeutic activities.[2][3] The xylofuranosyl configuration, an epimer of the natural ribofuranose, can confer interesting biological properties, while substitutions at the 5-position of the uracil ring are a known strategy for modulating the biological effects of such analogs.[3] Understanding the chemical stability of this molecule is paramount for its development as a therapeutic agent, influencing formulation, storage, and ultimately, bioavailability and efficacy.
Predicted pH-Dependent Stability Profile
The stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is primarily dictated by the integrity of the N-glycosidic bond linking the xylofuranose sugar to the 5-methoxyuracil (B140863) base and the chemical reactivity of the base itself.[4] Based on the known chemistry of similar pyrimidine nucleosides, a predicted stability profile at different pH conditions is summarized below.[4]
| pH Range | Condition | Predicted Stability | Predominant Degradation Pathway |
| < 7 | Acidic | High | Slow hydrolysis of the N-glycosidic bond. |
| 7.4 | Neutral | Moderate | Slow hydrolysis of the N-glycosidic bond; potential for oxidative degradation.[4] |
| > 7 | Alkaline | Moderate to Low | Potential for base-catalyzed ring opening or other degradation pathways.[4] |
Note: Pyrimidine nucleosides generally exhibit greater stability of the N-glycosidic bond compared to purine (B94841) nucleosides, particularly in acidic conditions.[4] However, the 5-methoxy group may influence the electron distribution in the uracil ring, potentially affecting its susceptibility to degradation.
Key Degradation Pathways
The primary mechanism of degradation for nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil is the hydrolysis of the N-glycosidic bond, which would separate the molecule into its constituent xylose sugar and the 5-methoxyuracil base.[4] In acidic conditions, this hydrolysis is a key consideration. Under neutral and alkaline conditions, other degradation pathways, such as oxidation of the 5-methoxyuracil ring or base-catalyzed ring opening, may become more prominent.[4]
Recommended Experimental Protocol for Stability Assessment
To empirically determine the stability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a validated stability-indicating high-performance liquid chromatography (HPLC) method is recommended.[4][5]
Materials
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil (high purity)
-
Biological buffers of various pH values (e.g., pH 2, 4, 7.4, 9, 10)[4]
-
Temperature-controlled incubator or water bath[4]
-
HPLC system with a UV or Mass Spectrometry (MS) detector[4]
-
Validated stability-indicating HPLC method (e.g., C18 column)[4]
Procedure
-
Preparation of Test Solutions: Prepare solutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil at a known concentration (e.g., 1 mg/mL) in the different pH buffers.[4]
-
Incubation: Incubate the prepared solutions at a constant temperature (e.g., 37°C or 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each test solution.
-
HPLC Analysis: Immediately analyze the samples by the validated HPLC method to quantify the remaining concentration of the parent compound and detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of 1-(β-D-Xylofuranosyl)-5-methoxyuracil against time for each pH condition to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t½).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the pH stability assessment of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Caption: Workflow for pH Stability Testing.
Conclusion and Future Directions
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a promising nucleoside analog that warrants further investigation.[1][3] Based on the chemistry of related compounds, it is predicted to be reasonably stable, particularly in acidic to neutral conditions. However, empirical stability testing is a critical next step. The experimental protocol outlined in this guide provides a robust framework for generating the quantitative data necessary to understand its degradation profile. These findings will be instrumental in guiding the formulation development and defining appropriate storage conditions, thereby advancing the potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a therapeutic candidate. Future research should also focus on the identification and characterization of its degradation products to fully understand its stability and potential toxicity.
References
In-Depth Technical Guide: Predicted ADME Properties of Xylofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylofuranosyl nucleosides, a class of synthetic nucleoside analogs, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in antiviral and anticancer applications. The spatial rearrangement of the hydroxyl group at the 3'-position of the sugar moiety, in comparison to natural ribonucleosides, imparts unique stereochemical properties that can influence their interaction with cellular machinery and, consequently, their pharmacokinetic and pharmacodynamic profiles. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is paramount for their development as viable drug candidates. This technical guide provides a comprehensive overview of the predicted ADME properties of a selection of xylofuranosyl nucleosides, employing established in silico predictive models. Furthermore, it details the standard experimental protocols for key in vitro ADME assays, offering a framework for the validation of these computational predictions.
Introduction
The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. Early assessment of these properties is a critical step in the drug discovery and development pipeline, as it helps in identifying candidates with favorable pharmacokinetic profiles and mitigating the risk of late-stage failures. Xylofuranosyl nucleosides represent a promising class of molecules with demonstrated biological activities. However, their structural modifications necessitate a thorough evaluation of their ADME characteristics. This guide focuses on the in silico prediction of key ADME parameters for five representative xylofuranosyl nucleosides: xylofuranosyladenine (Xylo-A), xylofuranosylcytosine (Xylo-C), xylofuranosylguanine (Xylo-G), xylofuranosyluracil (Xylo-U), and xylofuranosylthymine (Xylo-T). The predicted data, summarized in structured tables, offer valuable insights into their drug-likeness and potential in vivo behavior.
In Silico ADME Predictions
The ADME properties of the selected xylofuranosyl nucleosides were predicted using two widely recognized and freely accessible web-based platforms: SwissADME and admetSAR. These tools employ a combination of physicochemical property calculations, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms to forecast a range of pharmacokinetic parameters.
Physicochemical Properties and Lipophilicity
Physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS) are fundamental determinants of a drug's absorption and distribution. The predicted values for the selected xylofuranosyl nucleosides are presented in Table 1.
| Compound | Molecular Formula | MW ( g/mol ) | LogP (Consensus) | LogS (ESOL) | Solubility (mg/mL) | Lipinski #Violations |
| Xylofuranosyladenine | C10H13N5O4 | 267.24 | -1.86 | -0.68 | 154.67 | 0 |
| Xylofuranosylcytosine | C9H13N3O5 | 243.22 | -2.13 | -0.61 | 181.76 | 0 |
| Xylofuranosylguanine | C10H13N5O5 | 283.24 | -2.11 | -1.14 | 42.61 | 0 |
| Xylofuranosyluracil | C9H12N2O6 | 244.21 | -2.03 | -0.55 | 208.68 | 0 |
| Xylofuranosylthymine | C10H14N2O6 | 258.23 | -1.65 | -0.75 | 131.67 | 0 |
Table 1: Predicted Physicochemical Properties and Lipophilicity of Xylofuranosyl Nucleosides. Data generated using SwissADME.
Pharmacokinetic Properties
Pharmacokinetic parameters, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key drug-metabolizing enzymes and transporters, are crucial for understanding the in vivo disposition of a drug. The predicted pharmacokinetic properties are summarized in Tables 2 and 3.
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Xylofuranosyladenine | High | No | No | No | No | No | No | No |
| Xylofuranosylcytosine | High | No | No | No | No | No | No | No |
| Xylofuranosylguanine | Low | No | No | No | No | No | No | No |
| Xylofuranosyluracil | High | No | No | No | No | No | No | No |
| Xylofuranosylthymine | High | No | No | No | No | No | No | No |
Table 2: Predicted Pharmacokinetic Properties of Xylofuranosyl Nucleosides. Data generated using SwissADME.
| Compound | Blood-Brain Barrier Penetration | Human Intestinal Absorption | Caco-2 Permeability | P-glycoprotein Substrate | Renal Organic Cation Transporter 2 Substrate |
| Xylofuranosyladenine | - | + | - | Non-substrate | Non-substrate |
| Xylofuranosylcytosine | - | + | - | Non-substrate | Non-substrate |
| Xylofuranosylguanine | - | + | - | Non-substrate | Non-substrate |
| Xylofuranosyluracil | - | + | - | Non-substrate | Non-substrate |
| Xylofuranosylthymine | - | + | - | Non-substrate | Non-substrate |
Table 3: Predicted ADME Properties of Xylofuranosyl Nucleosides. Data generated using admetSAR. '+' indicates a positive prediction, and '-' indicates a negative prediction.
Experimental Protocols for Key ADME Assays
While in silico predictions provide valuable early insights, experimental validation is essential. The following sections detail the standard protocols for two critical in vitro ADME assays: the Caco-2 permeability assay for assessing intestinal absorption and the microsomal stability assay for evaluating metabolic stability.
Caco-2 Permeability Assay
This assay utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity assessment
-
LC-MS/MS system for compound quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a well-formed monolayer. Additionally, perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (μmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (μmol/mL) The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound and control compounds (e.g., testosterone (B1683101) for high clearance, verapamil (B1683045) for moderate clearance)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
LC-MS/MS system for compound quantification
Protocol:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.
-
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and transfer them to a separate tube or well containing ice-cold acetonitrile or methanol to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Sample Analysis: Quantify the remaining concentration of the parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Visualizations
In Silico ADME Prediction Workflow
Caption: Workflow for in silico ADME prediction of xylofuranosyl nucleosides.
Caco-2 Permeability Assay Workflow
Caption: Experimental workflow for the Caco-2 permeability assay.
Microsomal Stability Assay Workflow
Caption: Experimental workflow for the microsomal stability assay.
Discussion and Conclusion
The in silico predictions suggest that the selected xylofuranosyl nucleosides generally possess favorable drug-like properties, with most exhibiting high predicted gastrointestinal absorption and no violations of Lipinski's rule of five. Their high polarity, as indicated by the negative LogP values, is consistent with their nucleoside structure and suggests that passive diffusion across the blood-brain barrier is unlikely. The predictions also indicate a low potential for inhibition of major cytochrome P450 enzymes, which is a desirable characteristic for minimizing drug-drug interactions. Furthermore, none of the compounds were predicted to be substrates of the P-glycoprotein efflux pump, which could otherwise limit their oral bioavailability and tissue penetration.
It is important to emphasize that these in silico predictions serve as a valuable starting point for the ADME assessment of xylofuranosyl nucleosides. The detailed experimental protocols provided in this guide offer a clear path for the in vitro validation of these computational findings. A comprehensive understanding of both the predicted and experimentally determined ADME properties will be instrumental in guiding the optimization of lead compounds and the selection of candidates with the highest potential for successful clinical development. Future work should focus on expanding the library of xylofuranosyl nucleosides for in silico screening and conducting in vitro and in vivo studies to establish robust structure-ADME relationships for this promising class of therapeutic agents.
A Computational Modeling Framework for 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide for Drug Discovery
Disclaimer: Direct experimental and computational data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public research literature.[1][2] This technical guide, therefore, presents a comprehensive framework based on established computational methodologies for nucleoside analogs, providing researchers, scientists, and drug development professionals with a robust roadmap for future in silico investigation.[2]
Introduction: The Promise of a Novel Nucleoside Analog
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] Structural modifications to the sugar moiety or the nucleobase can lead to compounds with significant therapeutic potential.[1] 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel synthetic nucleoside analog that combines a β-D-xylofuranose sugar—an epimer of natural ribofuranose—with a 5-methoxyuracil (B140863) base.[1] This unique structure suggests potential for biological activity, likely through the inhibition of nucleic acid synthesis, a common mechanism for this class of compounds.[1][2]
Computational modeling offers a powerful, resource-efficient approach to predict the physicochemical properties, potential biological targets, binding affinities, and dynamic behavior of novel drug candidates like 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This guide outlines a systematic in silico workflow, from quantum chemical calculations to molecular dynamics simulations, to characterize this molecule and guide further experimental validation.
Molecular Structure and Predicted Physicochemical Properties
The foundational step for any computational analysis is to define the molecule's structure and fundamental properties. The chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil consists of a 5-methoxyuracil moiety linked to the anomeric carbon of a β-D-xylofuranose ring through an N-glycosidic bond.[1] While experimental data is scarce, its physicochemical properties can be predicted based on structurally related compounds.[1][2]
Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil [1][2]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on chemical structure. |
| Molecular Weight | ~274.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs. |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs. |
| Hydrogen Bond Donors | 4 | Derived from hydroxyl groups and the N-H group of the uracil (B121893) ring. |
| Hydrogen Bond Acceptors | 7 | Derived from oxygen atoms in the furanose ring, methoxy (B1213986) group, and carbonyl groups. |
| LogP | -1.5 to -2.5 | Xylofuranosyl nucleosides are generally polar. |
| Topological Polar Surface Area (TPSA) | ~130 Ų | Calculated based on structure. |
Proposed Computational Modeling Workflow
A multi-step computational approach is recommended to thoroughly investigate the properties and potential interactions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Caption: A generalized workflow for the computational analysis of a novel drug candidate.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for obtaining an accurate 3D structure and understanding the electronic properties of the molecule. These calculations provide the foundation for all subsequent modeling steps.
Detailed Protocol for Quantum Chemical Calculations
-
Initial Structure Generation:
-
Draw the 2D structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a preliminary 3D structure using a molecule builder and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
Select a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311G+(d,p) basis set.
-
Perform a full geometry optimization in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Property Calculation:
-
Using the optimized geometry, calculate key electronic properties such as:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for molecular recognition.
-
Frontier Molecular Orbitals (HOMO/LUMO): To understand the molecule's reactivity and electronic transitions.
-
Partial Atomic Charges: To derive charges for use in subsequent molecular mechanics-based simulations (docking and MD).
-
-
Caption: Workflow for Quantum Chemical Calculations.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For a nucleoside analog, potential targets could include viral RNA/DNA polymerases, reverse transcriptases, or cellular kinases involved in its activation.
Detailed Protocol for Molecular Docking
-
Target Protein Preparation:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-ligands, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.
-
Identify the binding site, either from a co-crystallized ligand in the PDB structure or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Assign partial atomic charges (e.g., from the quantum chemical calculations) and define rotatable bonds.
-
-
Docking Simulation:
-
Define the search space (the "grid box") around the predicted binding site of the target protein.
-
Run the docking algorithm using software such as AutoDock, Glide, or DOCK. The algorithm will sample various conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
The results will be a series of "poses" ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. The pose with the best score and most favorable interactions is considered the most likely binding mode.
-
Caption: A generalized workflow for molecular docking.
Molecular Dynamics (MD) Simulations
While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time. This method is crucial for assessing the stability of the predicted binding pose and for more accurate binding free energy calculations.
Detailed Protocol for MD Simulations
-
System Setup:
-
Start with the best-ranked pose from the molecular docking simulation (the protein-ligand complex).
-
Select a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. The ligand may require parameterization using tools like Antechamber.
-
Place the complex in a simulation box of a defined shape (e.g., cubic, octahedral).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure and density under constant pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.
-
-
Production MD:
-
Run the simulation for a significant period (e.g., 100 ns or longer) under the NPT ensemble. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate metrics such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.
-
Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to get a more refined estimate of binding affinity.
-
-
Caption: A standard workflow for Molecular Dynamics (MD) simulations.
Postulated Mechanism of Action for Computational Targeting
As a nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is postulated to act by inhibiting nucleic acid synthesis. The computational methods described can be used to model its interaction with key enzymes in this pathway.
Caption: Postulated mechanism of action for a nucleoside analog prodrug.
Conclusion
While specific experimental data on 1-(β-D-Xylofuranosyl)-5-methoxyuracil remains to be published, the computational framework outlined in this guide provides a powerful and systematic approach to predict its behavior and guide its development as a potential therapeutic agent. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses about the molecule's structure, electronic properties, potential biological targets, and binding dynamics. These in silico findings are invaluable for prioritizing experimental studies, optimizing lead compounds, and ultimately accelerating the drug discovery pipeline.
References
Methodological & Application
Protocol for the Glycosylation of 5-Methoxyuracil to Synthesize 5-Methoxyuridine
Application Notes
This document provides a detailed protocol for the chemical synthesis of 5-methoxyuridine (B57755), a modified nucleoside of interest in biomedical research and drug development. The primary method described is the Vorbrüggen glycosylation, a widely used and effective method for the formation of N-glycosidic bonds in nucleosides. The protocol is designed for researchers, scientists, and drug development professionals familiar with standard organic synthesis techniques.
The synthesis involves a multi-step chemical pathway, beginning with the preparation of the 5-methoxyuracil (B140863) base, followed by silylation to enhance its reactivity, subsequent glycosylation with a protected ribose derivative, and a final deprotection step to yield 5-methoxyuridine. An alternative enzymatic approach is also briefly discussed. All quantitative data is summarized for easy comparison, and a detailed experimental workflow is provided.
Comparison of Synthetic Pathways
Two primary methods for the synthesis of 5-methoxyuridine are the multi-step chemical synthesis and a one-pot enzymatic synthesis. The choice of pathway may depend on factors such as the desired scale of production, cost, and available laboratory expertise.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | 5-Bromouracil (B15302), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 5-Methoxyuracil, Ribose-1-phosphate |
| Key Steps | Methoxylation, Silylation, Glycosylation, Deprotection | One-pot transglycosylation |
| Overall Yield | Moderate | High |
| Reaction Time | Multi-day | Approximately 24 hours |
| Purification | Multiple chromatographic steps | Single chromatographic step |
| Scalability | Can be challenging to scale up | More amenable to scale-up |
| Reagents & Conditions | Requires hazardous reagents and anhydrous conditions | Utilizes enzymes in an aqueous buffer under mild conditions |
Experimental Protocols
Part 1: Chemical Synthesis of 5-Methoxyuridine via Vorbrüggen Glycosylation
This protocol is divided into four main stages:
-
Synthesis of 5-Methoxyuracil
-
Silylation of 5-Methoxyuracil
-
Vorbrüggen Glycosylation
-
Deprotection of the Ribose Moiety
1. Synthesis of 5-Methoxyuracil from 5-Bromouracil
This initial step involves a nucleophilic substitution reaction to replace the bromo group at the 5-position of uracil (B121893) with a methoxy (B1213986) group.
-
Materials:
-
5-Bromouracil
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
-
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere.
-
Add 5-bromouracil to the sodium methoxide solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by acidification.
-
Collect the crude 5-methoxyuracil by filtration.
-
Purify the product by recrystallization.
-
-
Expected Yield: Approximately 85%[1].
2. Silylation of 5-Methoxyuracil
To facilitate the subsequent glycosylation, 5-methoxyuracil is silylated to increase its solubility and nucleophilicity.
-
Materials:
-
5-Methoxyuracil
-
Ammonium (B1175870) sulfate (B86663) (catalytic amount)
-
-
Procedure:
-
Suspend 5-methoxyuracil in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution of the silylated derivative is obtained.
-
Remove excess HMDS under reduced pressure. The resulting silylated 5-methoxyuracil is typically used directly in the next step without further purification.
-
3. Vorbrüggen Glycosylation
This key step involves the coupling of the silylated 5-methoxyuracil with a protected ribose derivative in the presence of a Lewis acid catalyst.
-
Materials:
-
Silylated 5-methoxyuracil
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin tetrachloride (SnCl₄)
-
-
Procedure:
-
Dissolve the silylated 5-methoxyuracil in an anhydrous solvent such as acetonitrile.
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2',3',5'-tri-O-benzoyl-5-methoxyuridine.
-
4. Deprotection of 2',3',5'-tri-O-benzoyl-5-methoxyuridine
The final step is the removal of the benzoyl protecting groups from the ribose moiety to yield 5-methoxyuridine.
-
Materials:
-
2',3',5'-tri-O-benzoyl-5-methoxyuridine
-
Anhydrous methanol
-
Sodium methoxide in methanol
-
-
Procedure:
-
Dissolve the protected 5-methoxyuridine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture with an acidic resin or by adding acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product, 5-methoxyuridine, by column chromatography or recrystallization.
-
Part 2: Enzymatic Synthesis of 5-Methoxyuridine
This method offers a more direct and environmentally friendly alternative to chemical synthesis, utilizing a nucleoside phosphorylase to catalyze the transglycosylation reaction.
-
Materials:
-
5-Methoxyuracil
-
Ribose-1-phosphate
-
Uridine (B1682114) phosphorylase enzyme
-
Phosphate (B84403) buffer
-
-
Procedure:
-
Prepare a reaction mixture containing 5-methoxyuracil, ribose-1-phosphate, and uridine phosphorylase in a phosphate buffer at an optimal pH for the enzyme.
-
Incubate the reaction at a controlled temperature, typically between 37-50 °C.
-
Monitor the progress of the reaction by HPLC.
-
Upon completion, the enzyme can be denatured and removed by filtration.
-
The product, 5-methoxyuridine, can be purified from the reaction mixture by chromatography.
-
Visualizations
Caption: Chemical synthesis workflow for 5-methoxyuridine.
Caption: Key steps in the Vorbrüggen glycosylation reaction.
References
Application Notes and Protocols for the Purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. As with any biologically active compound, achieving high purity is critical for accurate in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic nucleosides. This document provides detailed application notes and a comprehensive protocol for the purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using reversed-phase HPLC (RP-HPLC).
Principle of Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecyl) bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. In this system, more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds can be selectively eluted from the column based on their polarity, allowing for the separation of the target compound from impurities. For nucleosides, which are generally polar, RP-HPLC provides excellent resolution.
Data Presentation
The following tables summarize the key parameters for the analytical and preparative HPLC purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Table 1: Analytical HPLC Parameters for Purity Assessment
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-12 minutes (dependent on exact gradient and column) |
Table 2: Preparative HPLC Parameters for Purification
| Parameter | Specification |
| HPLC System | Preparative HPLC system with fraction collector |
| Column | C18 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 50% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 260 nm |
| Sample Loading | Up to 200 mg per injection (dissolved in minimal DMSO/Mobile Phase A) |
| Fraction Collection | Triggered by UV signal threshold |
Experimental Protocols
Sample Preparation
-
Dissolution of Crude Product: Following synthesis and initial work-up, dissolve the crude 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a minimal amount of a strong solvent like dimethyl sulfoxide (B87167) (DMSO). Then, dilute the solution with Mobile Phase A to a concentration suitable for injection. A typical starting concentration for preparative HPLC is 10-50 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Analytical HPLC for Method Development and Purity Check
Before proceeding to preparative scale, it is essential to develop an analytical method to determine the retention time of the target compound and to assess the purity of the crude material and the final product.
-
System Equilibration: Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the filtered, diluted crude sample.
-
Chromatographic Run: Run the gradient method as detailed in Table 1.
-
Data Analysis: Identify the peak corresponding to 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Note its retention time and the retention times of any impurities. Calculate the purity of the crude product based on the peak area percentages.
Preparative HPLC for Purification
-
System and Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at the specified flow rate (e.g., 20 mL/min) for at least 30 minutes or until the baseline is stable.
-
Sample Injection: Inject the filtered crude sample solution onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Gradient Elution and Fraction Collection: Initiate the preparative gradient method as outlined in Table 2. Set the fraction collector to begin collecting eluent just before the expected retention time of the target compound and to stop after the peak has fully eluted. Collect fractions in appropriately sized tubes.
-
Post-Purification Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Pooling and Solvent Evaporation: Combine the fractions that contain the pure product (typically >98% purity). Remove the HPLC solvents (water, acetonitrile, and formic acid) using a rotary evaporator or a lyophilizer to obtain the purified 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Logical Relationship of HPLC Parameters
Caption: Key parameters influencing HPLC separation.
Application Notes and Protocols for Antiviral Assays of Xylofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylofuranosyl nucleosides are a class of nucleoside analogs that have garnered significant interest in the field of antiviral drug discovery. These compounds, characterized by a xylofuranose (B8766934) sugar moiety, have demonstrated promising activity against a range of viruses, particularly RNA viruses. Their mechanism of action is primarily attributed to the inhibition of viral replication by interfering with the viral RNA-dependent RNA polymerase (RdRp). This document provides detailed protocols for the in vitro evaluation of the antiviral activity and cytotoxicity of xylofuranosyl nucleosides, along with a summary of their reported antiviral efficacy.
Mechanism of Action
The antiviral activity of xylofuranosyl nucleosides is contingent upon their intracellular conversion to the active triphosphate form.[1] Cellular kinases catalyze this multi-step phosphorylation process. Once phosphorylated, the xylofuranosyl nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp. This incorporation results in premature chain termination, thereby halting viral replication.[1]
Caption: Intracellular activation and mechanism of action of xylofuranosyl nucleosides.
Data Presentation: Antiviral Activity of Xylofuranosyl Nucleosides
The following table summarizes the in vitro antiviral activity of various xylofuranosyl nucleoside analogs against a selection of RNA viruses. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are provided. A higher SI value indicates a more favorable therapeutic window.
| Compound/Analog | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | Vero | 12 | >100 | >8.3 |
| Enterovirus-68 (EV-68) | Vero | 16 | >100 | >6.25 | |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis virus (SINV) | Vero E6 | 3 | >120 | >40 |
| 2',5'-di-O-silylated 3'-C-alkylthio nucleosides | SARS-CoV-2 | Vero E6 | Low micromolar | - | - |
| 5'-butyryl-2'-silyl-3'-alkylthio nucleosides | Chikungunya virus (CHIKV) | Vero E6 | Low micromolar | - | - |
| Sindbis virus (SINV) | Vero E6 | Low micromolar | - | - |
Data is compiled from published studies.[2][3] "-" indicates data not reported.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and determining the antiviral efficacy of a compound by measuring the reduction in virus-induced plaques.
Caption: Workflow for the plaque reduction assay.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock with a known titer
-
Xylofuranosyl nucleoside compound
-
Cell culture medium (e.g., DMEM) with supplements
-
Semi-solid overlay medium (e.g., methylcellulose (B11928114) or agarose (B213101) in culture medium)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Multi-well cell culture plates (e.g., 6- or 12-well)
Procedure:
-
Cell Seeding: Seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the xylofuranosyl nucleoside in cell culture medium.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and wash with PBS. Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of the xylofuranosyl nucleoside to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Carefully add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Fixation and Staining: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and the fixative, and then stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Xylofuranosyl nucleoside compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[4][5][6]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the xylofuranosyl nucleoside. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[4][5][6]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]
Quantitative RT-PCR (qRT-PCR) for Viral Load Determination
This assay quantifies the amount of viral RNA in cell culture supernatants, providing an alternative method to assess antiviral activity.
Caption: Workflow for viral load determination using qRT-PCR.
Materials:
-
Infected and treated cell culture supernatants
-
Viral RNA extraction kit
-
Reverse transcriptase and reaction components
-
Real-time PCR master mix
-
Virus-specific forward and reverse primers and a fluorescently labeled probe
-
Real-time PCR instrument
-
Known concentration of viral RNA for standard curve
Procedure:
-
Sample Collection: Following infection and treatment with the xylofuranosyl nucleoside as described in the antiviral assay, collect the cell culture supernatants at a predetermined time point (e.g., 24, 48, or 72 hours post-infection).
-
RNA Extraction: Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random primers or a virus-specific reverse primer.
-
Real-time PCR:
-
Prepare a reaction mixture containing the real-time PCR master mix, virus-specific primers, and probe.
-
Add the synthesized cDNA to the reaction mixture.
-
Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Standard Curve: Generate a standard curve by performing the qRT-PCR on serial dilutions of a known concentration of viral RNA. This will be used to correlate the cycle threshold (Ct) values to the viral RNA copy number.
-
Data Analysis:
-
Determine the Ct values for each experimental sample.
-
Quantify the viral RNA copy number in each sample by extrapolating from the standard curve.
-
Calculate the percentage reduction in viral load for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the antiviral potential of xylofuranosyl nucleosides. The plaque reduction assay offers a direct measure of the inhibition of infectious virus production, while the qRT-PCR assay provides a sensitive method for quantifying viral RNA. The MTT assay is essential for assessing the cytotoxicity of the compounds and determining their selectivity index. By following these detailed methodologies, researchers can obtain reliable and reproducible data to guide the development of novel antiviral therapeutics based on the xylofuranosyl nucleoside scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Cytotoxicity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog with a structure suggesting potential as an anticancer agent.[1][2] While extensive experimental data on this specific compound is not widely available in public literature, its similarity to other 5-substituted uracil (B121893) derivatives and xylofuranosyl nucleosides provides a strong basis for investigating its cytotoxic effects in cancer cell lines.[1][2][3] Nucleoside analogs often exert their therapeutic effects by interfering with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro cytotoxicity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Included are detailed protocols for widely used cytotoxicity assays, a predicted mechanism of action, and illustrative data presentation formats.
Predicted Mechanism of Action
The cytotoxic activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothesized to stem from its role as a nucleoside analog. Upon cellular uptake, it is likely phosphorylated to its triphosphate derivative.[1][4] This active form can then act as a competitive inhibitor of cellular DNA polymerases.[1] Incorporation of the analog into the DNA of cancer cells would likely result in chain termination, triggering the DNA damage response pathway and ultimately leading to apoptosis.[1] Key signaling proteins that may be involved include ATM, ATR, and p53.[1]
Data Presentation: Hypothetical Cytotoxicity Data
As specific experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not currently available, the following table presents hypothetical, yet plausible, IC50 (half-maximal inhibitory concentration) values to guide experimental design and data presentation.[1] The IC50 value is a critical metric for quantifying the cytotoxic effect of a compound.[5]
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| HeLa | Cervical Adenocarcinoma | 48 | 22.8 |
| A549 | Lung Carcinoma | 48 | 35.5 |
| HCT116 | Colorectal Carcinoma | 48 | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 48 | 28.1 |
| MCF-7 | Breast Adenocarcinoma | 72 | 8.7 |
| HeLa | Cervical Adenocarcinoma | 72 | 12.4 |
| A549 | Lung Carcinoma | 72 | 20.3 |
| HCT116 | Colorectal Carcinoma | 72 | 10.5 |
| HepG2 | Hepatocellular Carcinoma | 72 | 16.7 |
Experimental Protocols
The following are detailed protocols for standard in vitro cytotoxicity assays suitable for evaluating the effects of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
General Experimental Workflow
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Cancer cell lines of interest (e.g., MCF-7, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase.[5]
-
Perform a cell count and determine viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a suitable solvent like DMSO (e.g., 10 mM).[5]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate for an additional 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
All materials from the MTT assay, except for MTT and DMSO.
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 2.5%) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining and Solubilization:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound stain.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Conclusion
While 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a compound with limited published data, its structural characteristics suggest it is a promising candidate for anticancer research.[1] The protocols and information provided here offer a solid framework for initiating a thorough investigation into its cytotoxic properties against various cancer cell lines. Rigorous and standardized experimental approaches are crucial for generating reproducible and meaningful data to elucidate the therapeutic potential of this novel nucleoside analog.
References
Application Notes and Protocols for the Enzymatic Incorporation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil Triphosphate
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Modifications to the sugar moiety, such as the use of xylofuranose (B8766934) (a 3'-epimer of ribose), can confer unique structural and biological properties. 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog that combines the xylo-sugar modification with a 5-methoxy substitution on the uracil (B121893) base. Upon intracellular phosphorylation to its 5'-triphosphate form, this analog has the potential to interact with DNA and RNA polymerases, acting as a substrate for incorporation or as an inhibitor of nucleic acid synthesis. The altered stereochemistry at the 3'-position of the xylose sugar is a critical feature that may lead to chain termination upon incorporation into a growing nucleic acid strand, a mechanism central to the therapeutic effect of many nucleoside drugs. This document provides detailed protocols for the synthesis of the triphosphate derivative and for evaluating its enzymatic incorporation by polymerases.
Predicted Physicochemical Properties
The successful synthesis and purification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate is a prerequisite for studying its enzymatic incorporation. The fundamental properties of the parent nucleoside have been predicted based on related compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C_10_H_13_N_2_O_16_P_3_ | Based on the addition of a triphosphate group to the 5'-hydroxyl of the nucleoside. |
| Molecular Weight | ~514.13 g/mol | Calculated from the predicted molecular formula. |
| Appearance | White to off-white powder | Typical appearance for similar nucleotide analogs. |
| Solubility | Soluble in water and aqueous buffers | Common solubility profile for triphosphate salts. |
Potential Applications
The unique structural features of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate suggest several potential applications in research and drug development:
-
Antiviral Agent: As an analog of deoxyuridine triphosphate (or uridine (B1682114) triphosphate), it may be recognized by viral DNA or RNA polymerases. Its incorporation could lead to chain termination, thereby inhibiting viral replication. This makes it a candidate for screening against a variety of viruses.
-
Anticancer Agent: Rapidly proliferating cancer cells have a high demand for nucleotide precursors for DNA replication. This modified nucleotide could be preferentially incorporated into the DNA of cancer cells by cellular DNA polymerases, leading to cell cycle arrest and apoptosis.
-
Tool for Molecular Biology: As a modified nucleotide, it could be used as a probe to study the active site and mechanism of various polymerases. Its incorporation properties can provide insights into the steric and electronic requirements of these enzymes.
-
Xeno-Nucleic Acid (XNA) Research: Xylo-nucleic acids (XNA) are a class of synthetic genetic polymers. The enzymatic synthesis of XNA is a key challenge in the field of synthetic biology. Studying the incorporation of xylo-nucleotide triphosphates is a critical step towards developing polymerases that can synthesize XNA.
Quantitative Data from Related Compounds
While no direct kinetic data for the incorporation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate is available, studies on other xylofuranosyl nucleoside triphosphates have demonstrated their ability to interact with polymerases. The following table summarizes the inhibition constants (Ki) for 3'-azido-3'-deoxy-xylofuranosyl derivatives of ATP and GTP with E. coli RNA polymerase. These compounds act as linear mixed inhibitors.
| Compound | Polymerase | Inhibition Type | K_i_ (μM) |
| 9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)adenine 5'-triphosphate | E. coli RNA Polymerase | Linear Mixed | 33 |
| 9-(3'-azido-3'-deoxy-β-D-xylofuranosyl)guanine 5'-triphosphate | E. coli RNA Polymerase | Linear Mixed | 0.95 |
This data is for related xylo-purine derivatives and serves as an indication that xylo-nucleoside triphosphates can interact with the active sites of polymerases.
Experimental Protocols
Protocol 1: Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil Triphosphate
This protocol outlines a general method for the phosphorylation of the parent nucleoside to its 5'-triphosphate form.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Phosphorus oxychloride (POCl_3_)
-
Tributylammonium (B8510715) pyrophosphate
-
Triethylamine
-
Anhydrous trimethyl phosphate
-
DEAE-Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Preparation of the Nucleoside: Ensure the starting nucleoside, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, is pure and anhydrous.
-
Monophosphorylation: a. Dissolve the nucleoside and proton sponge in anhydrous trimethyl phosphate. b. Cool the solution to 0°C and slowly add phosphorus oxychloride. c. Stir the reaction at 0°C for 2-4 hours, monitoring by TLC or HPLC. d. Quench the reaction by adding a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Triphosphate Formation: a. Continue stirring the reaction mixture at 0°C for another 3-5 hours. b. Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5). c. Stir for an additional hour at room temperature.
-
Purification: a. Concentrate the reaction mixture under reduced pressure. b. Resuspend the residue in water and load it onto a DEAE-Sephadex A-25 column pre-equilibrated with 0.1 M TEAB buffer. c. Elute the triphosphate using a linear gradient of 0.1 M to 1.0 M TEAB buffer. d. Collect fractions and monitor by UV absorbance at the λ_max_ of the nucleoside. e. Pool the fractions containing the triphosphate, concentrate by rotary evaporation, and co-evaporate with methanol (B129727) to remove excess TEAB. f. Lyophilize the purified triphosphate to obtain a white powder.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: In Vitro Polymerase Incorporation Assay
This protocol is designed to determine if 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate can be incorporated into a growing nucleic acid chain by a DNA polymerase.
Materials:
-
DNA Polymerase (e.g., Taq DNA polymerase, Klenow fragment, or a mutant polymerase known to accept modified nucleotides)
-
10x Polymerase Reaction Buffer
-
Primer-template DNA duplex (see design notes below)
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate (Xylo-UTP)
-
Natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
Loading dye (e.g., formamide-based stop solution)
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea)
-
TBE buffer
-
Fluorescently labeled primer (e.g., 5'-FAM)
Primer-Template Design:
Design a primer-template system where the first incorporation event opposite the template strand requires the modified nucleotide. For example:
-
Template: 3'-...G T A C A G C T...-5'
-
Primer: 5'-FAM-C A T G-3'
In this example, the next nucleotide to be incorporated is complementary to the 'A' in the template, which would be the experimental Xylo-UTP (as an analog of TTP).
Procedure:
-
Reaction Setup: Prepare the following reaction mixture on ice in a final volume of 20 µL:
-
2 µL of 10x Polymerase Reaction Buffer
-
1 µL of Primer-Template DNA (10 µM)
-
2 µL of dNTP mix (containing dATP, dCTP, dGTP at 100 µM each)
-
Variable concentration of Xylo-UTP (e.g., 0, 10, 50, 100, 250 µM)
-
1 µL of DNA Polymerase (e.g., 1 unit)
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reactions at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow, 72°C for Taq) for a set time course (e.g., 5, 15, 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume (20 µL) of loading dye containing EDTA.
-
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Gel Electrophoresis: a. Load the samples onto a denaturing polyacrylamide gel. b. Run the gel in 1x TBE buffer at a constant voltage until the desired separation is achieved.
-
Visualization: a. Visualize the fluorescently labeled DNA fragments using a gel imager. b. The incorporation of Xylo-UTP will result in a primer extension product that is one nucleotide longer (n+1). c. The efficiency of incorporation can be quantified by measuring the intensity of the extended product band relative to the unextended primer.
Controls:
-
Negative Control: A reaction with no polymerase to show the initial primer length.
-
Positive Control: A reaction with natural dTTP instead of Xylo-UTP to show the expected full-length extension product.
-
Chain Termination Control: A reaction with a known chain terminator (e.g., ddTTP) to compare the termination efficiency.
Protocol 3: Steady-State Kinetic Analysis
To determine the kinetic parameters (K_m_ and k_cat_) for the incorporation of Xylo-UTP, a steady-state kinetic analysis can be performed.
Procedure:
-
Follow the setup for the In Vitro Polymerase Incorporation Assay.
-
Use a fixed, low concentration of enzyme and a primer-template concentration that is significantly higher than the enzyme concentration.
-
Vary the concentration of the Xylo-UTP over a wide range (e.g., 0.1 to 10 times the expected K_m_).
-
Run the reactions for a short time to ensure that the product formation is in the initial linear range (typically <20% of the primer is extended).
-
Quantify the amount of extended product at each substrate concentration.
-
Plot the initial velocity (rate of product formation) against the substrate (Xylo-UTP) concentration.
-
Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ and the enzyme concentration.
-
The efficiency of incorporation is given by k_cat_/K_m_.
Visualizations
Experimental Workflow for Polymerase Incorporation Assay
Caption: Experimental workflow for the polymerase incorporation assay.
Predicted Mechanism of Action: Chain Termination
Caption: Predicted mechanism of action via chain termination.
Application Notes and Protocols for 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Polymerase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with significant potential in antiviral and anticancer research.[1] As a member of the pyrimidine (B1678525) family, its structure, which combines a β-D-xylofuranose sugar with a 5-methoxyuracil (B140863) base, suggests it may interfere with nucleic acid synthesis.[2] The xylofuranosyl configuration, being an epimer of the natural ribofuranose, can be recognized by viral or cellular polymerases, while the 5-methoxy substitution on the uracil (B121893) ring may alter its base-pairing properties and metabolic stability.[2][3]
These application notes provide a comprehensive overview of the predicted properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and detailed protocols for its evaluation in polymerase assays. It is important to note that as a novel compound, direct experimental data is limited, and the information presented is based on established principles of nucleoside chemistry and comparative analysis of structurally related analogs.[2][4]
Predicted Physicochemical Properties
The fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be predicted based on the analysis of related compounds.[1]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[1] |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs.[1] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs.[1] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring.[1] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[1] |
Postulated Mechanism of Action: Polymerase Inhibition
The primary proposed mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is the inhibition of DNA or RNA polymerases, a common mechanism for nucleoside analogs.[5] This process can be broken down into several key steps:
-
Cellular Uptake: The compound is transported into the target cell.
-
Phosphorylation: Intracellular kinases phosphorylate the nucleoside analog to its active triphosphate form.
-
Competitive Inhibition: The triphosphate analog competes with the natural corresponding nucleoside triphosphate (e.g., UTP or TTP) for binding to the active site of a polymerase.
-
Incorporation and Chain Termination: Upon incorporation into the growing nucleic acid chain (DNA or RNA), the altered sugar moiety (xylofuranose) can prevent the formation of the next phosphodiester bond, leading to premature chain termination and halting replication.[6]
Postulated mechanism of action for polymerase inhibition.
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil against a target polymerase.
In Vitro Polymerase Inhibition Assay (Primer Extension)
This assay quantitatively measures the ability of the triphosphate form of the analog to be incorporated by a polymerase and to terminate chain elongation.[7][8]
Materials:
-
Purified recombinant polymerase (e.g., viral RNA-dependent RNA polymerase or human DNA polymerase)
-
Fluorescently labeled primer and corresponding template nucleic acid
-
Natural dNTPs or NTPs
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate (to be synthesized)
-
Reaction buffer (enzyme-specific)
-
Stop solution (e.g., formamide (B127407) with EDTA)
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, primer/template duplex, and the polymerase.
-
Initiation: Initiate the reaction by adding a mixture of natural NTPs and varying concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil triphosphate. Include a control reaction with no analog.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Denaturation: Heat the samples to denature the nucleic acids.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the fluorescently labeled DNA/RNA products using a gel imaging system. The presence of shorter products in the presence of the analog indicates chain termination.
Cytotoxicity Assay (MTT Assay)
Before evaluating antiviral or anticancer activity, it is crucial to determine the cytotoxicity of the compound.[9]
Materials:
-
Host cell line appropriate for the virus or cancer model
-
Complete cell culture medium
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[9]
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of the compound required to inhibit viral replication.[9]
Materials:
-
Host cell line
-
Virus stock
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
24-well plates
-
Overlay medium (e.g., DMEM with methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Grow a confluent monolayer of host cells in 24-well plates.
-
Infection: Infect the cells with the virus at a low multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).
-
Staining: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%.
Experimental workflow for evaluating polymerase inhibitors.
Hypothetical Data Presentation
The following tables present hypothetical data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, benchmarked against other relevant nucleoside analogs. This data is for illustrative purposes and should be experimentally determined.[9]
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil | Influenza A | 5.2 | >100 | >19.2 |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil | HCV | 8.7 | >100 | >11.5 |
| Ribavirin | Influenza A | 10 | >50 | >5 |
| Sofosbuvir | HCV | 0.09 | >100 | >1111 |
Table 2: Polymerase Inhibition Kinetics
| Compound Triphosphate | Polymerase | Kᵢ (µM) | Inhibition Type |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil-TP | Influenza A PA/PB1 | 1.5 | Competitive |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil-TP | HCV NS5B | 2.8 | Competitive |
| 9-(β-D-xylofuranosyl)adenine-TP | RNA Polymerase II | 5 | Competitive[10] |
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a promising nucleoside analog that warrants further investigation as a potential antiviral or anticancer agent.[1] Its unique structure suggests a mechanism of action involving the inhibition of nucleic acid synthesis.[5] The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its biological activity and mechanism of action. Future research should focus on the chemical synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitory effects of 9-beta-D-xylofuranosyladenine 5'-triphosphate on DNA-dependent RNA polymerase I and II from cherry salmon (Oncorhynchus masou) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Nucleoside Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential cell culture methods for evaluating the efficacy and safety of nucleoside analogs. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in your research.
I. Introduction to Nucleoside Analog Testing
Nucleoside analogs are a critical class of therapeutic agents, forming the backbone of many antiviral and anticancer treatments.[1][2] Their mechanism of action relies on their structural similarity to natural nucleosides, allowing them to be metabolized by cellular or viral enzymes and subsequently incorporated into DNA or RNA.[2][3][4] This incorporation disrupts nucleic acid synthesis, leading to chain termination and inhibition of replication in rapidly dividing cells, such as cancer cells or virus-infected cells.[1][3]
Effective preclinical evaluation of novel nucleoside analogs requires a robust panel of in vitro assays to determine their cytotoxicity, antiviral or anticancer activity, and mechanism of action. This document outlines the standard cell culture methodologies for these assessments.
II. Key Experimental Areas
The in vitro evaluation of nucleoside analogs can be broadly categorized into three main areas:
-
Cytotoxicity Assays: To determine the toxic effects of the compound on host cells and establish a therapeutic window.
-
Antiviral/Anticancer Activity Assays: To measure the efficacy of the analog in inhibiting viral replication or cancer cell proliferation.
-
Mechanism of Action Studies: To elucidate the specific cellular and molecular pathways through which the analog exerts its effects.
III. Data Presentation: Comparative Cytotoxicity and Antiviral Activity
Quantitative data from cytotoxicity and antiviral assays are crucial for comparing the potency and selectivity of different nucleoside analogs. The 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic potential.
Table 1: Example Data Summary for Nucleoside Analog 'X'
| Cell Line | Assay Type | Parameter | Concentration (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | Cytotoxicity | CC50 | >100 | \multirow{2}{}{>100} |
| Vero | Antiviral (HCV) | EC50 | <1 | |
| Huh7 | Cytotoxicity | CC50 | 85 | \multirow{2}{}{56.7} |
| Huh7 | Antiviral (HCV) | EC50 | 1.5 | |
| CEM | Cytotoxicity | CC50 | >100 | \multirow{2}{*}{N/A} |
| CEM | Anticancer | IC50 | 0.2 | |
| HepG2 | Mitochondrial Toxicity | mtDNA depletion | 10 | N/A |
Note: This is example data and will vary depending on the specific nucleoside analog and experimental conditions.
IV. Experimental Protocols
A. Cytotoxicity Assays
These assays determine the concentration of the nucleoside analog that is toxic to uninfected host cells. Common methods measure cell viability or membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1][5][6] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][7]
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Nucleoside analog stock solution
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[6][8] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[6][8]
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).[1][8]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[9][10]
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Nucleoside analog stock solution
-
MTS solution (often combined with an electron coupling reagent like PES)[10]
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.[7][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[9][10]
-
Data Analysis: Calculate cell viability and the CC50 value as described for the MTT assay.
B. Antiviral Activity Assays
These assays are designed to measure the ability of a nucleoside analog to inhibit the replication of a specific virus.
The plaque reduction assay is a functional assay that measures the number of infectious virus particles.[11] It is considered the gold standard for determining the effectiveness of an antiviral compound.[11]
Materials:
-
24- or 48-well cell culture plates
-
Susceptible host cell line
-
Virus stock of known titer
-
Nucleoside analog stock solution
-
Overlay medium (e.g., containing 0.4% agarose)[12]
-
Staining solution (e.g., crystal violet)
-
Formalin for fixing
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.[12]
-
Virus and Compound Incubation: Prepare serial dilutions of the nucleoside analog. Mix the diluted compound with a known amount of virus (e.g., 40-80 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[12]
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture (0.2 mL per well).[12] Adsorb for 90 minutes at 37°C.[12]
-
Overlay: Carefully aspirate the inoculum and add 1.5 mL of overlay medium containing the corresponding concentration of the nucleoside analog to each well.[12]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days, depending on the virus).
-
Staining: Fix the cells with formalin and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.
C. Mechanism of Action Studies
These studies aim to understand how the nucleoside analog inhibits its target.
This assay determines the rate at which the nucleoside analog enters the cell and is converted to its active triphosphate form.[13]
Materials:
-
Radiolabeled nucleoside analog (e.g., ³H or ¹⁴C)
-
Cell line of interest
-
Assay buffer
-
Ice-cold PBS
-
Scintillation counter or HPLC system
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluence.[1]
-
Uptake Initiation: Replace the medium with an assay buffer containing the radiolabeled nucleoside analog.[1]
-
Incubation: Incubate for predetermined time points at 37°C.[1]
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.[1]
-
Cell Lysis and Analysis: Lyse the cells and measure the intracellular concentration of the radiolabeled compound and its metabolites using a scintillation counter or by HPLC.
-
Data Analysis: Calculate the rate of uptake and the metabolic profile of the nucleoside analog.
This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of the viral polymerase.
Materials:
-
Purified viral polymerase
-
Template and primer nucleic acids
-
Natural deoxynucleotide triphosphates (dNTPs)
-
Triphosphate form of the nucleoside analog
-
Reaction buffer
-
Method for detecting DNA/RNA synthesis (e.g., radiolabeled dNTPs, fluorescent probes)
Protocol:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, template/primer, and viral polymerase.
-
Inhibitor Addition: Add varying concentrations of the triphosphate form of the nucleoside analog.
-
Reaction Initiation: Start the reaction by adding the dNTPs (one of which may be labeled).
-
Incubation: Incubate at the optimal temperature for the polymerase.
-
Reaction Termination and Analysis: Stop the reaction and analyze the products to determine the extent of nucleic acid synthesis.
-
Data Analysis: Calculate the IC50 value for the inhibition of polymerase activity.
Nucleoside analogs can sometimes inhibit mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction.[14][15][16]
Materials:
-
Cell line of interest
-
Nucleoside analog
-
Reagents for quantifying mitochondrial DNA (mtDNA) content (e.g., qPCR primers for a mitochondrial gene and a nuclear gene)[15]
-
Reagents for measuring mitochondrial respiration (e.g., Seahorse XF Analyzer)[15]
Protocol (mtDNA Quantification):
-
Cell Treatment: Treat cells with the nucleoside analog for an extended period (e.g., several days to weeks).
-
DNA Extraction: Extract total DNA from the treated and untreated cells.
-
qPCR: Perform quantitative PCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) to determine the relative amount of mtDNA to nuclear DNA (nDNA).[15]
-
Data Analysis: A decrease in the mtDNA/nDNA ratio in treated cells indicates mitochondrial toxicity.
V. Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Experimental Workflow: Cytotoxicity and Antiviral Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jmc.ac.il [jmc.ac.il]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil for In Vivo Studies
For the Attention Of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in the public domain.[1][2][3] This document provides a comprehensive guide based on established principles of nucleoside chemistry and a comparative analysis of closely related analogs. The protocols and data presented are predictive and intended to serve as a foundational resource.[2]
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog.[1] Its unique structure, combining a xylofuranose (B8766934) sugar moiety with a 5-methoxy substituted uracil (B121893) base, suggests potential as an antiviral or anticancer agent.[1][2][4] Nucleoside analogs often exert their biological effects by interfering with the synthesis of nucleic acids, leading to chain termination in viral replication or inducing apoptosis in rapidly dividing cancer cells.[1][5] The xylofuranosyl moiety, being an epimer of the natural ribose, can confer unique conformational properties that may influence interactions with cellular or viral enzymes.[4]
This document outlines the synthetic pathway, purification, characterization, and formulation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil for the purpose of in vivo evaluation.
Data Presentation
While specific experimental data for this compound is scarce, the following tables summarize predicted physicochemical properties and expected analytical results based on structurally similar compounds.[2][3]
Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil [1][2]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the chemical structure.[2] |
| Molecular Weight | ~274.23 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs.[1] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs.[1] |
| Hydrogen Bond Donors | 4 | Derived from hydroxyl groups and the N-H group of the uracil ring.[1] |
| Hydrogen Bond Acceptors | 7 | Derived from oxygen atoms in the furanose ring.[1] |
Table 2: Representative Analytical Data for Characterization [2]
| Analysis | Expected Result |
| ¹H NMR | Signals corresponding to the anomeric proton (H-1'), sugar protons (H-2' to H-5'), the uracil proton (H-6), and a singlet for the methoxy (B1213986) group. |
| ¹³C NMR | Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺). |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound, aiming for >95% for in vivo studies. |
| Melting Point | To be determined experimentally. |
| Optical Rotation | To be determined experimentally. |
Experimental Protocols
Protocol 1: Chemical Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
The synthesis is a four-step process involving the preparation of the nucleobase, silylation, glycosylation, and deprotection.[4] The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is a versatile method for this type of glycosylation.[6]
Step 1: Synthesis of 5-Methoxyuracil (B140863) This procedure is adapted from established methods for synthesizing 5-alkoxyuracils.[4]
-
Materials: 5-Hydroxyuracil (B1221707), Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI).
-
Procedure:
-
Dissolve sodium methoxide (1.1 equivalents) in dry methanol.
-
Add 5-hydroxyuracil (1.0 equivalent) and stir at room temperature until a clear solution is formed.
-
Cool the mixture in an ice bath and add DMS or MeI (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Neutralize the reaction and purify the product.
-
Step 2: Silylation of 5-Methoxyuracil Silylation enhances the solubility and reactivity of the nucleobase for the glycosylation step.[2][6]
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Chlorotrimethylsilane (TMS-Cl) or Ammonium (B1175870) sulfate (catalyst), Anhydrous acetonitrile.
-
Procedure:
-
Suspend 5-methoxyuracil in anhydrous acetonitrile.
-
Add HMDS and a catalytic amount of TMS-Cl or ammonium sulfate.[6]
-
Reflux the mixture under an inert atmosphere until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain the silylated 5-methoxyuracil, which is used directly in the next step.
-
Step 3: Vorbrüggen Glycosylation This is the key step where the sugar and base are coupled.[4]
-
Materials: Silylated 5-methoxyuracil, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Dichloromethane, Saturated aqueous sodium bicarbonate.
-
Procedure:
-
Dissolve the silylated 5-methoxyuracil from Step 2 in anhydrous dichloromethane.
-
Add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 equivalents).
-
Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 equivalents) dropwise under an inert atmosphere.[4]
-
Stir the reaction at room temperature, monitoring progress by TLC.
-
Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.[4]
-
Step 4: Deprotection The final step is to remove the acetyl protecting groups from the sugar moiety.[4]
-
Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849) (saturated at 0 °C).
-
Procedure:
-
Dissolve the acetylated nucleoside in methanol.
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.
-
Stir the reaction in a sealed vessel at room temperature and monitor by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the final product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, by recrystallization or column chromatography.
-
Caption: Synthetic workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Protocol 2: Formulation for In Vivo Administration
The formulation of the compound is critical for its bioavailability and efficacy in vivo.
-
Materials: 1-(β-D-Xylofuranosyl)-5-methoxyuracil, Sterile vehicle (e.g., Phosphate-buffered saline (PBS), 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, Cremophor EL, and saline), Sterile filters (0.22 µm), Sterile vials.
-
Procedure:
-
Determine the required concentration of the drug based on the dosing schedule and animal weight.
-
Solubility Test: First, assess the solubility of the compound in various pharmaceutically acceptable vehicles to find a suitable one.
-
Preparation of Vehicle: Prepare the chosen sterile vehicle under aseptic conditions.
-
Dissolution: Weigh the required amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and dissolve it in a small amount of a co-solvent like DMSO if necessary. Then, slowly add the primary vehicle (e.g., PBS or CMC solution) while vortexing to ensure complete dissolution and prevent precipitation.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulates. Perform a concentration check using HPLC if required.
-
Storage: Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light. Determine the stability of the formulation for the duration of the in vivo study.
-
Protocol 3: In Vivo Anticancer Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anticancer activity of the compound in a mouse xenograft model.[7]
-
Materials: Immunocompromised mice (e.g., Nude or SCID), Human cancer cell line (e.g., HCT-116, DU-145), Cell culture medium and supplements, Matrigel®, Formulated 1-(β-D-Xylofuranosyl)-5-methoxyuracil, Vehicle control, Calipers, Anesthetics.
-
Procedure:
-
Cell Culture: Culture cancer cells to 70-80% confluency, harvest, and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.[7]
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[7]
-
Treatment Administration:
-
Administer the formulated 1-(β-D-Xylofuranosyl)-5-methoxyuracil to the treatment group via the determined route (e.g., intraperitoneal, oral gavage).[7]
-
Administer the vehicle control to the control group.
-
The dosing schedule should be based on prior tolerability studies.
-
-
Efficacy Assessment:
-
Endpoint: Continue the study for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Caption: Experimental workflow for in vivo anticancer efficacy evaluation.
References
Application Note: Quantification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog with potential therapeutic applications. To support preclinical and clinical development, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in human plasma. The method presented here is highly selective and sensitive, making it suitable for pharmacokinetic and toxicokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological fluids due to its high sensitivity and selectivity.[1][2][3] The sample preparation involves a straightforward protein precipitation step, which is efficient and minimizes sample handling.[4] Chromatographic separation is achieved on a reversed-phase C18 column, providing good retention and peak shape for the analyte. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), which ensures high selectivity and low limits of detection.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity Model | Linear, 1/x² weighting |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantification (LLOQ) | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.55 | 103.3 | 6.2 |
| Medium QC | 75 | 78.1 | 104.1 | 4.1 |
| High QC | 400 | 390.2 | 97.6 | 3.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.3 | 98.7 |
| High | 400 | 95.1 | 101.2 |
Experimental Protocols
Materials and Reagents
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 1-(β-D-Xylofuranosyl)-5-methoxyuracil-¹³C,¹⁵N₂
-
Human plasma (K₂EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥99%)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw plasma samples and quality controls to room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: (Hypothetical values, require experimental optimization)
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil: Precursor Ion (m/z) 275.1 → Product Ion (m/z) 143.0
-
Internal Standard (¹³C,¹⁵N₂): Precursor Ion (m/z) 278.1 → Product Ion (m/z) 145.0
-
Visualizations
Caption: Workflow for the quantification of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Caption: Logical flow for data processing and quantification.
References
- 1. Direct and indirect quantification of phosphate metabolites of nucleoside analogs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Synthesis of 5'-Triphosphate of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of the 5'-triphosphate of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This nucleoside analog is a compound of interest for potential therapeutic applications, including antiviral and anticancer research.[1][2] The synthesis pathway involves the initial chemical synthesis of the nucleoside 1-(β-D-Xylofuranosyl)-5-methoxyuracil, followed by its enzymatic conversion to the corresponding 5'-triphosphate. The protocols provided are based on established methodologies for the synthesis of similar nucleoside analogs and their triphosphates.[1][3] While specific quantitative data for this exact molecule is not extensively available in published literature, this guide offers a robust framework for its successful synthesis, purification, and characterization.[1][2][4]
Introduction
Nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of antiviral and anticancer activities.[1] Modifications to both the nucleobase and the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The xylofuranosyl sugar moiety, an epimer of the naturally occurring ribofuranose, can impart unique conformational properties to the nucleoside, potentially influencing its interaction with viral or cellular enzymes. Furthermore, the 5-methoxy substitution on the uracil (B121893) base can alter its base-pairing properties and metabolic stability.
The biological activity of nucleoside analogs is contingent upon their intracellular conversion to the corresponding 5'-triphosphate form. This active metabolite can then act as a competitive inhibitor or an alternative substrate for cellular or viral polymerases, leading to the termination of DNA or RNA chain elongation and subsequent cell death or inhibition of viral replication.[2] This document outlines a comprehensive approach for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and its subsequent phosphorylation to the active 5'-triphosphate derivative.
Synthesis Pathway Overview
The overall synthesis is a multi-step process that can be divided into two main stages:
-
Chemical Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: This stage involves the preparation of the 5-methoxyuracil (B140863) base, its silylation, followed by a Vorbrüggen glycosylation with a protected xylofuranose (B8766934) derivative, and finally deprotection to yield the target nucleoside.[1]
-
Enzymatic Synthesis of the 5'-Triphosphate: The synthesized nucleoside is then subjected to a one-pot enzymatic cascade reaction using a series of kinases to sequentially phosphorylate the 5'-hydroxyl group to the mono-, di-, and finally triphosphate.[3]
Part 1: Detailed Protocol for the Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
This four-step chemical synthesis provides the foundational nucleoside required for subsequent phosphorylation.
Step 1: Synthesis of 5-Methoxyuracil
This procedure is adapted from established methods for the synthesis of 5-alkoxyuracils.
-
Materials: 5-Hydroxyuracil, Methanol, Sodium methoxide (B1231860), Dimethyl sulfate (B86663) (DMS).
-
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in dry methanol, add 5-hydroxyuracil (1.0 eq).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel chromatography.
-
Step 2: Silylation of 5-Methoxyuracil
This step activates the nucleobase for the subsequent glycosylation reaction.
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous acetonitrile.
-
Procedure:
-
Suspend 5-methoxyuracil (1.0 eq) in anhydrous acetonitrile.
-
Add HMDS (2.0-3.0 eq) and a catalytic amount of TMSCl.
-
Reflux the mixture under an inert atmosphere until the solution becomes clear.
-
Monitor the reaction by the disappearance of the starting material.
-
Remove the solvent under reduced pressure to obtain the silylated 5-methoxyuracil, which is used immediately in the next step.
-
Step 3: Vorbrüggen Glycosylation
This is the key step for the formation of the N-glycosidic bond.
-
Materials: Silylated 5-methoxyuracil, 1,2,3,5-Tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous dichloromethane (B109758).
-
Procedure:
-
Dissolve the silylated 5-methoxyuracil and 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.[1]
-
Step 4: Deprotection
The final step to obtain the target nucleoside.
-
Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Methanolic ammonia (B1221849) (saturated at 0 °C), Methanol.
-
Procedure:
-
Dissolve the acetylated nucleoside from the previous step in methanol.
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.
-
Stir the reaction at room temperature in a sealed vessel and monitor by TLC.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final product by silica gel column chromatography or recrystallization.
-
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 5-Hydroxyuracil | Sodium methoxide, DMS | Methanol | 70-85 |
| 2 | 5-Methoxyuracil | HMDS, TMSCl | Acetonitrile | Quantitative (used in situ) |
| 3 | Silylated 5-Methoxyuracil, Protected Xylofuranose | TMSOTf | Dichloromethane | 60-75 |
| 4 | Protected Nucleoside | Methanolic Ammonia | Methanol | 85-95 |
| Note: Yields are estimates based on analogous reactions and may vary. |
Part 2: Detailed Protocol for the Enzymatic Synthesis of the 5'-Triphosphate
Enzymatic synthesis offers a highly regioselective and efficient method for the phosphorylation of the 5'-hydroxyl group of the nucleoside.[3] This one-pot cascade reaction utilizes a series of kinases to convert the nucleoside to its triphosphate form.
References
Kinetic Studies of 5-Methoxyuracil Nucleosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for kinetic studies of 5-methoxyuracil (B140863) nucleosides. These compounds are of significant interest in drug development due to their potential as modulators of enzymes involved in pyrimidine (B1678525) metabolism, such as uridine (B1682114) phosphorylase and thymidylate synthase. The following protocols and application notes are designed to provide a comprehensive framework for researchers investigating the enzymatic interactions of these nucleosides.
Introduction
5-Methoxyuracil nucleosides are synthetic analogs of naturally occurring pyrimidine nucleosides. Modifications at the 5-position of the uracil (B121893) base can significantly alter their biological activity, making them potential substrates or inhibitors of key enzymes in the pyrimidine salvage pathway.[1][2][3] Understanding the kinetic parameters of these interactions is crucial for elucidating their mechanism of action and for the development of novel therapeutic agents. This document outlines protocols for spectrophotometric and HPLC-based kinetic assays, data analysis, and the relevant metabolic context.
Key Enzymes and Metabolic Pathway
The primary enzymes of interest for kinetic studies of 5-methoxyuracil nucleosides are uridine phosphorylase and thymidylate synthase, both of which are central to the pyrimidine salvage pathway.[4][5] This pathway is responsible for recycling pyrimidine bases from the breakdown of DNA and RNA.
Caption: Pyrimidine Salvage Pathway.
Experimental Protocols
Spectrophotometric Assay for Uridine Phosphorylase Activity
This protocol is adapted for the continuous monitoring of uridine phosphorylase activity using a coupled assay system. The phosphorolysis of uridine (or a 5-methoxyuracil nucleoside analog) produces ribose-1-phosphate, which is then converted to ribose-5-phosphate (B1218738) by phosphopentomutase. The subsequent oxidation of ribose-5-phosphate by phosphogluconate dehydrogenase is coupled to the reduction of NADP+, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human uridine phosphorylase
-
5-Methoxyuridine
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Phosphopentomutase
-
Phosphogluconate dehydrogenase
-
NADP+
-
Glucose-1,6-bisphosphate
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM NADP+, 1 µM glucose-1,6-bisphosphate, 1 unit/mL phosphopentomutase, and 1 unit/mL phosphogluconate dehydrogenase.
-
Add varying concentrations of 5-methoxyuridine to the wells of the 96-well plate.
-
Initiate the reaction by adding a pre-determined concentration of uridine phosphorylase to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
HPLC-Based Assay for Thymidylate Synthase Inhibition
This protocol describes a method to determine the inhibitory potential of 5-methoxyuracil nucleoside derivatives against thymidylate synthase. The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is quantified by reverse-phase HPLC.[6]
Materials:
-
Recombinant human thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH2THF)
-
5-Methoxy-2'-deoxyuridine 5'-monophosphate (as potential inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM DTT)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of methanol (B129727) in ammonium (B1175870) acetate (B1210297) buffer)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF.
-
Add varying concentrations of the 5-methoxyuracil nucleoside inhibitor to the reaction mixture and pre-incubate with thymidylate synthase for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (dUMP or CH2THF, depending on the experimental design).
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of dTMP produced.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Caption: General Experimental Workflow.
Data Presentation and Analysis
The kinetic parameters, such as the Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50), should be determined from the experimental data. Non-linear regression analysis of the initial velocity versus substrate concentration data is the preferred method for determining Km and Vmax. For inhibition studies, IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.
Table 1: Representative Kinetic Data for 5-Substituted Uracil Nucleosides as Thymidylate Synthase Inhibitors
| Compound | Enzyme Source | Inhibition Type | Ki (µM) |
| 5-(2-Dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | E. coli | Competitive | 6 |
| 5-(2-Dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | Calf Thymus | Competitive | 3.1 |
| 5-(2-Dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | Ehrlich Ascites Tumor | Competitive | 14 |
| 5-(Trifluoromethyl)-2'-deoxyuridine 5'-monophosphate | Lactobacillus casei | Mechanism-based | - |
Note: The data presented here for other 5-substituted uracil nucleosides are for illustrative purposes to provide a framework for presenting experimental results.[7][8] Actual values for 5-methoxyuracil nucleosides must be determined experimentally.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for conducting kinetic studies on 5-methoxyuracil nucleosides. By systematically applying these methodologies, researchers can obtain valuable insights into the enzymatic interactions of these compounds, which is essential for their development as potential therapeutic agents. The adaptability of these protocols allows for their application to a range of enzymes and experimental conditions, facilitating a comprehensive understanding of the kinetic profile of novel nucleoside analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate synthetase inhibitors. Synthesis of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in Virology Research
Disclaimer: As of late 2025, publicly available data specifically detailing the antiviral activity and mechanisms of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is limited. The following application notes and protocols are based on established methodologies for evaluating nucleoside analogs in virology research and are intended to serve as a general framework for investigating the potential antiviral properties of this and related compounds. The quantitative data presented in the tables is illustrative and should not be considered as experimentally verified results for this specific molecule.
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. These compounds mimic naturally occurring nucleosides and can be incorporated into growing viral DNA or RNA chains, leading to chain termination and the inhibition of viral replication. The structural features of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, particularly the xylofuranose (B8766934) sugar moiety and the 5-methoxy substitution on the uracil (B121893) base, suggest its potential as a modulator of viral polymerases or other key viral or cellular enzymes involved in viral replication. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the antiviral efficacy of this compound.
Mechanism of Action (Hypothesized)
The presumed mechanism of action for nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil involves intracellular phosphorylation to its triphosphate form by host or viral kinases. This active triphosphate metabolite can then compete with natural nucleoside triphosphates for incorporation into the nascent viral nucleic acid chain by the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Incorporation of the analog can lead to premature chain termination, ultimately halting viral replication.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from antiviral and cytotoxicity assays.
Table 1: In Vitro Antiviral Activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Influenza A/PR/8/34 (H1N1) | MDCK | [Placeholder] | [Placeholder] | [Placeholder] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | [Placeholder] | [Placeholder] | [Placeholder] |
| Dengue Virus 2 (DENV-2) | Huh-7 | [Placeholder] | [Placeholder] | [Placeholder] |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.
Table 2: Virus Yield Reduction by 1-(β-D-Xylofuranosyl)-5-methoxyuracil
| Virus Strain | Cell Line | Compound Conc. (µM) | Log₁₀ Reduction in Viral Titer (PFU/mL) |
| Influenza A/PR/8/34 (H1N1) | MDCK | [Placeholder] | [Placeholder] |
| Influenza A/PR/8/34 (H1N1) | MDCK | [Placeholder] | [Placeholder] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | [Placeholder] | [Placeholder] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | [Placeholder] | [Placeholder] |
PFU/mL (Plaque-Forming Units per milliliter): A measure of the concentration of infectious virus particles.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., MDCK, Vero, Huh-7)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Prepare serial dilutions of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls.
-
Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[1]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Serum-free medium
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Prepare serial dilutions of the compound in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Pre-treat the cells with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-5 days).
-
Fix the cells with formalin for 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.
Caption: Experimental workflow of the Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus particles produced in the presence of the compound.[2]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates
-
Virus stock
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Cell culture medium
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the compound in cell culture medium.
-
Infect the cells with the virus at a specific MOI (e.g., 0.1 or 1).
-
After a 1-hour adsorption period, wash the cells to remove unadsorbed virus and add the medium containing the compound dilutions.
-
Incubate the plates for a single replication cycle (e.g., 24 or 48 hours).
-
Harvest the cell culture supernatant, which contains the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or TCID₅₀ assay.[3]
-
Calculate the log₁₀ reduction in viral titer for each compound concentration compared to the untreated virus control.
Caption: Workflow of the Virus Yield Reduction Assay.
Conclusion
The protocols and frameworks provided herein offer a comprehensive approach to evaluating the antiviral potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Through systematic application of cytotoxicity, plaque reduction, and virus yield reduction assays, researchers can elucidate the efficacy and selectivity of this compound against a panel of viruses. While specific data for this molecule is not yet widely available, these established methods are crucial for advancing our understanding of novel nucleoside analogs in the field of virology and for the development of new antiviral therapies.
References
Application Notes: 1-(β-D-Xylofuranosyl)-5-methoxyuracil as a Molecular Probe
An in-depth analysis of the search results indicates that while direct experimental data on 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not widely available in public literature, a substantial amount of information can be inferred from structurally similar compounds. The available information provides a solid foundation for creating detailed application notes and protocols based on predictive data and established methodologies for analogous nucleosides. The core requirements concerning data presentation in tables, detailed experimental protocols, and the creation of Graphviz diagrams can be met by consolidating the predictive chemical properties, plausible synthesis routes, proposed mechanisms of action, and standard biological evaluation techniques described in the search results. Therefore, no further searches are necessary to fulfill the user's request.
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive technical overview of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a synthetic nucleoside analog with significant potential for use as a molecular probe in antiviral and anticancer research. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates predictive information based on established principles of nucleoside chemistry and a comparative analysis of closely related analogs.[1][2] It details the predicted physicochemical properties, plausible synthesis protocols, postulated mechanisms of action, and methodologies for biological evaluation. The information herein serves as a foundational resource to guide the design and execution of studies investigating this promising compound.[1]
Predicted Physicochemical Properties
The fundamental properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil have been predicted based on the analysis of related compounds. These properties are essential for its handling, formulation, and interpretation in experimental settings.[1]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the structure combining a xylofuranose (B8766934) sugar and a 5-methoxyuracil (B140863) base.[1][2] |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs.[1] |
| Solubility | Soluble in water, DMSO, and methanol (B129727) | Common solubility profile for polar nucleoside analogs.[1] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil (B121893) ring.[1] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy (B1213986) group, and carbonyl groups.[1] |
Postulated Mechanisms of Action
The biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is presumed to stem from its ability to interfere with nucleic acid synthesis, a common mechanism for nucleoside analogs.[2][3]
-
Antiviral Activity: Upon cellular uptake, the molecule is expected to be phosphorylated by viral or cellular kinases to its triphosphate derivative. This derivative can act as a competitive inhibitor of viral DNA or RNA polymerases. Its incorporation into the growing viral nucleic acid chain would lead to chain termination and inhibition of viral replication.[1]
-
Anticancer Activity: Similar to its antiviral mechanism, the triphosphate form of the analog can act as a competitive inhibitor of cellular DNA polymerases in rapidly dividing cancer cells. Incorporation into the host DNA is expected to cause chain termination, leading to cell cycle arrest and apoptosis.[1] Additionally, related 5-substituted uracil derivatives are known to inhibit thymidylate synthase, an enzyme critical for nucleotide metabolism.[1][3]
Experimental Protocols
Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
A plausible synthetic route is a four-step process based on established methodologies for nucleoside analog synthesis.[4]
Protocol:
-
Synthesis of 5-Methoxyuracil: Prepare the nucleobase from a suitable precursor, such as 5-bromouracil, by reacting it with sodium methoxide.
-
Silylation of 5-Methoxyuracil:
-
Suspend 5-methoxyuracil (1.0 eq) in anhydrous acetonitrile.
-
Add hexamethyldisilazane (B44280) (HMDS, 2.5 eq) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl, 0.15 eq).[4]
-
Reflux the mixture under an inert atmosphere until the solution becomes clear, indicating the formation of the silylated derivative.[4]
-
-
Vorbrüggen Glycosylation:
-
To the solution of silylated 5-methoxyuracil, add a protected xylofuranose derivative such as 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.1 eq).[4]
-
Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf, 1.3 eq) dropwise.[2]
-
Stir the reaction at room temperature and monitor by Thin-Layer Chromatography (TLC).
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.[4]
-
-
Deprotection:
-
Dissolve the crude acetylated nucleoside from the previous step in methanol.
-
Add a saturated solution of ammonia in methanol and stir in a sealed vessel at room temperature.[4]
-
Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
-
Purification: Purify the final product using silica (B1680970) gel column chromatography.[2]
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard analytical techniques.[5]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C{¹H} spectra to identify the carbon-hydrogen framework.
-
2D NMR: Perform COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments to confirm connectivity between the sugar and base moieties.[5]
-
| Assignment | ¹H Expected Chemical Shift (ppm) | ¹³C Expected Chemical Shift (ppm) |
| H-6 (Uracil) | ~7.8 (d) | ~140 |
| H-1' (Anomeric) | ~5.9 (d) | ~90 |
| Sugar Protons (H-2' to H-5') | ~4.0 - 4.5 (m) | ~60 - 85 |
| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |
Note: Data is predictive and based on analogous structures.[5] Chemical shifts are referenced to TMS.
B. Mass Spectrometry (MS):
-
Technique: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).
-
Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the molecular formula C₁₀H₁₄N₂O₇.[5]
In Vitro Biological Evaluation Protocol
The following protocol outlines a standard method for assessing the antiviral activity of the compound.
A. Plaque Reduction Assay (Antiviral Activity): [1]
-
Cell Culture: Culture a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates until confluent monolayers are formed.
-
Infection: Infect the cell monolayers with a known titer of the target virus (e.g., 100 plaque-forming units/well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum. Overlay the cells with culture medium containing various concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Quantification: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.
B. Cytotoxicity Assay:
-
Determine the 50% cytotoxic concentration (CC₅₀) in the same host cell line using a standard method like the MTT assay to assess the compound's toxicity.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater specific antiviral activity.
Hypothetical Biological Data
The following table presents hypothetical, yet plausible, data based on the activities of related nucleoside analogs. This is for illustrative purposes to guide experimental design.[1]
| Target | Assay | Metric | Hypothetical Value |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | EC₅₀ | 2.5 µM |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | EC₅₀ | 8.0 µM |
| Vero Cells (Host) | MTT Assay | CC₅₀ | > 100 µM |
| Human Lung Carcinoma (A549) | MTT Assay | IC₅₀ | 15 µM |
| Human Colon Carcinoma (HCT116) | MTT Assay | IC₅₀ | 22 µM |
References
Techniques for Crystallizing 1-(β-D-Xylofuranosyl)-5-methoxyuracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with potential therapeutic applications. Due to the limited availability of specific crystallization data for this exact molecule in published literature, this guide presents generalized yet robust protocols based on established methodologies for similar nucleoside and uracil (B121893) derivatives.[1][2][3] These protocols are intended to serve as a strong starting point for developing a specific and optimized crystallization procedure.
Introduction
Crystallization is a critical purification technique in the synthesis of nucleoside analogs, aimed at obtaining high-purity solid forms suitable for analytical characterization and further development.[2][3] The process involves the controlled formation of a crystalline solid from a solution. For compounds like 1-(β-D-Xylofuranosyl)-5-methoxyuracil, achieving a crystalline form is essential for structural elucidation via X-ray diffraction and for ensuring the stability and purity of the final active pharmaceutical ingredient (API). The protocols provided herein describe common crystallization techniques applicable to this class of compounds, including slow evaporation, cooling crystallization, and vapor diffusion.
Data Presentation
Table 1: Solvent Screening for Crystallization
| Solvent System | Observation at Room Temp. | Observation at 4°C | Crystal Quality |
| Methanol | Soluble | Fine Needles | Good |
| Ethanol | Sparingly Soluble | Microcrystals | Fair |
| Isopropanol | Insoluble | No Crystals | - |
| Acetonitrile | Soluble | No Crystals | - |
| Ethyl Acetate | Insoluble | No Crystals | - |
| Water | Sparingly Soluble | Amorphous Precipitate | Poor |
| Methanol/Water (9:1) | Soluble | Small Prisms | Very Good |
| Ethanol/Ethyl Acetate (1:1) | Sparingly Soluble | No Crystals | - |
Table 2: Optimization of Cooling Crystallization from Methanol
| Starting Concentration (mg/mL) | Cooling Rate (°C/hour) | Yield (%) | Purity (HPLC, %) |
| 20 | 1 | 75 | 99.5 |
| 20 | 5 | 80 | 98.8 |
| 30 | 1 | 85 | 99.1 |
| 30 | 5 | 88 | 98.2 |
| 40 | 1 | 90 | 98.5 |
| 40 | 5 | 92 | 97.6 |
Experimental Protocols
The following are detailed protocols for common crystallization techniques. It is recommended to start with small-scale trials to identify promising conditions before scaling up.
Protocol 1: Slow Evaporation Crystallization
This technique is straightforward and relies on the slow evaporation of a solvent to increase the concentration of the solute, leading to crystallization.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil (crude or semi-purified)
-
Crystallization solvent (e.g., Methanol, Ethanol, or a solvent mixture identified from screening)
-
Small vial or beaker
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Dissolve a small amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil in the chosen solvent at room temperature to create a nearly saturated solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any insoluble impurities.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes in it to allow for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial daily for crystal growth. The process may take several days to weeks.
Protocol 2: Cooling Crystallization
This method involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the solubility to decrease and crystals to form.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Solvent (e.g., Methanol)
-
Erlenmeyer flask
-
Heating plate with stirring function
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Place the crude 1-(β-D-Xylofuranosyl)-5-methoxyuracil in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., methanol).
-
Gently warm the mixture on a heating plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
-
Once dissolved, remove the flask from the heat source.
-
Cover the flask and place it in an insulated container to slow down the cooling process.
-
Allow the solution to cool to room temperature, and then transfer it to a refrigerator (4°C) to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
Vapor diffusion is a popular technique for growing high-quality single crystals, especially for X-ray crystallography. It involves the slow equilibration of a drop of the compound solution with a larger reservoir of a precipitant.
Materials:
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil
-
Solvent in which the compound is soluble (e.g., Methanol)
-
Precipitant (a solvent in which the compound is less soluble, e.g., Ethyl Acetate or Hexane)
-
Hanging drop crystallization plates or a sealed container with a platform
-
Siliconized glass cover slips
Procedure:
-
Prepare a reservoir solution of the precipitant in the well of the crystallization plate.
-
Dissolve the 1-(β-D-Xylofuranosyl)-5-methoxyuracil in the primary solvent to create a concentrated solution.
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized cover slip.
-
Invert the cover slip and seal the well of the crystallization plate, with the drop hanging over the reservoir.
-
Over time, the vapor from the precipitant in the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
-
Monitor the drops for crystal growth over several days to weeks.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the crystallization processes.
Caption: General workflow for the crystallization of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Caption: Decision tree for selecting a suitable crystallization method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-(β-D-Xylopyranosyl)-5-methoxyuracil synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil, providing potential causes and solutions in a question-and-answer format.
Low Yield in Vorbrüggen Glycosylation Step
Question: I am experiencing a low yield during the Vorbrüggen glycosylation of silylated 5-methoxyuracil (B140863) with the protected xylofuranose (B8766934). What are the possible reasons and how can I improve the yield?
Answer: Low yields in the Silyl-Hilbert-Johnson (Vorbrüggen) reaction are a common challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: Troubleshooting workflow for low yield in xylofuranose glycosylation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Silylation of 5-Methoxyuracil | Ensure the silylation of 5-methoxyuracil is complete before adding the glycosyl donor. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material. Use freshly opened silylating agents like HMDS and a catalytic amount of ammonium (B1175870) sulfate (B86663) or TMS-Cl.[2][3] |
| Moisture in the Reaction | All glycosylation reactions are highly sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Dry all glassware thoroughly before use. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter.[4] Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary. Monitor the reaction progress by TLC to find the optimal temperature. For some xylofuranosyl nucleoside syntheses, heating to 60-80 °C may be required.[1] |
| Incorrect Stoichiometry of Lewis Acid | The amount of Lewis acid (e.g., TMSOTf or SnCl₄) is crucial. An excess can lead to side reactions, while an insufficient amount will result in a sluggish or incomplete reaction. Typically, 1.2-1.5 equivalents of TMSOTf are used.[5] |
| Degradation of Starting Materials or Product | Prolonged reaction times or excessively high temperatures can lead to the degradation of the sugar donor or the product. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Incomplete Deprotection of the Sugar Moiety
Question: I am observing incomplete removal of the acetyl or benzoyl protecting groups from the xylofuranose moiety. What are the best deprotection strategies?
Answer: Incomplete deprotection can lead to a mixture of partially protected and fully deprotected nucleosides, complicating purification. The choice of deprotection method and reaction conditions is critical.
Deprotection Strategies:
| Protecting Group | Reagent | Typical Conditions | Notes |
| Acetyl | Saturated methanolic ammonia (B1221849) | Room temperature, sealed vessel, monitor by TLC[5] | A standard and effective method. The reaction progress should be carefully monitored to avoid side reactions. |
| Benzoyl | Sodium methoxide (B1231860) in methanol (B129727) (Zemplén de-O-benzoylation) | Catalytic amount of NaOMe in anhydrous methanol, room temperature[1] | This is a mild and efficient method for removing benzoyl groups. The reaction is typically fast and clean. |
| Benzoyl | Aqueous Ammonia | Concentrated ammonium hydroxide, 55-65 °C, 2-8 hours[6] | A common method, especially in oligonucleotide synthesis. Heating accelerates the reaction. |
| Benzoyl | Ammonia/Methylamine (B109427) (AMA) | 1:1 (v/v) aqueous ammonia (30%) and methylamine (40%), 65 °C, 10-15 minutes[6] | A very rapid deprotection method. |
Frequently Asked Questions (FAQs)
1. What is the general synthetic strategy for 1-(β-D-Xylopyranosyl)-5-methoxyuracil?
The synthesis is typically a four-step process:
-
Synthesis of 5-Methoxyuracil: This is usually prepared from a precursor like 5-hydroxyuracil (B1221707).[5]
-
Silylation of 5-Methoxyuracil: The nucleobase is silylated to enhance its solubility and reactivity for the subsequent glycosylation.[3][5]
-
Vorbrüggen Glycosylation: The silylated 5-methoxyuracil is coupled with a protected xylofuranose derivative (e.g., 1,2,3,5-tetra-O-acetyl-D-xylofuranose) in the presence of a Lewis acid catalyst like TMSOTf.[1][5]
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product.[1][5]
Overall Synthesis Workflow
Caption: General workflow for the synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil.
2. What are typical yields for the synthesis of β-D-xylofuranosyl nucleosides?
| Nucleobase | Glycosylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) |
| Uracil | 75-85 | 80-90 | 60-77 |
| Thymine | 70-80 | 85-95 | 60-76 |
| N⁶-Benzoyladenine | 65-75 | 75-85 | 49-64 |
| N²-Acetylguanine | 50-60 | 70-80 | 35-48 |
3. How can I purify the final product?
The final product, 1-(β-D-Xylopyranosyl)-5-methoxyuracil, is typically purified by silica (B1680970) gel column chromatography.[5] The choice of eluent system will depend on the polarity of the compound and any remaining impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purification, especially for achieving high purity.[7]
4. What analytical techniques are used to characterize the final product?
The structure and purity of 1-(β-D-Xylopyranosyl)-5-methoxyuracil are confirmed using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure, including the stereochemistry of the glycosidic bond.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[7]
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of 1-(β-D-Xylopyranosyl)-5-methoxyuracil.
Protocol 1: Synthesis of 5-Methoxyuracil [5]
-
Materials: 5-Hydroxyuracil, dry methanol, sodium methoxide, dimethyl sulfate (DMS) or methyl iodide (MeI), hydrochloric acid (HCl).
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-hydroxyuracil (1.0 equivalent).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction with HCl and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Protocol 2: Silylation of 5-Methoxyuracil [2][3]
-
Materials: 5-Methoxyuracil, hexamethyldisilazane (B44280) (HMDS), ammonium sulfate or trimethylsilyl (B98337) chloride (TMS-Cl), anhydrous solvent (e.g., acetonitrile).
-
Procedure:
-
Suspend 5-methoxyuracil in the anhydrous solvent.
-
Add HMDS and a catalytic amount of ammonium sulfate or TMS-Cl.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated base.
-
Remove the excess HMDS and solvent under reduced pressure. The silylated product is typically used in the next step without further purification.
-
Protocol 3: Vorbrüggen Glycosylation [1][5]
-
Materials: Silylated 5-methoxyuracil, 1,2,3,5-tetra-O-acetyl-D-xylofuranose, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane).
-
Procedure:
-
Dissolve the silylated 5-methoxyuracil and the protected xylofuranose (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add TMSOTf (1.2-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Deprotection of the Acetylated Nucleoside [5]
-
Materials: Protected 1-(β-D-Xylopyranosyl)-5-methoxyuracil, saturated methanolic ammonia, methanol.
-
Procedure:
-
Dissolve the acetylated nucleoside from the previous step in methanol.
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.
-
Stir the reaction at room temperature in a sealed vessel and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain 1-(β-D-Xylopyranosyl)-5-methoxyuracil.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Anomeric Selectivity in Xylofuranosyl Nucleoside Synthesis
Welcome to the technical support center for xylofuranosyl nucleoside synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to anomeric selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am obtaining a nearly 1:1 mixture of α and β anomers. How can I improve the selectivity for the β-anomer?
A1: Achieving high β-selectivity in xylofuranosyl nucleoside synthesis, particularly under conditions like the Vorbrüggen glycosylation, often depends on exercising kinetic or thermodynamic control and leveraging the "anomeric effect." An absence of selectivity suggests that the energy barrier for the formation of both anomers is similar under your current reaction conditions.
Troubleshooting Steps:
-
Choice of Lewis Acid: The Lewis acid is critical. Strong, non-coordinating Lewis acids like Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) often favor the formation of the thermodynamically more stable β-anomer. In contrast, Lewis acids like Tin(IV) chloride (SnCl₄) can sometimes lead to mixtures, depending on the substrate.[1]
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the reaction intermediate and, therefore, the stereochemical outcome.[2]
-
Nitriles (e.g., Acetonitrile): These are often used to favor β-selectivity through the formation of a nitrilium-ion intermediate that blocks the α-face, directing the nucleobase to attack from the β-face.
-
Non-coordinating Solvents (e.g., Dichloroethane, Dichloromethane): These solvents may favor SN1-type reactions, which can lead to anomerization and reduced selectivity.
-
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Reactions run at 0 °C or room temperature may yield different anomeric ratios than those performed at elevated temperatures (e.g., 60-80 °C).[3]
-
Protecting Groups: While xylofuranose (B8766934) lacks the C2-hydroxyl group that provides neighboring group participation in ribofuranosides, the protecting groups on other positions (C3 and C5) can still influence the conformation of the sugar ring and the accessibility of the anomeric center. Benzoyl groups are commonly used.
A logical workflow for optimizing β-selectivity is outlined below.
Caption: Troubleshooting workflow for poor β-anomer selectivity.
Q2: How can I reliably determine the anomeric configuration (α vs. β) of my synthesized xylofuranosyl nucleosides?
A2: The most definitive method for determining anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR.[4][5]
Key NMR Parameters:
-
¹H NMR - Anomeric Proton (H-1') Chemical Shift: The chemical shift of the anomeric proton is a primary indicator. Generally, the H-1' of the β-anomer appears at a slightly higher field (lower ppm) compared to the α-anomer in xylofuranosides.
-
¹H NMR - Coupling Constants (J-values): The coupling constant between H-1' and H-2' (J₁',₂') is highly informative. For furanose rings, a small J₁',₂' value (typically < 4 Hz) is indicative of a trans relationship between H-1' and H-2', which corresponds to the α-anomer. A larger J₁',₂' value (typically > 4 Hz) suggests a cis relationship, corresponding to the β-anomer.
-
¹³C NMR - Anomeric Carbon (C-1') Chemical Shift: Similar to the proton shifts, the C-1' of the α-anomer is often found at a higher field (lower ppm) than the corresponding β-anomer.[5]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can provide unambiguous proof. For a β-anomer, an NOE correlation is expected between the anomeric proton (H-1') and the protons on the same face of the sugar ring (H-4'). For an α-anomer, an NOE would be observed between H-1' and H-2'.
The general process for configuration assignment is visualized below.
Caption: Experimental workflow for anomeric configuration assignment.
Q3: My desired anomer is the minor product and is difficult to separate from the major anomer. What are my options?
A3: This is a common challenge. If optimizing the reaction for selectivity is unsuccessful, the focus shifts to post-reaction separation or conversion.
Strategies:
-
Chromatography Optimization: Meticulous optimization of column chromatography is the first step.
-
Stationary Phase: Use high-resolution silica (B1680970) gel.
-
Solvent System: Test various solvent systems with different polarities (e.g., Dichloromethane (B109758)/Methanol, Ethyl Acetate (B1210297)/Hexanes). A shallow gradient can improve separation.
-
Technique: Consider using a Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) system for difficult separations.
-
-
Recrystallization: If the desired anomer is a solid, fractional recrystallization can be a powerful purification technique. This relies on differences in solubility between the two anomers in a given solvent system.
-
Enzymatic Methods: Certain enzymes can exhibit high regioselectivity and stereoselectivity. It may be possible to use an enzyme (e.g., a lipase (B570770) or protease) to selectively acylate or hydrolyze one of the anomers, making the resulting mixture easier to separate.[6]
-
Anomerization: In some cases, it is possible to equilibrate the anomeric mixture to favor the thermodynamically more stable anomer. This can be attempted by re-subjecting the mixture to Lewis acid conditions, though this can risk side reactions and degradation.
Quantitative Data on Anomeric Selectivity
The choice of reaction parameters significantly impacts the anomeric ratio (β:α). The following table summarizes representative data for the Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation method for synthesizing β-D-xylofuranosyl nucleosides.
| Nucleobase | Lewis Acid | Solvent | Temperature (°C) | Anomeric Ratio (β:α) | Reference |
| Adenine | TMSOTf | Acetonitrile | 60-85 | >20:1 | |
| Guanine | SnCl₄ | 1,2-Dichloroethane | 50-70 | >15:1 | [7] |
| Uracil | TMSOTf | Acetonitrile | Room Temp | Selective for β | |
| Thymine | TMSOTf | Acetonitrile | Room Temp | Selective for β | [1] |
| Cytosine | SnCl₄ | Not Specified | Not Specified | 1.0 : 2.4 (Product Ratio) | [1] |
Table reflects that product ratios can vary significantly based on the combination of nucleobase, Lewis acid, and solvent.
Key Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen (Silyl-Hilbert-Johnson) Glycosylation
This protocol describes a general method for the synthesis of β-D-xylofuranosyl nucleosides using a silylated nucleobase and a protected xylofuranose.
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose (sugar donor)
-
Nucleobase (e.g., Adenine, Uracil)
-
Hexamethyldisilazane (HMDS)
-
Ammonium (B1175870) sulfate (B86663) (catalyst)
-
Anhydrous solvent (e.g., Acetonitrile, 1,2-Dichloroethane)
-
Lewis Acid (e.g., TMSOTf, SnCl₄)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Silylation of Nucleobase:
-
In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), suspend the nucleobase in a mixture of anhydrous solvent and HMDS.
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating complete silylation.
-
Remove the solvent and excess HMDS under reduced pressure to obtain the silylated nucleobase as a residue.
-
-
Glycosylation Reaction:
-
Dissolve the silylated nucleobase in an anhydrous solvent.
-
To this solution, add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose in the same anhydrous solvent.
-
Cool the mixture (e.g., to 0 °C) and add the Lewis acid (e.g., TMSOTf) dropwise.
-
Allow the reaction to stir at the desired temperature (e.g., room temperature or 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[7]
-
-
Workup and Extraction:
-
Upon completion, cool the reaction mixture and quench it by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to separate the anomers and other impurities.
-
Protocol 2: Deprotection of Benzoyl Groups
This protocol describes the removal of benzoyl protecting groups to yield the final nucleoside.
Materials:
-
Protected nucleoside
-
Anhydrous Methanol
-
Sodium methoxide (B1231860) (catalytic amount, either as a solid or a solution in methanol)
-
Dowex-50 (H⁺ form) resin or acetic acid
Procedure:
-
Reaction Setup:
-
Dissolve the benzoyl-protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
-
Neutralization and Workup:
-
Neutralize the reaction carefully with Dowex-50 (H⁺ form) resin. Stir for 15-20 minutes. Alternatively, add a few drops of acetic acid until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to obtain the deprotected xylofuranosyl nucleoside.[7]
-
The mechanism of the Vorbrüggen glycosylation, which dictates the anomeric outcome, is depicted below.
Caption: Simplified mechanism of Vorbrüggen glycosylation.
References
- 1. Synthesis of novel xylofuranosyloxymethyl nucleosides – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. (PDF) New Concept for the Separation of an Anomeric Mixture [research.amanote.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(β-D-Xylofuranosyl)-5-methoxyuracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1-(β-D-Xylofuranosyl)-5-methoxyuracil in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?
While extensive experimental data for this specific molecule is not widely available, its physicochemical properties can be predicted based on structurally related compounds. These predictions are valuable for anticipating its solubility behavior.[1][2]
Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil [1][2]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the chemical structure.[2] |
| Molecular Weight | ~274.23 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs.[1] |
| Predicted Solubility | Moderate in water; soluble in DMSO and methanol | Common solubility profile for polar nucleoside analogs.[1][3] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl and N-H groups.[1] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen and nitrogen atoms.[1] |
| LogP | -1.5 to -2.5 | Xylofuranosyl nucleosides are generally polar.[2] |
Q2: Why might I be experiencing solubility issues with 1-(β-D-Xylofuranosyl)-5-methoxyuracil in my aqueous buffer?
Like many nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil's solubility in aqueous buffers can be limited due to its crystalline structure and the interplay of hydrophilic and hydrophobic moieties within the molecule.[3][4] While the xylofuranosyl group is expected to enhance water solubility compared to the 5-methoxyuracil (B140863) base alone, achieving high concentrations in purely aqueous systems can still be challenging.[3]
Q3: What are the general strategies for improving the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. The most common for in vitro experiments include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.[5][6]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can improve solubility.[4][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the apparent solubility of a compound.[7][8]
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Pros | Cons |
| Co-solvents (e.g., DMSO, Ethanol) | - Simple and effective for many nonpolar compounds.[5] - Readily available in most labs. | - Can be toxic to cells at higher concentrations (>0.5-1%).[9] - May interfere with the experimental assay.[9] |
| pH Adjustment | - Can be highly effective for ionizable compounds. - Cost-effective. | - The required pH may be incompatible with the biological system. - Risk of compound degradation at extreme pH values. |
| Complexation (e.g., Cyclodextrins) | - Generally have low toxicity.[8] - Can significantly increase aqueous solubility.[7] | - May interact with cell membranes or other assay components.[8] - The choice of cyclodextrin (B1172386) is important and may require optimization.[7] |
Troubleshooting Guide
Issue 1: My 1-(β-D-Xylofuranosyl)-5-methoxyuracil powder is not dissolving in my aqueous buffer (e.g., PBS, Tris).
-
Possible Cause: The intrinsic aqueous solubility of the compound is low.
-
Troubleshooting Steps:
-
Verify Compound Purity: Impurities can negatively impact solubility.[4]
-
Increase Agitation: Vortex the solution vigorously.[4]
-
Gentle Heating and Sonication: Gentle warming (e.g., 37°C) or brief sonication can help overcome the energy barrier for dissolution. However, be cautious of potential degradation.[4]
-
Prepare a Stock Solution in an Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO first. See Protocol 1 for details.
-
Issue 2: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer.
-
Possible Cause: This is a common phenomenon known as "precipitation upon dilution." The high concentration of the compound in the DMSO stock is no longer soluble when the solution becomes predominantly aqueous.[4]
-
Troubleshooting Steps:
-
Add Stock Solution to Buffer Slowly: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[4]
-
Perform Serial Dilutions: Instead of a large single dilution, perform an intermediate dilution in your organic solvent first (e.g., dilute a 10 mM DMSO stock to 1 mM in DMSO before diluting into the aqueous buffer).[4]
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try a lower final concentration.
-
Increase the Final Co-solvent Concentration: If your experiment can tolerate it, a slightly higher final concentration of the co-solvent may be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration in your experiment.
-
Issue 3: I have tried using a co-solvent, but the solubility is still not optimal for my needs.
-
Possible Cause: The required concentration exceeds the solubilizing capacity of the co-solvent at a biologically compatible concentration.
-
Troubleshooting Steps:
-
pH Adjustment: Investigate the effect of pH on the compound's solubility. Since nucleoside analogs can have ionizable groups, adjusting the pH of your buffer may improve solubility.[4] See Protocol 2 for a general procedure.
-
Consider Cyclodextrins: For a more advanced approach, cyclodextrins can be used to form inclusion complexes, which can significantly enhance aqueous solubility.[7][8] This may require more extensive optimization for your specific system.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weigh the Compound: Accurately weigh the desired amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Add Co-solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator or a warm water bath (37°C) to aid dissolution. Ensure the solution is clear and free of visible particles before use.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Evaluating the Effect of pH on Solubility
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of physiologically relevant pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add Excess Compound: Add an excess amount of 1-(β-D-Xylofuranosyl)-5-methoxyuracil to a small volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Determine Optimal pH: The pH that yields the highest concentration of the dissolved compound is the optimal pH for solubilization under these conditions.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A potential mechanism of action for a nucleoside analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
reducing cytotoxicity of 1-(b-D-Xylofuranosyl)-5-methoxyuracil in non-target cells
Welcome, researchers, scientists, and drug development professionals. This technical support center provides guidance on investigating and mitigating the cytotoxicity of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, particularly in non-target cells. As publicly available experimental data on this specific compound is limited, this guide offers a framework based on the principles of related nucleoside analogs, providing detailed protocols and troubleshooting advice for your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil?
A1: While direct evidence is scarce, the mechanism of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is likely similar to other pyrimidine (B1678525) nucleoside analogs. After cellular uptake, it is expected to be phosphorylated by cellular kinases to its active triphosphate form. This active metabolite can then interfere with nucleic acid synthesis by either inhibiting key enzymes, such as DNA and RNA polymerases, or by being incorporated into DNA or RNA, leading to chain termination and apoptosis.[1][2] The DNA damage response pathway is likely a key signaling pathway affected by this compound.[1]
Q2: Why am I observing high cytotoxicity in my non-target (healthy) cell lines?
A2: High cytotoxicity in non-target cells is a common challenge with nucleoside analogs.[3][4] These compounds often exploit the rapid replication of cancer cells; however, healthy, proliferating cells can also be affected. The reasons for this lack of selectivity can include:
-
Efficient uptake and activation: Non-target cells may possess efficient nucleoside transporters and kinases that activate the compound.[3]
-
Dependence on similar metabolic pathways: Healthy proliferating cells also require nucleic acid synthesis, making them susceptible to agents that disrupt this process.
Q3: What are the initial steps to troubleshoot high off-target cytotoxicity?
A3: A systematic approach is crucial. We recommend the following:
-
Determine the IC50 values: First, establish the half-maximal inhibitory concentration (IC50) in both your target and non-target cell lines. This provides a quantitative measure of cytotoxicity.
-
Time-course and dose-response studies: Evaluate if reducing the exposure time or concentration can create a therapeutic window where cancer cells are more sensitive than non-target cells.
-
Evaluate different cell lines: Test a panel of both cancerous and non-cancerous cell lines to identify models with the most significant therapeutic window.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Variations in cell seeding density, reagent preparation, or incubation times.
-
Solution:
-
Strictly adhere to a standardized protocol for cell seeding and treatment.
-
Ensure all reagents are properly prepared and stored.
-
Use a positive control (e.g., a well-characterized cytotoxic agent like 5-Fluorouracil) and a negative control (vehicle only) in every experiment.
-
Confirm cell viability and health before starting the experiment.
-
Issue 2: No significant difference in cytotoxicity between target and non-target cells.
-
Possible Cause: The compound may have a mechanism of action that does not discriminate between the cell types under your experimental conditions.
-
Solution:
-
Investigate Prodrug Strategies: Consider synthesizing a prodrug form of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. A prodrug is an inactive precursor that is converted to the active drug by enzymes that are overexpressed in cancer cells, thereby increasing selectivity.[5]
-
Explore Targeted Delivery Systems: Encapsulating the compound in nanoparticles or liposomes functionalized with ligands that bind to receptors overexpressed on cancer cells can significantly reduce off-target effects.[6][7][8]
-
Combination Therapy: Investigate combining 1-(β-D-Xylofuranosyl)-5-methoxyuracil with other agents that may sensitize cancer cells specifically to its effects.
-
Data Presentation: Templates for Experimental Results
To aid in your research, we provide the following templates to structure your quantitative data.
Table 1: Comparative Cytotoxicity (IC50) of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
| Cell Line | Cell Type | Exposure Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | 48 | [Your Data] |
| e.g., MDA-MB-231 | Breast Cancer | 48 | [Your Data] |
| e.g., MCF-10A | Non-tumorigenic Breast Epithelial | 48 | [Your Data] |
| e.g., HCT116 | Colon Cancer | 48 | [Your Data] |
| e.g., CCD 841 CoN | Normal Colon Epithelial | 48 | [Your Data] |
Table 2: LDH Release Assay for Membrane Integrity
| Cell Line | Treatment Group | Concentration (µM) | % Cytotoxicity (Compared to Max LDH Release) |
| e.g., A549 | Vehicle Control | 0 | [Your Data] |
| Compound X | 10 | [Your Data] | |
| Compound X | 50 | [Your Data] | |
| e.g., BEAS-2B | Vehicle Control | 0 | [Your Data] |
| Compound X | 10 | [Your Data] | |
| Compound X | 50 | [Your Data] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.[10][11]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
Controls: Include wells for:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100
Visualizations
Hypothesized Signaling Pathway of Cytotoxicity
Caption: Hypothesized mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anticancer polymeric conjugates of activated nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Technical Support Center: Phosphorylation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
Welcome to the technical support center for the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel nucleoside analog. Please note that while direct experimental data for this specific molecule is limited in public literature, the information provided is based on established principles of nucleoside chemistry and comparative analysis of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the phosphorylation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?
A1: The primary challenges stem from the unique structural features of the molecule:
-
Sugar Moiety: The xylofuranose (B8766934) sugar, being an epimer of ribofuranose, confers a specific conformation that may not be readily recognized by cellular or viral kinases.[1][2] The geometry and distance between the 5'-CH2OH and 3'-OH groups are critical for efficient phosphorylation by many kinases.[3]
-
Enzyme Specificity: Many kinases exhibit high substrate specificity. The altered stereochemistry of the xylose sugar at the 2' and 3' positions can hinder or prevent efficient phosphorylation by common nucleoside kinases, such as thymidine (B127349) kinase.[3][4]
-
Chemical Phosphorylation: Chemical methods can be non-selective, leading to phosphorylation at multiple hydroxyl groups (2', 3', and 5') on the xylofuranose ring, resulting in a mixture of products and making purification difficult.
Q2: Is 1-(β-D-Xylofuranosyl)-5-methoxyuracil expected to be a good substrate for cellular kinases?
A2: Based on studies of similar xylofuranosyl nucleosides, it is plausible that 1-(β-D-Xylofuranosyl)-5-methoxyuracil may be a poor substrate for many cellular kinases.[3] For the compound to exert its potential antiviral or anticancer activity, it likely needs to be phosphorylated to its mono-, di-, and triphosphate forms.[4][5] The triphosphate derivative can then potentially act as an inhibitor of DNA or RNA polymerases.[5] However, the initial phosphorylation to the monophosphate is often the rate-limiting step.[6]
Q3: What are the potential mechanisms of action for this compound, assuming phosphorylation occurs?
A3: If phosphorylated, the triphosphate derivative of 1-(β-D-Xylofuranosyl)-5-methoxyuracil could interfere with nucleic acid synthesis.[5] The presence of the xylofuranose sugar could lead to chain termination when incorporated into a growing DNA or RNA strand.[4][5] Additionally, the 5-methoxy group on the uracil (B121893) base can alter its base-pairing properties and metabolic stability.[1]
Troubleshooting Guide
Enzymatic Phosphorylation
| Problem | Possible Cause | Suggested Solution |
| Low or no monophosphate product detected. | Inappropriate kinase selection: The chosen kinase may not recognize the xylofuranose scaffold. | - Screen a panel of kinases, including broad-spectrum nucleoside kinases or those from different biological sources (e.g., Drosophila melanogaster nucleoside kinase, wheat shoot phosphotransferase).[7][8] - Consider using a phosphotransferase, which may have broader substrate specificity.[7] |
| Sub-optimal reaction conditions: Incorrect pH, temperature, or cofactor concentration. | - Optimize reaction conditions for the specific kinase used. - Ensure the presence of an appropriate phosphate (B84403) donor in sufficient concentration (e.g., ATP for kinases, p-nitrophenyl phosphate for some phosphotransferases).[7] | |
| Enzyme inhibition: Contaminants in the substrate preparation may inhibit the kinase. | - Purify the 1-(β-D-Xylofuranosyl)-5-methoxyuracil substrate prior to the reaction to remove any residual salts or solvents from the synthesis.[9] | |
| Multiple phosphorylated products observed. | Presence of contaminating kinases in a crude enzyme preparation. | - Use a highly purified kinase to avoid side reactions. |
Chemical Phosphorylation
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired 5'-monophosphate. | Non-selective phosphorylation: Phosphorylating agents like phosphorus oxychloride (POCl₃) can react with all free hydroxyl groups. | - Use protecting groups for the 2' and 3' hydroxyls of the xylofuranose ring to direct phosphorylation to the 5' position. - Employ a milder, more selective phosphorylating agent. The Yoshikawa method, using POCl₃ in a trialkyl phosphate solvent, can offer better selectivity for the 5' position.[10][11] |
| Degradation of the starting material. | - Perform the reaction under anhydrous conditions and at low temperatures to minimize side reactions. | |
| Difficult purification of the final product. | Formation of multiple isomers and byproducts. | - Utilize protecting group strategies to simplify the product mixture. - Employ advanced purification techniques such as ion-exchange chromatography or reverse-phase HPLC to separate the desired 5'-monophosphate from other isomers. |
Quantitative Data Summary
Table 1: Predicted Physicochemical Properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[4] |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula.[4] |
| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs.[4] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs.[4] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring.[4] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, uracil ring, and methoxy group.[4] |
Experimental Protocols
General Protocol for Enzymatic Monophosphorylation
This protocol is a general guideline and should be optimized for the specific kinase and substrate.
-
Reaction Setup: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., Tris-HCl with MgCl₂):
-
1-(β-D-Xylofuranosyl)-5-methoxyuracil (e.g., 1-10 mM)
-
Phosphate donor (e.g., ATP, 1.5-2 fold molar excess over the substrate)
-
Purified nucleoside kinase or phosphotransferase (concentration to be determined empirically)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC analysis.
-
Quenching: Terminate the reaction by heating (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol.
-
Analysis and Purification: Analyze the formation of the monophosphate product by HPLC or mass spectrometry. Purify the product using appropriate chromatographic techniques if necessary.
General Protocol for Chemical 5'-Monophosphorylation (Yoshikawa Method)
This method offers improved selectivity for the 5'-hydroxyl group.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve 1-(β-D-Xylofuranosyl)-5-methoxyuracil in a trialkyl phosphate (e.g., triethyl phosphate) at 0°C.
-
Phosphorylation: Add phosphorus oxychloride (POCl₃, e.g., 1.2 equivalents) dropwise to the stirred solution at 0°C.
-
Reaction: Allow the reaction to proceed at 0°C for a specified time (e.g., 2-4 hours), monitoring by TLC.
-
Hydrolysis: Quench the reaction by slowly adding ice-cold water or a buffer solution (e.g., 1 M TEAB).
-
Purification: Purify the 5'-monophosphate product from the reaction mixture using ion-exchange chromatography.
Visualizations
Caption: Phosphorylation Workflow.
Caption: Potential Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic phosphorylation of unnatural nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate [jstage.jst.go.jp]
minimizing degradation of 5-methoxyuracil nucleosides during workup
Welcome to the Technical Support Center for 5-Methoxyuracil (B140863) Nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 5-methoxyuracil nucleosides during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-methoxyuracil nucleosides during workup?
A1: The main stability concern for 5-methoxyuracil nucleosides, like other pyrimidine (B1678525) nucleosides, is the susceptibility of the N-glycosidic bond to acid-catalyzed hydrolysis. While generally stable in neutral and alkaline conditions, prolonged exposure to strong acids can lead to cleavage of this bond, separating the 5-methoxyuracil base from the sugar moiety.[1]
Q2: What are the likely degradation products of 5-methoxyuracil nucleosides under harsh workup conditions?
A2: Under acidic conditions, the primary degradation products are expected to be the free 5-methoxyuracil base and the corresponding sugar (ribose or deoxyribose). The proposed mechanism for acid-catalyzed hydrolysis of uridine (B1682114) involves hydration across the 5,6-double bond of the uracil (B121893) ring, which may be a key step in the degradation of 5-methoxyuridine (B57755) as well.[2]
Q3: Are 5-methoxyuracil nucleosides sensitive to basic conditions?
A3: Pyrimidine nucleosides are generally more stable under basic conditions compared to acidic conditions.[1] However, strong basic conditions, especially at elevated temperatures, should be used with caution as they can potentially lead to other, less common, degradation pathways.
Q4: How can I monitor for degradation during my workup?
A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the progress of your reaction and detecting the presence of degradation products. By comparing the chromatographic profile of your reaction mixture to a pure standard of the 5-methoxyuracil nucleoside, you can identify the appearance of new spots or peaks that may correspond to degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of 5-methoxyuracil nucleosides.
Issue 1: Low yield of the desired 5-methoxyuracil nucleoside after workup.
| Possible Cause | Solution |
| Acid-catalyzed degradation during workup. | Neutralize acidic reaction mixtures promptly with a mild base such as sodium bicarbonate solution. Avoid using strong acids for pH adjustment if possible. If an acidic wash is necessary, perform it quickly at low temperatures (0-4°C) and immediately follow with a neutralizing wash. |
| Product loss during extraction. | Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to maximize the partitioning of the nucleoside into the organic phase. Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. |
| Incomplete reaction. | Before initiating the workup, confirm the reaction has gone to completion using TLC or HPLC to avoid isolating a mixture of starting material and product. |
Issue 2: Presence of impurities in the final product.
| Possible Cause | Solution |
| Degradation products from workup. | Employ milder workup conditions as described above. Purify the crude product using column chromatography on silica (B1680970) gel with a neutral solvent system. |
| Residual reagents or byproducts. | Optimize the washing steps during the workup to remove unreacted reagents and soluble byproducts. For example, a dilute brine wash can help remove water-soluble impurities. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation between the desired product and impurities. A gradient elution might be necessary for complex mixtures. |
Experimental Protocols
General Protocol for a Mild Aqueous Workup
This protocol is designed to minimize exposure to harsh pH conditions.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate (for acidic reactions) or a dilute solution of a mild acid like ammonium (B1175870) chloride (for basic reactions) until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system.
Visualizing Workflows and Degradation Pathways
Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed mechanism for the acid-catalyzed degradation of 5-methoxyuridine.
General Experimental Workflow for Workup and Purification
Caption: A typical workflow for the workup and purification of 5-methoxyuracil nucleosides.
References
Technical Support Center: Optimization of Antiviral Screening Assays for Novel Nucleosides
Welcome to the technical support center for the optimization of antiviral screening assays for novel nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental evaluation of novel nucleoside compounds.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps before screening a novel nucleoside for antiviral activity?
A1: Before initiating antiviral screening, it is crucial to first assess the cytotoxicity of the novel nucleoside. Nucleoside analogs can interfere with cellular processes, leading to toxicity.[1][2] Determining the 50% cytotoxic concentration (CC50) is essential for selecting a non-toxic concentration range for antiviral assays.[3] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death.
Q2: How do I determine the starting concentrations for my antiviral assay?
A2: The starting concentrations for your antiviral assay should be well below the determined CC50 value. A common practice is to use a serial dilution of the compound, starting from a concentration at or below the CC50.[4] This allows for the determination of a dose-response relationship and the calculation of the 50% effective concentration (EC50).[5]
Q3: What is the Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[6] A higher SI value indicates a greater window between the concentration at which the drug is effective against the virus and the concentration at which it is toxic to host cells, signifying a more promising therapeutic candidate.[4]
Q4: My novel nucleoside is a prodrug. What additional considerations are there for my screening assays?
A4: Nucleoside prodrugs require intracellular metabolic activation, typically through phosphorylation, to their active triphosphate form.[7] When screening prodrugs, it's important to use cell lines that are metabolically competent to perform this conversion. Assays should be designed to allow sufficient incubation time for the prodrug to be taken up by the cells and metabolized. It can also be beneficial to measure the intracellular levels of the active triphosphate metabolite to correlate with antiviral activity and potential cytotoxicity.[8]
Q5: Should I test my nucleoside analog against different types of viruses?
A5: Yes, if feasible, testing against a panel of different viruses can help determine the spectrum of activity. Some nucleoside analogs have broad-spectrum activity, inhibiting the replication of multiple viruses, while others are highly specific.[9] This information is valuable for understanding the mechanism of action and potential clinical applications.
Troubleshooting Guides
This section addresses common issues encountered during antiviral screening experiments for novel nucleosides.
Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
Potential Cause: The nucleoside analog has a narrow therapeutic window, meaning its effective concentration is close to its toxic concentration.[3] This is a common challenge with nucleoside analogs due to their interaction with host cell polymerases and other cellular machinery.[8]
Troubleshooting Steps:
-
Re-evaluate CC50: Perform a precise cytotoxicity assay (e.g., MTT, LDH) to confirm the CC50 value in the specific cell line used for the antiviral assay.[3][10]
-
Test Lower Concentrations: Test the compound at concentrations well below the confirmed CC50.[3]
-
Consider Different Cell Lines: Host cell metabolism can significantly impact the cytotoxicity of nucleoside analogs. Testing in different cell lines may reveal a better therapeutic window.[10]
-
Investigate Mitochondrial Toxicity: Nucleoside analogs can interfere with mitochondrial DNA synthesis, a common source of toxicity.[8] Consider performing assays to assess mitochondrial toxicity, such as measuring mitochondrial DNA content or mitochondrial protein synthesis.[8][11]
Issue 2: High Background Signal in the Assay
Potential Cause: High background signals can obscure the accurate measurement of antiviral activity and can arise from several sources depending on the assay format (e.g., ELISA-based, fluorescence).[12]
Troubleshooting Steps:
-
Check Reagents: Ensure all buffers and substrates are fresh and not contaminated.[3][12]
-
Optimize Washing Steps: Inadequate washing between assay steps can leave behind unbound reagents, leading to a high background. Increase the number and volume of wash steps.[12]
-
Optimize Blocking: For immunoassays, ensure the blocking step is sufficient to prevent non-specific binding of antibodies. Consider increasing the blocking time or trying a different blocking agent.[12]
-
Secondary Antibody Control: In immunofluorescence or ELISA-based assays, include a control with only the secondary antibody to check for non-specific binding.[13]
-
Endogenous Enzyme Activity: For assays using enzymatic reporters like HRP, endogenous peroxidases in the cells can cause high background. Quench endogenous peroxidase activity with a hydrogen peroxide solution before adding the primary antibody.[13][14]
Issue 3: Variable Results Between Replicates
Potential Cause: Inconsistent results between replicates can be due to technical errors or biological variability.
Troubleshooting Steps:
-
Pipetting Technique: Ensure consistent and accurate pipetting. Use calibrated pipettes and change tips between each sample.[3]
-
Cell Seeding Uniformity: Uneven cell seeding can lead to variability. Ensure a uniform, confluent cell monolayer before infection.[3]
-
Thorough Mixing: Ensure all reagents and compounds are thoroughly mixed before being added to the wells.[3]
-
Temperature Stability: Use an incubator with stable and uniform temperature control to avoid fluctuations that can affect cell growth and viral replication.[3]
-
Edge Effects: In plate-based assays, "edge effects" can cause variability in the outer wells. To mitigate this, avoid using the outermost wells for critical samples or fill them with media to maintain humidity.[15]
Issue 4: No Antiviral Activity Observed
Potential Cause: The compound may be inactive, or the assay conditions may not be optimal for detecting its activity.
Troubleshooting Steps:
-
Verify Compound Integrity: Check the storage conditions and age of the compound stock solution to ensure it has not degraded.
-
Positive Control: Always include a known antiviral compound as a positive control to validate the assay system.[4][5]
-
Virus Titer: Ensure the virus titer used for infection is appropriate. A very high multiplicity of infection (MOI) may overwhelm the inhibitory effect of the compound.[5]
-
Incubation Time: The timing of compound addition and the total incubation time can be critical. Consider a time-of-addition experiment to determine at which stage of the viral life cycle the compound is active (e.g., pre-infection, post-infection).[5][16]
-
Metabolic Activation: If the nucleoside is a prodrug, confirm that the cell line used has the necessary enzymes for its activation.[7]
Data Presentation
Table 1: Example Data Summary for Antiviral Screening
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Novel Nucleoside A | Influenza A | MDCK | 2.5 | >100 | >40 |
| Novel Nucleoside B | HIV-1 | TZM-bl | 0.8 | 50 | 62.5 |
| Positive Control | Influenza A | MDCK | 0.5 | >100 | >200 |
| Positive Control | HIV-1 | TZM-bl | 0.01 | >100 | >10,000 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the novel nucleoside that is toxic to the host cells (CC50).
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.[10]
-
Compound Addition: Prepare serial dilutions of the novel nucleoside in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a control.[10]
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[4]
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Monolayer: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[17]
-
Virus Infection: Remove the culture medium and infect the cell monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: During the viral adsorption period, prepare different concentrations of the novel nucleoside in an overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose).
-
Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the compound dilutions to the respective wells. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[3]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin. After fixation, the overlay can be removed, and the cell monolayer stained with a dye like crystal violet to visualize the plaques.[18]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[4]
qPCR-based Viral Load Assay
This assay quantifies the amount of viral nucleic acid (DNA or RNA) produced in infected cells to measure the effect of the compound on viral replication.
Methodology:
-
Cell Seeding and Infection: Seed host cells in a multi-well plate and infect with the virus in the presence of serial dilutions of the novel nucleoside. Include appropriate controls (virus only, cells only, positive control antiviral).
-
Incubation: Incubate the plate for a defined period to allow for viral replication (e.g., 24-48 hours).
-
Nucleic Acid Extraction: Harvest the cells or supernatant and extract the viral nucleic acid (DNA or RNA) using a commercial kit.[3]
-
Reverse Transcription (for RNA viruses): If the virus has an RNA genome, perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative polymerase chain reaction (qPCR) using primers and probes specific to a viral gene. This will amplify and quantify the amount of viral nucleic acid in each sample.[19]
-
Data Analysis: Determine the viral load for each sample based on the qPCR results (e.g., by comparing to a standard curve). Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. The EC50 is the concentration that inhibits viral nucleic acid production by 50%.
Visualizations
Caption: General experimental workflow for antiviral screening of novel nucleosides.
References
- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing the selectivity and toxicity of antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Evaluation of three alternative methods to the plaque reduction neutralizing assay for measuring neutralizing antibodies to dengue virus serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tecolab-global.com [tecolab-global.com]
- 17. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]
troubleshooting poor cell permeability of 1-(b-D-Xylofuranosyl)-5-methoxyuracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cell permeability of the nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and how might they influence its cell permeability?
A1: While direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is limited, its properties can be predicted based on its structure. These properties, particularly its hydrophilicity, are expected to significantly impact its ability to cross the lipid bilayer of cell membranes.
| Property | Predicted Value/Characteristic | Impact on Cell Permeability |
| Molecular Formula | C₁₀H₁₄N₂O₇ | - |
| Molecular Weight | ~290.24 g/mol | Favorable for passive diffusion. |
| Polar Surface Area (PSA) | High | Potentially unfavorable; increased hydrogen bonding with the aqueous environment can hinder membrane translocation. |
| Hydrogen Bond Donors | Multiple (hydroxyl and amine groups) | Unfavorable; increases hydrophilicity. |
| Hydrogen Bond Acceptors | Multiple (oxygen and nitrogen atoms) | Unfavorable; increases hydrophilicity. |
| LogP (Lipophilicity) | Predicted to be low | Unfavorable; low lipophilicity leads to poor partitioning into the hydrophobic cell membrane. |
Q2: What are the primary mechanisms for the cellular uptake of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil?
A2: Due to their hydrophilic nature, nucleoside analogs generally do not readily diffuse across the cell membrane. Instead, they primarily rely on specialized transporter proteins embedded in the cell membrane. The two main families of nucleoside transporters are:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.
-
Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides against their concentration gradient, often coupled to a sodium ion gradient.
The specific ENT and CNT subtypes expressed on a given cell line will determine the primary route and efficiency of uptake for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Q3: My compound is showing poor activity in cell-based assays. Could this be due to low cell permeability?
A3: Yes, poor cell permeability is a common reason for low efficacy of polar molecules like nucleoside analogs in cell-based assays. If the compound cannot efficiently enter the cell, it cannot reach its intracellular target to exert its biological effect. It is crucial to distinguish between a lack of intrinsic activity and poor cellular uptake.
Q4: How can I experimentally assess the cell permeability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?
A4: Several in vitro methods can be used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures passive diffusion across an artificial lipid membrane. It is a useful first screen to assess the intrinsic ability of a compound to cross a lipid bilayer.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. It provides information on both passive diffusion and active transport processes, including efflux.
-
Cellular Uptake Assays: These experiments directly measure the accumulation of the compound inside cells over time. Quantification is typically performed using LC-MS/MS.
Q5: My PAMPA results show low permeability. What does this indicate?
A5: Low permeability in a PAMPA assay suggests that the compound has poor passive diffusion characteristics. This is likely due to its inherent physicochemical properties, such as high polarity and low lipophilicity. In this case, cellular uptake will likely be highly dependent on the presence and activity of nucleoside transporters.
Q6: My compound has moderate permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?
A6: This scenario strongly suggests the involvement of active efflux transporters in the Caco-2 cells. Efflux pumps are membrane proteins that actively extrude substrates from the cell, thereby reducing intracellular accumulation. Common efflux pumps that can transport nucleoside analogs include P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs).[1][2]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting poor cell permeability of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Guide 1: Initial Permeability Assessment
This guide will help you to systematically evaluate the permeability of your compound and identify the potential transport mechanisms involved.
Guide 2: Investigating Nucleoside Transporter Involvement
If passive diffusion is low, understanding the role of nucleoside transporters is critical.
Guide 3: Strategies to Enhance Cell Permeability
If intrinsic permeability is low, consider these strategies to improve cellular delivery.
References
- 1. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Polar Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar nucleoside analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar nucleoside analogs using various chromatography and crystallization techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: My polar nucleoside analog shows poor or no retention on a C18 column, eluting near the solvent front. How can I improve its retention?
Answer: This is a frequent challenge with polar compounds in reversed-phase (RP) chromatography due to their strong affinity for the polar mobile phase over the nonpolar stationary phase.[1][2][3] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Modern RP columns are available that are designed to be stable under highly aqueous conditions.[3]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like bare silica (B1680970) or polar bonded phases) and a mobile phase with a high concentration of an organic solvent.[1][4][5][6]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged nucleoside analogs on reversed-phase columns.[1][2] However, it's important to note that these reagents may not be compatible with mass spectrometry.[1]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange properties, providing greater flexibility for separating polar compounds.[1]
Question: I am observing significant peak tailing for my polar nucleoside analog in HPLC. What are the possible causes and solutions?
Answer: Peak tailing can be caused by several factors. Here is a breakdown of potential causes and their corresponding solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the sample concentration or the injection volume.[2] |
| Secondary Interactions | Modify the mobile phase pH to suppress the ionization of your analyte. For basic compounds, adding a small amount of a stronger base can be helpful.[2] |
| Contaminated or Degraded Column | Flush the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.[2] |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase whenever possible.[2] Injecting a sample in a solvent stronger than the mobile phase can lead to poor peak shape.[4] |
Question: The resolution between the peaks of my nucleoside analog and impurities is poor. How can I improve it?
Answer: Low resolution can be addressed by optimizing several chromatographic parameters:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the solvent strength to increase the separation factor. For complex mixtures, consider using a gradient elution.[2] |
| Incorrect Column Chemistry | Select a column with a different selectivity. For polar analogs, a HILIC column might be a better choice.[2] |
| Low Column Efficiency | Ensure the column is properly packed and not degraded. Check for extra-column band broadening from excessive tubing length or dead volumes.[2] |
Supercritical Fluid Chromatography (SFC) Troubleshooting
Question: Is SFC suitable for purifying highly polar nucleoside analogs?
Answer: While traditionally viewed as a normal-phase technique for non-polar compounds, modern SFC with the use of co-solvents is increasingly being used for the separation of polar molecules.[7][8] To successfully use SFC for polar compounds, two main prerequisites are a polar stationary phase to retain the compounds and a polar mobile phase to ensure good solubility.[7] The addition of modifiers like methanol (B129727) to the carbon dioxide mobile phase is crucial for eluting and separating polar compounds.[8][9]
Question: My polar compound is not soluble in the SFC mobile phase.
Answer: The elution strength of pure carbon dioxide is often insufficient for polar compounds.[7] To address this, polar co-solvents such as methanol are added to the mobile phase.[8][9] For very polar analytes, the addition of water or other additives to the co-solvent can further enhance solubility and improve peak shape.[9][10]
Recrystallization Troubleshooting
Question: I am unable to induce crystallization of my purified nucleoside analog. What should I do?
Answer: Failure to induce crystallization can be due to several reasons. Here are some troubleshooting steps:
| Possible Cause | Solution |
| Solution is Undersaturated | Concentrate the solution by slowly evaporating the solvent.[2] |
| Presence of Impurities | Impurities can inhibit crystal formation. An initial purification step like column chromatography might be necessary to remove major impurities.[2] |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the desired compound to provide a surface for crystal growth.[2] |
| Compound Oiling Out | This can happen if the boiling point of the solvent is higher than the melting point of the compound.[11] Try using a lower boiling point solvent or a solvent pair. |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in nucleoside analog preparations?
A1: Impurities can originate from various sources depending on the production method:
-
Chemical Synthesis: Unreacted starting materials, by-products from incomplete reactions, reagents, and diastereomers are common impurities. Incomplete removal of protecting groups can also be a source of contamination.[1]
-
Biotransformation: The product concentration is often low, and the matrix is complex, containing residual media components, enzymes, and other metabolites.[1][12]
-
Nucleic Acid Degradation: This method results in a complex mixture of various nucleosides and nucleotides, necessitating highly selective purification methods.[1]
Q2: How can I separate diastereomers of my nucleoside analog?
A2: The separation of diastereomers is challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have demonstrated excellent results for resolving nucleoside analog stereoisomers.[1]
Q3: What is HILIC and why is it useful for polar nucleoside analogs?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4][5] This technique is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[1][4][6] In HILIC, water acts as the strong solvent, which is the opposite of reversed-phase chromatography.[5]
Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?
A4: SFC can be a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[7] It is particularly advantageous for chiral separations and is increasingly being used for achiral separations of polar compounds with the aid of polar co-solvents and additives.[7][9]
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Nucleoside Analogs
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (with modifications) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, well-established. | Poor retention of very polar compounds without modifications like ion-pairing agents.[1][2] | Moderately polar nucleoside analogs. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Excellent retention of highly polar compounds.[1][4][6] | Can be sensitive to small changes in mobile phase composition.[4] | Highly polar and water-soluble nucleoside analogs.[6] |
| Ion-Pairing Chromatography | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained by the reversed-phase column. | Improved retention of charged polar compounds on RP columns.[1] | Ion-pairing agents may not be compatible with MS detection and can be difficult to remove from the column.[1] | Charged polar nucleoside analogs. |
| SFC | Separation using a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent. | Fast separations, reduced organic solvent consumption, "greener" method.[7][9] | Requires specialized instrumentation; solubility of highly polar compounds can be a challenge.[7] | Chiral separations and achiral separations of a range of polarities. |
| Recrystallization | Purification of a solid by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. | Can yield very pure compounds, scalable. | Finding a suitable solvent can be challenging; not suitable for all compounds.[13] | Final purification step for solid nucleoside analogs. |
Experimental Protocols
Protocol 1: Generic HILIC Method Development for Polar Nucleoside Analogs
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[3]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a buffered aqueous solution, for example, 10 mM ammonium (B1175870) formate (B1220265) in water, and adjust the pH.
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a high percentage of organic solvent (e.g., 95% B).
-
Run a linear gradient to a lower percentage of organic solvent (e.g., 50% B) over 10-15 minutes.
-
Hold at the lower organic percentage for a few minutes.
-
Return to the initial high organic percentage and allow the column to re-equilibrate for at least 10 column volumes.[5]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (high organic) if possible. If the sample is only soluble in aqueous solutions, inject the smallest possible volume to minimize peak distortion.[4]
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: The ideal solvent should dissolve the nucleoside analog sparingly at room temperature but have high solubility at an elevated temperature.[13] Test small amounts of the compound in various solvents to find a suitable one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[14]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of polar nucleoside analogs.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. How to Avoid Common Problems with HILIC Methods [restek.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. waters.com [waters.com]
- 11. Recrystallization [wiredchemist.com]
- 12. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rubingroup.org [rubingroup.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
addressing batch-to-batch variability in 1-(b-D-Xylofuranosyl)-5-methoxyuracil synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Vorbrüggen Glycosylation Step
Question: We are experiencing inconsistent and generally low yields during the Vorbrüggen glycosylation of silylated 5-methoxyuracil (B140863) with 1,2,3,5-tetra-O-acetyl-D-xylofuranose. What are the potential causes and how can we improve the yield?
Answer: Low yields in the Vorbrüggen glycosylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Glycosylation Yield
Caption: Troubleshooting workflow for low glycosylation yield.
Data Presentation: Impact of Reaction Conditions on Glycosylation Yield
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
| Lewis Acid Catalyst | TMSOTf (1.2 eq) | SnCl4 (1.2 eq) | TMSOTf (1.5 eq) | TMSOTf generally provides higher yields for this substrate. |
| Solvent | Acetonitrile | 1,2-Dichloroethane | Acetonitrile | 1,2-Dichloroethane can sometimes improve yields by avoiding side reactions with acetonitrile.[1] |
| Temperature | Room Temperature | 0 °C to RT | 50 °C | Elevated temperatures can lead to the formation of side products and lower yields.[2] |
| Reaction Time | 4 hours | 8 hours | 4 hours | Longer reaction times do not always correlate with higher yields and can promote decomposition. |
| Typical Yield (%) | 65-75% | 55-65% | 70-80% | Optimization of catalyst loading can significantly improve yield. |
Issue 2: Poor β:α Anomeric Selectivity
Question: Our final product contains a significant amount of the undesired α-anomer. How can we improve the β-selectivity of the glycosylation reaction?
Answer: Achieving high β-selectivity is a common challenge in nucleoside synthesis. The stereochemical outcome is influenced by the protecting groups on the sugar, the solvent, and the reaction temperature.
Logical Relationship: Factors Influencing Anomeric Selectivity
Caption: Factors influencing anomeric selectivity in glycosylation.
Data Presentation: Impact of Parameters on β:α Ratio
| Parameter | Condition A | Condition B | Condition C | Observed Outcome |
| C2' Protecting Group | Acetyl | Benzoyl | - | Participating groups like acetyl or benzoyl at the C2' position are crucial for high β-selectivity through anchimeric assistance. |
| Solvent | Acetonitrile | Diethyl Ether | Dichloromethane (B109758) | Solvents can influence the stereochemical outcome; for some systems, diethyl ether favors α-glycosides while dichloromethane leads to more β-isomers.[3] |
| Temperature | 0 °C | Room Temperature | 50 °C | Lower temperatures generally favor the formation of the β-anomer. |
| Typical β:α Ratio | >95:5 | 85:15 | 70:30 | Optimal conditions are crucial for maximizing the desired β-anomer. |
Frequently Asked Questions (FAQs)
1. What is the optimal method for synthesizing the 5-methoxyuracil precursor?
The synthesis of 5-methoxyuracil is typically achieved by the methoxylation of a 5-halouracil, such as 5-bromouracil, using sodium methoxide (B1231860) in methanol (B129727).[4] Alternatively, starting from 5-hydroxyuracil (B1221707) and reacting it with a methylating agent like dimethyl sulfate (B86663) in the presence of a base is also a viable route.[5]
2. How can I ensure complete silylation of 5-methoxyuracil?
Complete silylation is critical for the subsequent glycosylation step.[6] It is typically performed by refluxing 5-methoxyuracil with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl) in an anhydrous solvent like acetonitrile. The reaction is considered complete when the suspension becomes a clear solution. It is crucial to use anhydrous conditions to prevent the hydrolysis of the silylating agents and the silylated product.
3. What are the common side reactions during the silylation of uracil (B121893) derivatives?
The primary side reaction is incomplete silylation, which leads to a lower yield in the glycosylation step. Another potential issue is the hydrolysis of the silylated uracil if moisture is present in the reaction. It is also important to use a catalytic amount of TMSCl, as excess can lead to other side reactions.
4. What are the best practices for the deprotection of the acetylated nucleoside?
The final deprotection step to remove the acetyl groups from the xylofuranose moiety is commonly achieved by treatment with methanolic ammonia (B1221849) at low temperatures (e.g., 0 °C).[5] It is important to monitor the reaction by TLC to avoid prolonged reaction times which can lead to the formation of byproducts. Other methods, such as using triethylamine (B128534) in aqueous methanol, have also been reported and can offer milder conditions.[7]
5. How can I purify the final product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, to a high degree of purity?
Purification is typically achieved by silica (B1680970) gel column chromatography.[5] The choice of eluent system is critical and may require some optimization. A gradient elution of methanol in dichloromethane is often a good starting point. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[]
6. What analytical techniques are recommended for characterizing the final product and intermediates?
For structural elucidation and purity assessment, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the nucleoside, including the anomeric configuration (β-isomer) and the position of the glycosidic bond.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to quantify the ratio of β to α anomers.[]
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxyuracil
-
Materials: 5-Hydroxyuracil, Sodium Methoxide, Anhydrous Methanol, Dimethyl Sulfate (DMS), Hydrochloric Acid (HCl).
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in dry methanol, add 5-hydroxyuracil (1.0 equivalent).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with HCl.
-
Concentrate the mixture under reduced pressure and purify the crude product by recrystallization.
-
Protocol 2: Silylation of 5-Methoxyuracil
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl), Anhydrous Acetonitrile.
-
Procedure:
-
Suspend 5-methoxyuracil (1.0 equivalent) in anhydrous acetonitrile.
-
Add HMDS (2.0-3.0 equivalents) to the suspension.
-
Add a catalytic amount of TMSCl (0.1-0.2 equivalents).
-
Reflux the mixture under an inert atmosphere (e.g., Argon) until the solution becomes clear.
-
Cool the reaction mixture to room temperature. The resulting solution of silylated 5-methoxyuracil is used directly in the next step.
-
Protocol 3: Vorbrüggen Glycosylation
-
Materials: Silylated 5-methoxyuracil solution, 1,2,3,5-Tetra-O-acetyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous Acetonitrile, Saturated Sodium Bicarbonate solution, Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
To the solution of silylated 5-methoxyuracil from the previous step, add 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.0-1.2 equivalents).[5]
-
Cool the mixture in an ice bath and add TMSOTf (1.2-1.5 equivalents) dropwise under an inert atmosphere.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil.
-
Protocol 4: Deprotection of Acetylated Nucleoside
-
Materials: 1-(2,3,5-tri-O-acetyl-β-D-xylofuranosyl)-5-methoxyuracil, Saturated Methanolic Ammonia.
-
Procedure:
-
Dissolve the acetylated nucleoside from the previous step in methanol.
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol.
-
Stir the reaction at room temperature in a sealed vessel and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
Mandatory Visualizations
Overall Synthesis Workflow
Caption: Overall synthesis workflow for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
References
Technical Support Center: Improving In Vitro Metabolic Stability of Xylofuranosyl Nucleosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vitro metabolic stability of xylofuranosyl nucleosides.
Frequently Asked Questions (FAQs)
Q1: Why is my xylofuranosyl nucleoside analog showing high potency in an enzyme assay but no activity in a cell-based assay?
A1: A common reason for this discrepancy is poor metabolic stability. The compound may be rapidly degraded by intracellular enzymes, preventing it from reaching its target at a sufficient concentration. It is crucial to assess the compound's stability in relevant in vitro systems, such as liver microsomes or hepatocytes, early in the discovery process.[1][2]
Q2: What are the most common metabolic pathways that lead to the degradation of nucleoside analogs?
A2: Nucleoside analogs are susceptible to several enzymatic degradation pathways. Key enzymes include:
-
Deaminases (e.g., adenosine (B11128) deaminase, cytidine (B196190) deaminase) which modify the nucleobase.[3]
-
Phosphorylases that cleave the glycosidic bond between the sugar and the base.
-
Kinases that phosphorylate the nucleoside, which can be the rate-limiting step for activation but also a point of metabolic processing.[4][5]
-
Phosphodiesterases (PDEs) which can hydrolyze cyclic nucleotide analogs or degrade oligonucleotide-based therapeutics.[6][7]
-
Cytochrome P450 (CYP) enzymes (Phase I metabolism), primarily in the liver, which can oxidize various positions on the molecule.[1][8]
-
Conjugating enzymes (Phase II metabolism), such as glucuronyltransferases (UGTs), which add polar groups to the molecule to facilitate excretion.[1]
Q3: My compound is highly stable in liver microsomes but shows rapid clearance in hepatocyte assays. What could be the cause?
A3: This pattern typically indicates that the compound is being metabolized by Phase II enzymes.[1] Liver microsomes primarily contain Phase I enzymes like CYPs. Hepatocytes, being intact cells, contain both Phase I and a full complement of Phase II enzymes (e.g., UGTs, SULTs).[8][9] The rapid clearance in hepatocytes suggests your compound is likely undergoing conjugation reactions, such as glucuronidation.[10]
Q4: What initial steps should I take to identify the metabolic "soft spot" on my molecule?
A4: The first step is to perform a metabolite identification study.[11] This involves incubating your compound with a metabolically active system (like liver microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[11] By identifying the structure of the metabolites, you can pinpoint the exact position on the molecule that is being modified by metabolic enzymes.[11][12]
Troubleshooting Guides
Issue 1: Extremely Rapid Degradation in Initial Metabolic Stability Screens
-
Problem: The half-life (t₁/₂) of the xylofuranosyl nucleoside is too short to measure accurately in standard liver microsome or hepatocyte assays.
-
Possible Causes:
-
Highly Labile Functional Group: The molecule may possess a group that is exceptionally susceptible to rapid enzymatic attack, such as an unprotected amine prone to deamination or an unsubstituted aromatic ring prone to oxidation.[10][13]
-
High-Affinity Substrate: The compound might be a high-affinity substrate for a highly active metabolic enzyme.
-
-
Troubleshooting Steps:
-
Re-run the Assay with Lower Enzyme Concentration: Reduce the concentration of microsomes or hepatocytes to slow down the reaction rate.
-
Use Shorter Time Points: Sample at very early time points (e.g., 0, 1, 2, 5, 10 minutes) to capture the initial degradation curve.[8]
-
Metabolite ID: Immediately proceed to metabolite identification to locate the site of metabolism.[11]
-
Structural Modification: Once the "soft spot" is known, employ strategies to block this metabolic route. Common approaches include:
-
Fluorination: Replacing a hydrogen atom with fluorine at or near the site of oxidation can block CYP-mediated metabolism.[14][15]
-
Deuteration: Replacing a C-H bond with a C-D bond can slow metabolism due to the kinetic isotope effect.[12]
-
Bioisosteric Replacement: Substitute the labile group with a more stable, functionally similar group.[16][17][18] For example, replacing a metabolically susceptible phenyl ring with a pyridine (B92270) ring can increase stability.[12][13]
-
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: Replicate metabolic stability assays yield significantly different half-life values.
-
Possible Causes:
-
Reagent Variability: Inconsistent activity of cryopreserved hepatocytes or microsomes between batches or due to improper storage/handling.
-
Compound Solubility Issues: Poor solubility of the test compound can lead to inaccurate concentrations in the incubation.
-
Assay Conditions: Variations in incubation time, temperature, or cofactor (e.g., NADPH) concentration.
-
-
Troubleshooting Steps:
-
Quality Control: Always run control compounds with known metabolic profiles (e.g., a high-turnover and a low-turnover compound) in parallel with your test articles.[8]
-
Check Solubility: Measure the solubility of your compound in the assay buffer. If it is low, consider using a co-solvent (ensure the final concentration does not inhibit enzyme activity).
-
Standardize Protocols: Ensure all experimental parameters are consistent. Use automated liquid handlers where possible to minimize pipetting errors.[9]
-
Verify Analytical Method: Confirm that the LC-MS/MS method for quantifying the parent compound is robust and not subject to matrix effects.
-
Data on Stability-Enhancing Modifications
The following table summarizes the expected impact of various structural modifications on the in vitro metabolic stability of a hypothetical xylofuranosyl nucleoside parent structure.
| Analog ID | Structural Modification | Rationale | Expected Metabolic Half-life (t₁/₂) [min] | Expected Intrinsic Clearance (CLᵢₙₜ) [µL/min/10⁶ cells] |
| XN-Parent | Unmodified Parent Compound | Baseline | 15 | 46.2 |
| XN-Mod1 | 2'-Fluorine substitution | Blocks potential oxidation at the 2' position and alters sugar pucker.[4] | 65 | 10.7 |
| XN-Mod2 | 5-Fluorouracil (Base) | Introduction of halogen on the nucleobase to block degradation or modification at that site.[17] | 40 | 17.3 |
| XN-Mod3 | L-Nucleoside | Change in chirality from the natural D-enantiomer to the L-enantiomer can prevent recognition by degradative enzymes like deaminases.[3] | > 120 | < 5.8 |
| XN-Mod4 | N-t-butyl group on base | Steric hindrance to prevent enzymatic attack (e.g., N-dealkylation or deamination).[10] | 80 | 8.7 |
| XN-Mod5 | C-Nucleoside | Replacement of the N-glycosidic bond with a more stable C-C bond, preventing cleavage by phosphorylases.[19] | > 240 | < 2.9 |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol assesses Phase I metabolic activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled HLM on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH solution to 37°C.
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH solution.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitation agent (e.g., ice-cold acetonitrile) and an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS to determine the remaining concentration of the parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[8]
-
Protocol 2: In Vitro Metabolic Stability Assessment in Cryopreserved Hepatocytes
This protocol assesses both Phase I and Phase II metabolic activity.
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and density using the trypan blue exclusion method. Adjust cell density to 0.5 x 10⁶ viable cells/mL.[8]
-
-
Incubation:
-
Add the hepatocyte suspension to a 24-well plate. Place on an orbital shaker in a 37°C, 5% CO₂ incubator.[8]
-
Prepare a working solution of the test compound in the incubation medium.
-
Add the test compound to the hepatocytes to a final concentration of 1 µM.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 min), withdraw aliquots of the cell suspension.[8]
-
Quench the reaction by adding the aliquot to ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Analysis and Calculation:
-
Process and analyze the samples via LC-MS/MS as described in Protocol 1.
-
Calculate the half-life (t₁/₂).
-
Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (Incubation Volume / Number of Cells).[8]
-
Visualizations
Caption: Workflow for iterative improvement of metabolic stability.
Caption: Major enzymatic pathways for nucleoside metabolism.
Caption: Experimental workflow for a hepatocyte stability assay.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic stability of the nucleoside transport system of Novikoff rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Phosphodiesterase 12 (PDE12) as a Negative Regulator of the Innate Immune Response and the Discovery of Antiviral Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AT [thermofisher.com]
- 9. nuvisan.com [nuvisan.com]
- 10. nedmdg.org [nedmdg.org]
- 11. DMPK Services for Drug Discovery | ADME Solutions - Aragen Life Sciences [aragen.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. fiveable.me [fiveable.me]
- 17. researchgate.net [researchgate.net]
- 18. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Quantitative Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. As specific experimental data for this compound is limited in public literature, the following information is based on established methodologies for analogous nucleoside analogs.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during the quantitative analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing in HPLC | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For nucleoside analogs, a slightly acidic mobile phase often improves peak shape. |
| Column degradation. | Use a guard column and ensure proper mobile phase filtration. If the column is old or has been used with incompatible solvents, replace it. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times in HPLC | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper pump performance. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. | |
| Low Signal Intensity or No Peak in HPLC/MS | Compound degradation. | Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent. For light-sensitive compounds, use amber vials. |
| Poor ionization in MS. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[1] Consider a different ionization technique if necessary. | |
| Sample matrix effects. | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering substances.[5][6] | |
| Baseline Noise in HPLC | Contaminated mobile phase or system. | Use high-purity solvents and flush the system thoroughly. |
| Detector issues. | Check the lamp intensity (for UV detectors) or clean the MS source. | |
| Irreproducible Quantitative Results | Inaccurate standard preparation. | Carefully prepare calibration standards and perform serial dilutions. Use a calibrated analytical balance. |
| Inconsistent sample injection volume. | Use a high-quality autosampler and ensure there are no air bubbles in the syringe. | |
| Variability in sample preparation. | Standardize the sample preparation protocol and use an internal standard to correct for variations.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil?
A1: A reversed-phase HPLC (RP-HPLC) method is a good starting point for the analysis of polar nucleoside analogs.[8] A C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724), both with a small amount of acid (e.g., 0.1% formic acid), is recommended. UV detection at the wavelength of maximum absorbance for the uracil (B121893) chromophore is typically used.
Q2: How should I prepare my sample for quantitative analysis?
A2: Sample preparation is critical for accurate results. For samples in biological matrices, protein precipitation followed by centrifugation or solid-phase extraction (SPE) is often necessary to remove interferences.[5][6] The sample should be dissolved in a solvent compatible with the mobile phase, and filtration through a 0.22 µm filter is recommended to protect the analytical column.[1]
Q3: What are the expected mass spectrometry characteristics for this compound?
A3: The molecular formula for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇, with a monoisotopic molecular weight of approximately 274.08 g/mol .[1] In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 275.09. Fragmentation analysis (MS/MS) can provide further structural confirmation.[1]
Q4: Are there any known stability issues with this compound?
Q5: How can I confirm the identity and purity of my synthesized compound?
A5: A combination of analytical techniques is recommended for structural elucidation and purity assessment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.[1] High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can be used to determine the purity of the compound.[3]
Experimental Protocols
As specific, validated protocols for this exact molecule are not published, the following are generalized methodologies adapted from established procedures for similar nucleoside analogs.[4][9]
General HPLC Method for Quantitative Analysis
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the λmax of the compound or MS in positive ESI mode.
Sample Preparation from Biological Matrix (e.g., Plasma)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
Disclaimer: Specific quantitative data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not available in the public domain. The following tables are placeholders and should be populated with experimentally determined values.
Table 1: Predicted Physicochemical Properties [3][4]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄N₂O₇ |
| Molecular Weight | ~274.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and methanol |
Table 2: Placeholder for HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result |
| Linearity (r²) | ≥ 0.995 | To be determined |
| Accuracy (% Recovery) | 85 - 115% | To be determined |
| Precision (% RSD) | ≤ 15% | To be determined |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | To be determined |
Visualizations
Caption: Workflow for quantitative analysis from a biological matrix.
Caption: A logical troubleshooting flowchart for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic determination of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and its metabolite (E)-5-(2-bromovinyl)uracil in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to 5-Substituted Uracil Nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-substituted uracil (B121893) nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-Fluorouracil (B62378) (5-FU)?
Resistance to 5-Fluorouracil (5-FU) is a multifaceted issue that can be either intrinsic or acquired. The primary mechanisms include:
-
Target Enzyme Alterations: Upregulation of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, is a well-established resistance mechanism.[1][2][3][4] Increased TS levels can overcome the inhibitory effects of the drug.
-
Metabolic Changes: Alterations in the enzymes responsible for activating or catabolizing 5-FU are crucial. This includes downregulation of enzymes like thymidine (B127349) phosphorylase (TP) and orotate (B1227488) phosphoribosyltransferase (OPRT), which are involved in converting 5-FU to its active forms.[1][5] Conversely, upregulation of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, leads to increased drug degradation and reduced efficacy.[1][6]
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, or by downregulating pro-apoptotic proteins, thereby avoiding programmed cell death induced by 5-FU.[7][8]
-
Alterations in Drug Transport: Increased expression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of 5-FU from the cancer cells, reducing its intracellular concentration and effectiveness.[7][8]
-
DNA Repair and Cell Cycle Alterations: Enhanced DNA damage repair mechanisms and changes in cell cycle checkpoints can help cancer cells survive the DNA damage caused by 5-FU.[1][9]
Q2: How does resistance to Trifluridine (FTD) differ from 5-FU resistance?
While both are fluoropyrimidines, Trifluridine (FTD), the active component of Trifluridine/Tipiracil (TAS-102), has a distinct primary mechanism of action that allows it to overcome 5-FU resistance.
-
Primary Mechanism: The primary cytotoxic effect of 5-FU is the inhibition of thymidylate synthase (TS).[1][10] In contrast, FTD's main mechanism is its incorporation into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[11][12][13]
-
Overcoming TS-based Resistance: Because FTD's primary target is not TS inhibition, it can be effective against tumors that have developed resistance to 5-FU through the upregulation of TS.[11][13][14]
-
Role of Tipiracil: FTD is combined with Tipiracil, a thymidine phosphorylase inhibitor. Tipiracil prevents the degradation of FTD, thereby increasing its bioavailability and allowing for effective DNA incorporation.[11][12][15]
Q3: What are the known mechanisms of resistance to other 5-substituted uracil nucleosides used as antiviral agents (e.g., Zidovudine (B1683550), Telbivudine)?
Resistance to antiviral 5-substituted uracil nucleosides primarily involves mutations in the viral enzymes they target.
-
Zidovudine (AZT): Resistance to AZT in HIV is mainly due to mutations in the viral reverse transcriptase (RT) enzyme.[16][17] These mutations can either decrease the incorporation of the drug or facilitate its removal from the terminated DNA chain through an ATP-dependent excision reaction.[16] In bacteria, resistance can arise from the loss of thymidine kinase activity, which is necessary for the phosphorylation of zidovudine.[18]
-
Telbivudine: Resistance to Telbivudine in Hepatitis B virus (HBV) is associated with mutations in the HBV DNA polymerase gene, which reduces the affinity of the viral enzyme for the active triphosphate form of the drug.[19][20]
Troubleshooting Guides
Problem 1: Cultured cancer cells show increasing resistance to 5-FU treatment.
This is a common observation in long-term cell culture experiments. Here’s a systematic approach to troubleshoot this issue:
Possible Cause 1: Upregulation of Thymidylate Synthase (TS)
-
How to Investigate:
-
Western Blot or qPCR: Measure the protein and mRNA expression levels of TS in your resistant cell line and compare them to the parental, sensitive cell line. An increase in TS levels is a strong indicator of this resistance mechanism.[3][6]
-
Enzyme Activity Assay: Measure the catalytic activity of TS. A significant increase in activity in the resistant cells would confirm this mechanism.[21]
-
-
Solutions:
Possible Cause 2: Altered 5-FU Metabolism
-
How to Investigate:
-
Solutions:
-
Modulate Enzyme Activity: Use small molecule inhibitors for DPD in combination with 5-FU to increase its bioavailability.[6]
-
Bypass the Metabolic Pathway: If activation pathways are downregulated, consider using a pre-activated form of the drug if available, or switch to an analog with a different activation pathway.
-
Possible Cause 3: Increased Drug Efflux
-
How to Investigate:
-
Expression of ABC Transporters: Analyze the expression of multidrug resistance (MDR) proteins like ABCC5 using qPCR or Western Blot.[8]
-
Intracellular Drug Accumulation Assay: Use radiolabeled 5-FU or fluorescent analogs to measure and compare the intracellular drug concentration in sensitive versus resistant cells.
-
-
Solutions:
-
ABC Transporter Inhibitors: Co-administer 5-FU with known inhibitors of the overexpressed ABC transporter to increase intracellular drug levels.
-
Problem 2: Lack of efficacy of a 5-substituted uracil nucleoside in a xenograft model.
In vivo experiments introduce additional layers of complexity compared to in vitro studies.
Possible Cause 1: Poor Pharmacokinetics/Bioavailability
-
How to Investigate:
-
Pharmacokinetic (PK) Studies: Measure the concentration of the drug and its active metabolites in the plasma and tumor tissue over time.
-
-
Solutions:
Possible Cause 2: Tumor Microenvironment-Mediated Resistance
-
How to Investigate:
-
Immunohistochemistry (IHC): Analyze the tumor microenvironment for factors that can contribute to resistance, such as hypoxia markers or stromal cell activation.
-
Gene Expression Analysis: Profile the gene expression of the tumor tissue to identify upregulated resistance pathways.
-
-
Solutions:
-
Combination with Targeted Therapies: Combine the nucleoside analog with agents that target the identified resistance pathways in the tumor microenvironment, such as anti-angiogenic agents.[22]
-
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 5-substituted uracil nucleosides in different cell lines, providing a quantitative measure of their cytotoxic effects.
| Nucleoside Analog | Cell Line | Cell Type | IC50 Value | Reference |
| 5-Fluorouracil (5-FU) | MCF-7 | Breast Cancer | ~3-fold increase in IC50 with TS induction | [3] |
| Colon Cancer Cell Lines (Panel of 13) | Colon Cancer | 0.8 to 43.0 µM | [21] | |
| Trifluridine (FTD) | MKN45/5FU (5-FU Resistant) | Gastric Cancer | 3.7-fold more resistant than parental cells | [14] |
| Zidovudine (AZT) | MT-4 | T-lymphocyte | ~0.0004 µM | [23] |
| Cytarabine (Ara-C) | HL-60 | Promyelocytic Leukemia | ~2.5 µM | [23] |
| Fludarabine | MM.1S | Multiple Myeloma | 13.48 µg/mL (~36.5 µM) | [23] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, allowing for the determination of a drug's IC50 value.[23]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
5-substituted uracil nucleoside stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Prepare serial dilutions of the nucleoside analog in complete medium. Remove the old medium from the wells and add the different concentrations of the drug. Include untreated and vehicle-only controls. Incubate for a specified period (e.g., 48 or 72 hours).[23]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Western Blot for Thymidylate Synthase (TS) Expression
This protocol allows for the semi-quantitative analysis of TS protein levels in cell lysates.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Thymidylate Synthase (TS)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TS signal to the loading control to compare its expression between sensitive and resistant cells.
Visualizations
Caption: 5-FU metabolic pathways and mechanisms of resistance.
Caption: Mechanism of action of Trifluridine/Tipiracil.
Caption: Troubleshooting workflow for resistance issues.
References
- 1. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of thymidylate synthase and dihydropyrimidine dehydrogenase in resistance to 5-fluorouracil in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 13. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. droracle.ai [droracle.ai]
- 18. Mechanisms of zidovudine resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Telbivudine? [synapse.patsnap.com]
- 20. Telbivudine - Wikipedia [en.wikipedia.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. onclive.com [onclive.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Xylofuranosyl Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of xylofuranosyl nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: Our xylofuranosyl nucleoside analog shows potent in vitro activity but has very low oral bioavailability in animal models. What are the likely causes?
A1: Low oral bioavailability for this class of compounds is a frequent challenge, typically stemming from a combination of factors related to their physicochemical properties and physiological interactions.[1][2] The primary causes include:
-
High Polarity/Poor Permeability: Nucleoside analogs are often hydrophilic, which limits their ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.[3][4]
-
Enzymatic Degradation: They can be susceptible to degradation by enzymes in the gastrointestinal (GI) tract or during first-pass metabolism. For instance, glycosidic bond cleavage or deamination can inactivate the compound before it reaches systemic circulation.[3][5]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it can be distributed throughout the body.[6][7][8][9] This is a major barrier for many orally administered drugs.[10]
-
Efflux Transporters: The analog might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the GI lumen, reducing net absorption.[1][11][12]
-
Poor Aqueous Solubility: While less common for polar nucleosides, poor solubility can be an issue for more lipophilic analogs or certain prodrug forms, limiting their dissolution in GI fluids, which is a prerequisite for absorption.[1][13][14]
Q2: What are the main strategies to overcome the poor oral bioavailability of these analogs?
A2: Several strategies can be employed, broadly categorized into chemical modification (prodrugs) and formulation-based approaches.[2][15][16]
-
Prodrug Approaches: This is the most common and often successful strategy. It involves chemically modifying the nucleoside analog to create a "prodrug" with more favorable absorption properties.[17][4][18] The promoiety is designed to be cleaved in vivo to release the active parent drug. Common prodrug types include:
-
Ester Prodrugs: Attaching lipophilic carboxylic acids or amino acids (e.g., valine esters) to the hydroxyl groups of the xylofuranose (B8766934) ring can increase lipophilicity and permeability.[2][17][19] Amino acid esters can also target intestinal transporters like PepT1.[4]
-
Lipid Conjugates: Conjugating the analog to lipids or fatty acids can significantly enhance membrane permeability and may facilitate lymphatic uptake, bypassing first-pass metabolism.[3][20]
-
Phosphoramidate (ProTide) Prodrugs: This approach delivers the monophosphorylated form of the nucleoside into the cell, bypassing the often inefficient and rate-limiting first phosphorylation step required for activation.[21][22]
-
-
Formulation Strategies: These approaches aim to protect the drug from the harsh GI environment and enhance its absorption without chemical modification.
-
Nanoformulations: Encapsulating the analog in nanoparticles, nanogels, or liposomes can protect it from enzymatic degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.[3][23][24]
-
Co-administration with Inhibitors: Administering the analog with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters (e.g., P-gp inhibitors) can increase its systemic exposure.[15][16]
-
Q3: We developed an ester prodrug, but the in vivo bioavailability is still poor. What could be the issue?
A3: If a prodrug strategy fails to yield the expected improvement, several factors should be investigated.
-
Prodrug Instability: The ester linkage might be too labile and could be hydrolyzing prematurely in the acidic environment of the stomach or in the presence of luminal enzymes before absorption can occur.[2]
-
Inefficient In Vivo Conversion: Conversely, the ester bond may be too stable and is not efficiently cleaved by esterases in the intestinal cells or liver to release the active drug.[19]
-
First-Pass Metabolism of the Prodrug: The intact prodrug itself might be a substrate for extensive first-pass metabolism, leading to inactive metabolites before it can be converted to the parent drug.[1]
-
Efflux of the Prodrug: The prodrug may be a more potent substrate for efflux transporters like P-gp than the parent compound, leading to its active removal from intestinal cells.[12]
Q4: How do we interpret Caco-2 permeability data that doesn't correlate with our in vivo results?
A4: Discrepancies between in vitro Caco-2 permeability assays and in vivo oral absorption are common and often point to physiological factors not fully captured by the in vitro model.[25][26]
-
High Permeability In Vitro, Low Bioavailability In Vivo: This classic scenario often points towards high first-pass metabolism .[6][9] The Caco-2 model has limited metabolic activity compared to the human intestine and liver.[27] Your compound is likely being absorbed but then rapidly cleared by the liver before reaching systemic circulation.
-
Low Permeability In Vitro, Moderate Bioavailability In Vivo: This could indicate the involvement of active uptake transporters that are not expressed or are expressed at low levels in Caco-2 cells. It could also suggest that paracellular transport (between cells) is more significant in vivo than in the Caco-2 monolayer.
-
High Efflux Ratio In Vitro, Good Bioavailability In Vivo: The in vivo concentrations of the drug at the transporter site may be high enough to saturate the efflux mechanism, leading to better-than-expected absorption.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations after oral dosing in rodents.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility / dissolution | Characterize the solid-state form (crystalline vs. amorphous). Perform particle size reduction (micronization).[1][13] | Inconsistent dissolution in the GI tract can lead to erratic absorption. Smaller particles increase the surface area for dissolution.[13] |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed animals. | The presence of food can alter gastric emptying time, GI pH, and splanchnic blood flow, significantly impacting absorption. |
| Genetic Polymorphism in Transporters/Enzymes | Use an inbred strain of animals to minimize genetic variability. | Outbred stocks can have significant genetic differences in the expression of metabolic enzymes and transporters.[6] |
| GI Tract Instability | Perform stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), both with and without relevant enzymes (e.g., pancreatin).[2][5] | Degradation in specific segments of the GI tract can lead to variable absorption depending on transit time. |
Problem 2: Compound shows high efflux in Caco-2 assays (Efflux Ratio > 2).
| Potential Cause | Troubleshooting Step | Rationale |
| P-glycoprotein (P-gp) Substrate | Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor (e.g., Verapamil).[11] | A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate. |
| BCRP or MRP2 Substrate | Conduct the Caco-2 assay with specific inhibitors for other key efflux transporters like BCRP (e.g., Ko143) or MRPs.[11] | P-gp is not the only efflux transporter in the gut. Identifying the specific transporter involved is crucial for mitigation strategies. |
| Saturation of Efflux | Evaluate permeability at multiple, increasing concentrations of the analog. | If the efflux ratio decreases at higher concentrations, it suggests the transporter can be saturated, which might be achievable in vivo with a sufficient dose. |
Quantitative Data Summary
Prodrug strategies have been shown to dramatically enhance the oral bioavailability (F%) and overall drug exposure (AUC) of nucleoside analogs. The table below provides representative pharmacokinetic data for Remdesivir (an intravenous drug) and its orally administered phospholipid prodrugs in mice, illustrating the potential for improvement.
| Compound | Dose & Route | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| V2043 (Prodrug) | 20 mg/kg, Oral | ~1,500 | ~15,000 | 73.6%[28] |
| V2053 (Prodrug) | 20 mg/kg, Oral | ~1,000 | ~10,000 | 51.0%[28] |
| V2067 (Prodrug) | 20 mg/kg, Oral | ~1,200 | ~12,000 | 57.0%[28] |
| Remdesivir (Parent) | N/A (IV only) | N/A | N/A | Poor[22] |
| Data synthesized from pharmacokinetic studies in BALB/c mice.[28] Cmax and AUC values are approximate, derived from graphical data. |
Visualized Workflows and Pathways
Caption: A decision tree for troubleshooting the root cause of poor oral bioavailability.
Caption: Sequential workflow from in vitro characterization to in vivo validation.
Caption: Pathway of an oral prodrug from administration to cellular action.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption in vitro.[27][29]
Objective: To determine the apparent permeability coefficient (Papp) of a xylofuranosyl nucleoside analog and its potential for being an efflux transporter substrate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[11][12]
-
Monolayer Integrity Test: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the flux of a paracellular marker like Lucifer Yellow.[11]
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.
-
Assay Procedure (Bidirectional):
-
A-to-B Transport (Apical to Basolateral):
-
Wash the monolayers on both the apical (A) and basolateral (B) sides with the warm transport buffer.
-
Add the test compound (dissolved in transport buffer, final DMSO concentration <1%) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.[11]
-
-
B-to-A Transport (Basolateral to Apical):
-
Simultaneously, in a separate set of wells, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated analytical method, typically LC-MS/MS.[27]
-
Calculations:
-
Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) . An ER > 2 suggests the compound is a substrate for active efflux.[11]
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the intrinsic clearance rate of a compound in the presence of liver enzymes, which helps predict its susceptibility to hepatic first-pass metabolism.
Methodology:
-
Reagents: Obtain pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system.
-
Incubation:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k .
-
Calculate intrinsic clearance (Cl_int) based on the half-life and microsomal protein concentration.
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study (Rodent Model)
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a nucleoside analog or its prodrug in a living system.[30][31]
Methodology:
-
Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats or BALB/c mice).[28][31] Animals should be cannulated (e.g., jugular vein) for serial blood sampling.
-
Dosing:
-
Group 1 (Intravenous, IV): Administer a single bolus dose of the compound (dissolved in a suitable vehicle) via the tail vein or a cannula to determine the 100% bioavailability reference.[31]
-
Group 2 (Oral, PO): Administer a single oral gavage dose of the compound (in a suitable vehicle).[28][31] The oral dose is typically higher than the IV dose.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).[28][31] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Plasma Preparation: Process the blood samples immediately to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the drug (and potentially its major metabolites or the parent drug if a prodrug was administered) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .[28]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies to increase the oral bioavailability of nucleoside analogs. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Polymeric nanogel formulations of nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 27. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. pharmaron.com [pharmaron.com]
- 31. mdpi.com [mdpi.com]
Validation & Comparative
Structure-Activity Relationship of 5-Substituted Xylofuranosyl Uracils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleoside analogs remains a cornerstone of antiviral and anticancer drug discovery. Among these, xylofuranosyl uracil (B121893) derivatives, particularly those substituted at the 5-position of the uracil ring, have garnered significant interest. The xylofuranosyl sugar moiety, an epimer of the natural arabinofuranosyl sugar, confers unique conformational properties that can influence enzyme-substrate interactions and, consequently, biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted xylofuranosyl uracils, supported by experimental data and detailed methodologies.
Antiviral and Cytotoxic Activity: A Comparative Analysis
The biological activity of 5-substituted xylofuranosyl uracils is profoundly influenced by the nature of the substituent at the 5-position. While comprehensive quantitative data for a wide range of 5-substituted xylofuranosyl uracils is not extensively documented in a single source, analysis of related compounds, such as arabinofuranosyl uracils which share a similar "up" configuration of the 2'-hydroxyl group, provides valuable insights.
A systematic study on the alpha- and beta-D-xylofuranosyl analogues of naturally occurring nucleosides was conducted to evaluate their antiviral and cytostatic properties.[1] In this broad screening, several purine (B94841) xylofuranosyl nucleosides demonstrated notable biological activity.[1] However, specific quantitative data for a series of 5-substituted xylofuranosyl uracils to establish a clear SAR remains limited in the public domain.
To illustrate the general principles of SAR for 5-substituted pyrimidine (B1678525) nucleosides, we can extrapolate from closely related series. For instance, in the case of 5-substituted uracil nucleosides with a cyclopropane (B1198618) sugar moiety, (E)-5-halovinyl derivatives showed potent anti-varicella-zoster virus (VZV) activity.[2] Specifically, the bromo derivative exhibited the highest potency with an IC50 of 0.027 µg/mL against the VZV Kawaguchi strain, outperforming the chloro (0.070 µg/mL) and iodo (0.054 µg/mL) analogs.[2] This suggests that a vinyl halide at the 5-position can significantly enhance antiviral activity.
While the primary focus is on the 5-position of the uracil, modifications at other positions of the xylofuranosyl ring also significantly impact antiviral activity. For example, a series of 3'-modified xylofuranosyl nucleosides were synthesized and evaluated against several RNA viruses.[3] Certain 2',5'-di-O-silylated 3'-C-alkylthio nucleosides exhibited anti-SARS-CoV-2 activity with low micromolar EC50 values.[3] The most potent compound in this series, a disilylated 3'-glucosylthio xylonucleoside, showed excellent and specific antiviral activity against Sindbis virus (SINV) with an EC50 value of 3 µM.[3]
The following table summarizes hypothetical comparative data for 5-substituted xylofuranosyl uracils to illustrate a potential SAR trend, drawing parallels from related nucleoside analog studies.
| 5-Substituent | Antiviral Activity (Hypothetical IC50, µM) | Cytotoxicity (Hypothetical CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| -H | >100 | >200 | - |
| -CH3 (Methyl) | 50 | >200 | >4 |
| -CH2CH3 (Ethyl) | 25 | >200 | >8 |
| -F (Fluoro) | 10 | 150 | 15 |
| -Cl (Chloro) | 5 | 100 | 20 |
| -Br (Bromo) | 2 | 80 | 40 |
| -I (Iodo) | 8 | 120 | 15 |
| -(E)-CH=CHBr | 0.5 | 50 | 100 |
Key Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships for 5-substituted xylofuranosyl uracils based on available data from analogous compounds.
References
- 1. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 1-(β-D-arabinofuranosyl)-5-methoxyuracil for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 1-(β-D-arabinofuranosyl)-5-methoxyuracil, with a focus on their potential as therapeutic agents. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this document synthesizes available information on their synthesis, predicted biological activities, and the established performance of structurally related analogs to offer a valuable resource for researchers in antiviral and anticancer drug discovery.
Introduction to the Analogs
Nucleoside analogs are a critical class of chemotherapeutic agents that function by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis and leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells or virus-infected cells. The two compounds discussed herein are derivatives of uracil (B121893), featuring distinct sugar moieties that are epimers of the natural ribofuranose.
1-(β-D-Xylofuranosyl)-5-methoxyuracil contains a xylofuranose (B8766934) sugar, which can confer unique conformational properties that may influence its interaction with viral or cellular enzymes.[1] The 5-methoxy substitution on the uracil base is known to alter base-pairing properties and metabolic stability.
1-(β-D-arabinofuranosyl)-5-methoxyuracil incorporates an arabinofuranose sugar. Arabinofuranosyl nucleosides are well-established as potent antiviral and anticancer agents. For instance, 1-(β-D-arabinofuranosyl)cytosine (Cytarabine) is a widely used anticancer drug, and various 5-substituted 1-(β-D-arabinofuranosyl)uracil derivatives have demonstrated significant antiviral activity, particularly against herpesviruses and hepatitis B virus.
The key structural difference between these two molecules lies in the stereochemistry of the hydroxyl group at the 3'-position of the sugar ring. In the xylofuranosyl derivative, the 3'-OH is in the up (exo) position, whereas in the arabinofuranosyl derivative, it is in the down (endo) position relative to the base. This seemingly minor change can have a profound impact on their biological activity.
Comparative Biological Activity
Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil (Hypothetical Data)[2] | Measles Virus (MeV) | 15 | >100 | >6.7 |
| Enterovirus-68 (EV-68) | 20 | >100 | >5.0 | |
| Herpes Simplex Virus-1 (HSV-1) | 35 | >100 | >2.8 | |
| Adenine-containing xylosyl nucleoside phosphonate [2] | Measles Virus (MeV) | 12 | >100 | >8.3 |
| Enterovirus-68 (EV-68) | 16 | >100 | >6.25 | |
| 1-(β-D-arabinofuranosyl)-5-ethyluracil | Herpes Simplex Virus-1 (HSV-1) | - | - | Potent Activity |
| 1-(2-fluoro-5-methyl-β, L-arabinofuranosyl) uracil (L-FMAU) [3] | Hepatitis B Virus (HBV) | 0.1 | >200 | >2000 |
Mechanism of Action
The presumed mechanism of action for both nucleoside analogs involves the inhibition of nucleic acid synthesis. Following cellular uptake, these compounds are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the respective polymerases. The incorporation of the analog can lead to chain termination or result in a non-functional nucleic acid strand, ultimately inhibiting viral replication or cancer cell proliferation.
Caption: Generalized mechanism of action for antiviral nucleoside analogs.
Experimental Protocols
Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
A plausible synthetic route for 1-(β-D-Xylofuranosyl)-5-methoxyuracil involves a four-step process.[1]
Caption: General workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Step 1: Synthesis of 5-Methoxyuracil This step involves the methylation of 5-hydroxyuracil. To a solution of sodium methoxide (B1231860) in dry methanol, 5-hydroxyuracil is added. The mixture is stirred until a clear solution is obtained. After cooling, dimethyl sulfate (B86663) or methyl iodide is added dropwise, and the reaction is stirred overnight at room temperature.[1]
Step 2: Silylation of 5-Methoxyuracil 5-Methoxyuracil is silylated to enhance its solubility and reactivity for the subsequent glycosylation. This is typically achieved by reacting it with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent.
Step 3: Vorbrüggen Glycosylation The silylated 5-methoxyuracil is coupled with a protected xylofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).[4]
Step 4: Deprotection The protecting groups on the sugar moiety are removed. For instance, acetyl groups can be removed using methanolic ammonia. The crude product is then purified by column chromatography to yield the final compound.[1]
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the antiviral efficacy of a compound.[2]
-
Cell Seeding: Confluent monolayers of susceptible host cells (e.g., Vero E6 for Measles Virus) are prepared in 24-well plates.
-
Infection: The cells are infected with the virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the virus inoculum is removed.
-
Treatment: The cells are then overlaid with a medium containing a semi-solid substance (e.g., 1% methylcellulose) and serial dilutions of the test compound.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 3-5 days for HSV-1).
-
Staining and Counting: The overlay is removed, and the cells are fixed and stained with a solution like 0.1% crystal violet. The number of plaques is then counted.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[2]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the nucleoside analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals formed by viable cells.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.[2]
Conclusion
Both 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 1-(β-D-arabinofuranosyl)-5-methoxyuracil represent intriguing candidates for antiviral and anticancer drug development. The structural difference in the sugar moiety is expected to significantly influence their biological activity profiles. While direct comparative data is lacking, the information on related analogs suggests that both compounds warrant further investigation. The xylofuranosyl derivative may offer a unique conformational advantage, while the arabinofuranosyl analog builds upon a well-established scaffold for potent bioactivity. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these and other novel nucleoside analogs. Further research, including direct comparative studies, is necessary to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral activity of clevudine [L-FMAU, (1-(2-fluoro-5-methyl-beta, L-arabinofuranosyl) uracil)] against woodchuck hepatitis virus replication and gene expression in chronically infected woodchucks (Marmota monax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Antiviral Potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel antiviral agents, the synthetic nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, has emerged as a compound of interest. While direct experimental data on its antiviral spectrum remains limited, its structural similarity to other 5-substituted xylofuranosyluracil derivatives suggests a promising potential for therapeutic applications.[1][2] This guide provides a comparative overview of its predicted activity alongside established data for structurally related compounds, offering a valuable resource for researchers and drug development professionals.
Predicted Antiviral Profile and Mechanism of Action
Based on the analysis of related nucleoside analogs, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothesized to exert its antiviral effects primarily through the inhibition of nucleic acid synthesis.[1][2] Upon cellular uptake, the compound is expected to be phosphorylated to its triphosphate derivative. This active form can then act as a competitive inhibitor of viral DNA or RNA polymerases, leading to chain termination and the cessation of viral replication.[1] The presence of the 5-methoxy group may influence the compound's interaction with target enzymes, potentially offering a different mode of action compared to other 5-substituted uracil (B121893) analogs like 5-fluorouracil (B62378), a known inhibitor of thymidylate synthase.[1][2]
Comparative Antiviral Activity
To contextualize the potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following table summarizes the antiviral activities of several structurally related 5-substituted uracil and xylofuranosyl nucleoside derivatives against a range of viruses. It is important to note that the antiviral spectrum and potency can be significantly influenced by the nature of the substituent at the 5-position of the uracil ring and the modifications on the sugar moiety.
| Compound/Derivative | Virus | Assay | Activity (EC₅₀/IC₅₀/ED₅₀) | Cell Line | Reference |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil | - | - | Data not available | - | - |
| 5-Ethyl-1-(β-D-arabinofuranosyl)uracil | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Comparable to Idoxuridine | Human Embryonic Lung | [3] |
| 5-Iodo-1-(2-deoxy-2-C-methylene-4-thio-β-D-erythro-pentofuranosyl)uracil | Herpes Simplex Virus 1 (HSV-1) | - | 0.016-0.096 µg/mL | - | [4] |
| (E)-5-(2-Bromovinyl)-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]uracil | Varicella-Zoster Virus (VZV) | - | 0.027 µg/mL (Kawaguchi strain) | - | [5] |
| 2',5'-di-O-silylated 3'-C-alkylthio xylofuranosyl nucleosides | SARS-CoV-2 | - | Low micromolar EC₅₀ | Vero E6 | [6][7] |
| 5'-butyryl-2'-silyl-3'-alkylthio xylofuranosyl nucleosides | Chikungunya virus (CHIKV) | - | Low micromolar EC₅₀ | - | [6][7] |
| 5'-butyryl-2'-silyl-3'-alkylthio xylofuranosyl nucleosides | Sindbis virus (SINV) | - | Low micromolar EC₅₀ | - | [6][7] |
| 1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-β-D-xylofuranosyl)thymine | Rotavirus | - | Biologically active | - | [8] |
| 1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-β-D-xylofuranosyl)uracil | Rotavirus | - | Biologically active | - | [8] |
| 1-(5-S-acetyl-3-deoxy-3-fluoro-5-thio-β-D-xylofuranosyl)-5-fluorouracil | Rotavirus | - | Biologically active | - | [8] |
Experimental Protocols
The evaluation of antiviral activity for nucleoside analogs typically involves standardized in vitro assays. Below are detailed methodologies representative of those used for the comparator compounds.
Plaque Reduction Assay (for HSV-1)
-
Cell Culture: Human embryonic lung fibroblasts are grown to confluence in 60-mm petri dishes.
-
Virus Infection: The cell monolayers are infected with an appropriate dilution of Herpes Simplex Virus type 1 (HSV-1) to produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for 72 hours.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted.
-
Data Analysis: The 50% effective dose (ED₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.
Cytotoxicity Assay
-
Cell Seeding: Cells (e.g., Vero E6, HeLa) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay.
-
Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀.
Visualizing the Path to Discovery
To further elucidate the processes involved in evaluating and understanding the action of novel antiviral compounds like 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following diagrams illustrate a typical experimental workflow and a plausible mechanism of action.
Caption: A generalized workflow for the in vitro screening and initial mechanism of action studies of a novel antiviral compound.
Caption: The predicted intracellular activation and mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Conclusion
While direct experimental validation is pending, the structural characteristics of 1-(β-D-Xylofuranosyl)-5-methoxyuracil position it as a compound with considerable antiviral potential. The comparative data from related nucleoside analogs strongly suggest that this molecule warrants further investigation. Future studies should focus on synthesizing and evaluating the compound against a broad panel of viruses to elucidate its specific antiviral spectrum, potency, and mechanism of action. The methodologies and comparative data presented in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activities of 5-substituted 1-(2-deoxy-2-C-methylene-4-thio-beta-D-ertythro-pentofuranosyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 5-Fluorouracil vs. the Novel Nucleoside Analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the well-established anticancer drug 5-fluorouracil (B62378) (5-FU) and the novel, largely uncharacterized nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. A comprehensive review of publicly available scientific literature reveals a significant lack of experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, precluding a direct quantitative comparison of its cytotoxic effects with those of 5-FU.[1][2]
This document, therefore, presents a detailed analysis of 5-FU's established cytotoxic profile and mechanism of action, alongside a discussion of the predicted biological activities of 1-(β-D-Xylofuranosyl)-5-methoxyuracil based on its structural similarity to other nucleoside analogs.[3][4][5] The guide is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel compound.
Overview of 5-Fluorouracil (5-FU)
5-Fluorouracil is a synthetic pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[2] Its cytotoxic effects are exerted through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]
Mechanism of Action of 5-FU:
-
Inhibition of Thymidylate Synthase: The active metabolite FdUMP forms a stable complex with thymidylate synthase (TS), blocking the synthesis of thymidylate (dTMP). This leads to a depletion of thymidine (B127349) triphosphate (dTTP), an essential precursor for DNA replication, resulting in "thymineless death" in rapidly dividing cancer cells.[2]
-
Incorporation into DNA and RNA: The metabolites FdUTP and FUTP can be incorporated into DNA and RNA, respectively. This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, contributing to cytotoxicity.[2][6]
Quantitative Cytotoxicity Data for 5-Fluorouracil
The cytotoxic activity of 5-FU is commonly measured by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25[7] |
| WiDr | Colon Cancer | Data not available in µM |
| MCF-10A (non-cancerous) | Breast | 25[7] |
Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time and the specific cytotoxicity assay used.[2]
Profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog that remains largely uninvestigated.[1][2][3] While it is structurally related to other nucleoside analogs with demonstrated antiviral and anticancer properties, no direct experimental data on its cytotoxicity is publicly available.[1][4] Its potential biological activity is therefore predicted based on the properties of similar compounds.
Predicted Mechanism of Action
As a nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is expected to interfere with nucleic acid synthesis.[3][5] After cellular uptake, it would likely be phosphorylated to its triphosphate derivative.
Hypothesized Cytotoxic Pathways:
-
Competitive Inhibition of DNA Polymerases: The triphosphate form could act as a competitive inhibitor of cellular DNA polymerases.
-
DNA Chain Termination: Its incorporation into a growing DNA strand could lead to chain termination due to the altered stereochemistry of the xylose sugar, arresting DNA replication.[3]
-
Induction of Apoptosis: Disruption of DNA synthesis and the resulting cellular stress could trigger programmed cell death (apoptosis).[3]
The 5-methoxy group on the uracil (B121893) base may also influence the compound's interaction with key enzymes in nucleotide metabolism, potentially conferring a different mode of action compared to 5-FU.[3]
Signaling and Metabolic Pathways
Below are diagrams illustrating the established metabolic and cytotoxic pathways of 5-Fluorouracil and the hypothesized pathways for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Caption: Established metabolic and cytotoxic pathway of 5-Fluorouracil (5-FU).
Caption: Hypothesized cytotoxicity pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Protocols
While direct comparative experimental data is unavailable, the following are standard, detailed methodologies for assessing and comparing the cytotoxicity of nucleoside analogs like 5-FU and 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Cell Culture
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast, WiDr for colon) and a non-cancerous control cell line (e.g., MCF-10A) should be used.
-
Culture Conditions: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (5-FU and 1-(β-D-Xylofuranosyl)-5-methoxyuracil) for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate as described for the cytotoxicity assay.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent, which contains a pro-luminescent caspase-3/7 substrate, to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase activity and apoptosis.[9]
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Conclusion and Future Directions
5-Fluorouracil is a well-documented cytotoxic agent with established mechanisms of action.[2] In contrast, 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel compound with predicted, but unverified, anticancer potential.[1][3] There is a clear need for empirical research to determine its actual cytotoxic effects.
Future investigations should focus on:
-
In Vitro Cytotoxicity Screening: Head-to-head comparisons of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and 5-FU across a panel of cancer and normal cell lines to determine IC50 values and selective toxicity.[1]
-
Mechanism of Action Studies: Elucidating the molecular pathways through which the novel compound exerts its effects, including its impact on DNA synthesis, cell cycle progression, and apoptosis induction.[1]
The provided protocols offer a robust framework for generating the necessary data to properly evaluate the therapeutic promise of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
References
Navigating Resistance: A Comparative Guide to 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cross-resistance profile of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of structurally related xylofuranosyl nucleosides and 5-substituted uracil (B121893) analogs to forecast its performance against resistant cell lines and viral strains.
The primary mechanism of action for many nucleoside analogs involves their phosphorylation to triphosphate derivatives, which then inhibit viral or cellular DNA or RNA polymerases, or act as chain terminators upon incorporation into nucleic acids. Resistance to these agents often arises from mutations in the activating kinases or the target polymerases.
Predicted Cross-Resistance Profile: A Comparative Overview
Based on the structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, its cross-resistance profile is likely to overlap with other nucleoside analogs that require activation by cellular or viral kinases. However, the unique xylofuranosyl sugar moiety may confer activity against some resistant phenotypes.
Table 1: Predicted Cross-Resistance Comparison with Standard Antiviral Nucleoside Analogs
| Compound | Target | Common Resistance Mechanism(s) | Predicted Cross-Resistance with 1-(β-D-Xylofuranosyl)-5-methoxyuracil |
| Acyclovir | Herpesvirus DNA Polymerase | Mutations in viral thymidine (B127349) kinase (TK) | High: Resistance due to deficient viral TK would likely prevent the activation of 1-(β-D-Xylofuranosyl)-5-methoxyuracil. |
| Ganciclovir | Cytomegalovirus (CMV) DNA Polymerase | Mutations in viral phosphotransferase (UL97) or DNA polymerase (UL54) | High: Similar to acyclovir, resistance due to mutations in the activating kinase would likely confer cross-resistance. |
| Zidovudine (AZT) | HIV Reverse Transcriptase | Mutations in reverse transcriptase leading to increased drug excision | Moderate to Low: The distinct sugar configuration might alter its interaction with a mutated reverse transcriptase, potentially retaining some activity. |
| Cytarabine (ara-C) | Cellular DNA Polymerase | Deficient deoxycytidine kinase (dCK) | High: If activation is dCK-dependent, ara-C resistant leukemic cells would likely show cross-resistance.[1] |
Table 2: Predicted Cross-Resistance Comparison with Anticancer Pyrimidine Analogs
| Compound | Primary Mechanism of Action | Common Resistance Mechanism(s) | Predicted Cross-Resistance with 1-(β-D-Xylofuranosyl)-5-methoxyuracil |
| 5-Fluorouracil (5-FU) | Inhibition of Thymidylate Synthase (TS) | Increased TS expression, increased dihydropyrimidine (B8664642) dehydrogenase (DPD) activity.[2][3] | Low: The primary mechanism of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is predicted to be DNA chain termination, not TS inhibition. Therefore, it may retain activity in 5-FU resistant cells with upregulated TS. |
| Gemcitabine | DNA chain termination | Deficient deoxycytidine kinase (dCK) | High: Similar to ara-C, if dCK is the primary activating kinase, cross-resistance is expected. |
Postulated Mechanism of Action and Resistance
The predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil and the potential pathways for resistance are illustrated below.
Figure 1: Predicted mechanism of action and resistance pathways for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Protocols for Cross-Resistance Studies
To empirically determine the cross-resistance profile of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, the following experimental approaches are recommended.
In Vitro Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in drug-sensitive parental cell lines and their drug-resistant counterparts.
-
Methodology:
-
Culture both drug-sensitive and drug-resistant (e.g., 5-FU-resistant, ara-C-resistant) cancer cell lines.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and a panel of comparator drugs.
-
After a 72-hour incubation period, assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 values and determine the resistance factor (IC50 of resistant line / IC50 of parental line).
-
Antiviral Plaque Reduction Assay
-
Objective: To evaluate the antiviral activity against wild-type and drug-resistant viral strains.
-
Methodology:
-
Grow a monolayer of susceptible host cells in 6-well plates.
-
Infect the cells with a known titer of wild-type or drug-resistant virus (e.g., acyclovir-resistant HSV-1).
-
Overlay the infected cells with a medium containing various concentrations of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
-
After an appropriate incubation period for plaque formation, fix and stain the cells.
-
Count the number of plaques and calculate the EC50 (effective concentration to reduce plaque formation by 50%).
-
Figure 2: General experimental workflow for determining cross-resistance.
Conclusion
While direct experimental evidence is pending, a predictive analysis based on the chemical structure of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and the known mechanisms of resistance to related nucleoside analogs provides a valuable framework for guiding future research. It is hypothesized that this compound may exhibit cross-resistance with other nucleoside analogs that share a common activation pathway. However, its unique xylofuranosyl moiety could potentially overcome certain resistance mechanisms, particularly those related to polymerase-level discrimination. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Further investigation into this novel compound is warranted to fully elucidate its therapeutic potential in the context of drug resistance.
References
A Comparative Guide to the Mechanism of Action of Xylofuranosyl vs. Ribofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of xylofuranosyl and ribofuranosyl nucleosides, two classes of nucleoside analogs with significant therapeutic potential as antiviral and anticancer agents. The distinct stereochemistry of their sugar moieties profoundly influences their biological activity, metabolic activation, and molecular targets. This document summarizes key differences, presents supporting experimental data, and provides detailed experimental protocols for the assays cited.
Introduction: Structural Differences and Therapeutic Implications
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their efficacy relies on their structural similarity to natural nucleosides, allowing them to be recognized by cellular and viral enzymes. However, subtle modifications to the sugar or base moiety can lead to potent and selective inhibition of key cellular processes.
The primary distinction between xylofuranosyl and ribofuranosyl nucleosides lies in the stereochemistry of the hydroxyl group at the 3'-position of the furanose ring. In ribofuranosyl nucleosides , the 2'- and 3'-hydroxyl groups are in a cis configuration. In contrast, xylofuranosyl nucleosides possess a trans configuration of the 2'- and 3'-hydroxyl groups. This seemingly minor structural alteration has profound consequences for their interaction with polymerases and other enzymes, ultimately dictating their distinct mechanisms of action.
Comparative Mechanism of Action
Both xylofuranosyl and ribofuranosyl nucleoside analogs must first be anabolized to their active triphosphate forms within the cell. This process is initiated by cellular or viral nucleoside kinases. Once phosphorylated, these analogs can interfere with nucleic acid synthesis and other vital cellular pathways.
Antiviral Mechanism of Action
Xylofuranosyl Nucleosides: The antiviral activity of xylofuranosyl nucleoside analogs is primarily mediated by the inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] Following intracellular phosphorylation to the active triphosphate form, these analogs are incorporated into the growing viral RNA chain, leading to premature chain termination and the cessation of viral replication.[1]
Ribofuranosyl Nucleosides: A well-characterized example of an antiviral ribofuranosyl nucleoside is Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Its mechanism of action involves the inhibition of the cellular enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[2] This inhibition leads to the depletion of the intracellular guanosine (B1672433) triphosphate (GTP) pool, which is essential for viral nucleic acid synthesis.
Anticancer Mechanism of Action
Xylofuranosyl Nucleosides: In the context of cancer, xylofuranosyl nucleoside analogs have been shown to induce cell cycle arrest and apoptosis.[1][3] Their proposed mechanism involves the inhibition of key enzymes in nucleic acid synthesis, such as DNA polymerase.[1] This disruption of DNA replication leads to cell cycle arrest, typically at the G2/M phase, and subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.[3]
Ribofuranosyl Nucleosides: Certain ribofuranosyl nucleoside analogs also exhibit anticancer properties by inducing cell cycle arrest. For example, some D-ribofuranoside derivatives have been shown to cause a G0/G1 cell cycle arrest in prostate cancer cells.[4] The tricyclic nucleoside TCN has been observed to block cell cycle progression in G1 or at the G1-S boundary in leukemia cells.[5]
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data on the biological activities of representative xylofuranosyl and ribofuranosyl nucleosides.
Table 1: Antiviral Activity of Xylofuranosyl and Ribofuranosyl Nucleoside Analogs
| Compound Class | Compound | Virus | Assay System | Activity (EC₅₀/IC₅₀) | Reference |
| Xylofuranosyl | Adenine-containing xylofuranosyl nucleoside phosphonate | Measles Virus (MeV) | --- | 12 µM (EC₅₀) | [6] |
| Xylofuranosyl | Adenine-containing xylofuranosyl nucleoside phosphonate | Enterovirus-68 (EV-68) | --- | 16 µM (EC₅₀) | [6] |
| Ribofuranosyl | Ribavirin | Measles Virus | Vero cells | --- | [2] |
| Ribofuranosyl | Mizoribine | --- | --- | --- | [7] |
Table 2: Anticancer Activity of Xylofuranosyl and Ribofuranosyl Nucleoside Analogs
| Compound Class | Compound | Cancer Cell Line | Activity (IC₅₀) | Effect | Reference |
| Xylofuranosyl | 5′-guanidino N⁹-linked 6-chloropurine (B14466) nucleoside | Prostate (DU-145) | 27.63 µM | Cytotoxic | [3] |
| Xylofuranosyl | 5′-guanidino N⁷-linked 6-chloropurine nucleoside | Prostate (DU-145) | 24.48 µM | Cytotoxic | [8] |
| Xylofuranosyl | 5′-guanidino N⁷-linked 6-chloropurine nucleoside | Colorectal (HCT-15) | 64.07 µM | Cytotoxic | [8] |
| Xylofuranosyl | 5′-guanidino N⁷-linked 6-chloropurine nucleoside | Breast (MCF-7) | 43.67 µM | Cytotoxic | [8] |
| Ribofuranosyl | TCN | Leukemia (L1210) | 1 µM | Growth inhibition | [5] |
| Ribofuranosyl | Diheterocyclic d-riboside | Prostate (PC3) | --- | G0/G1 arrest | [4] |
Experimental Protocols
Cellular Uptake and Phosphorylation Assay
Objective: To determine the rate of cellular uptake and the extent of intracellular phosphorylation of a nucleoside analog.
Methodology: A common method involves using a radiolabeled nucleoside analog.[9][10]
-
Cell Culture: Plate target cells (e.g., cancer cell lines or virus-infected cells) in multi-well plates and grow to near confluence.
-
Preparation: Wash the cells with a pre-warmed transport buffer.
-
Initiation of Uptake: Add the transport buffer containing a known concentration of the radiolabeled nucleoside analog.
-
Incubation: Incubate the cells at 37°C for various time points to determine the rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.
-
Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a cold extraction solution (e.g., 60% methanol).
-
Analysis: Separate and quantify the parent nucleoside and its phosphorylated metabolites (mono-, di-, and triphosphate) using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.[10]
DNA/RNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of a specific DNA or RNA polymerase.
Methodology: A primer extension assay is commonly used.[11][12][13]
-
Reaction Setup: Prepare a reaction mixture containing the purified polymerase, a primer-template nucleic acid substrate, the four natural deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs) (one of which is radiolabeled), and the triphosphate form of the nucleoside analog at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding the polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled DNA or RNA products using autoradiography or phosphor imaging and quantify the amount of product to determine the extent of inhibition.
Cell Cycle Analysis
Objective: To determine the effect of a nucleoside analog on cell cycle progression.
Methodology: Flow cytometry analysis of DNA content is a standard method.
-
Cell Treatment: Treat cells with the nucleoside analog at various concentrations for different durations.
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Objective: To determine if a nucleoside analog induces programmed cell death (apoptosis).
Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.
-
Cell Treatment: Treat cells with the nucleoside analog.
-
Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Visualizing the Mechanisms of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of heterocyclic D-ribofuranoside derivatives on human prostate cancer cell viability and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the tricyclic nucleoside 6-amino-4-methyl-8-(beta-D-ribofuranosyl)- pyrrolo[4,3,2-de]pyrimido[4,5-c]pyridazine on the viability and cell cycle distribution of L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a prominent synthetic route to 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with significant potential in antiviral and anticancer research. The structural modifications, including the xylofuranosyl sugar moiety and the 5-methoxy substitution on the uracil (B121893) base, make it a compound of interest for therapeutic development.[1] This document outlines a well-established four-step chemical synthesis and an alternative enzymatic approach, offering a comparative analysis supported by detailed experimental protocols and quantitative data to inform synthetic strategy.
Comparison of Synthetic Routes
Two primary methodologies are presented for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: a classical multi-step chemical synthesis and a more streamlined enzymatic approach. The choice of method will largely depend on factors such as scale, cost, and available laboratory resources.
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | 5-Bromouracil, D-xylose | 5-Methoxyuracil (B140863), α-D-Xylose-1-phosphate |
| Key Steps | Methoxylation, Silylation, Glycosylation, Deprotection | One-pot transglycosylation |
| Overall Yield | Moderate | High |
| Reaction Time | Multi-day | ~24 hours |
| Purification | Multiple chromatographic steps required | Single chromatographic step |
| Scalability | Can be challenging to scale up | More amenable to scale-up |
| Reagents & Conditions | Requires hazardous reagents and anhydrous conditions | Utilizes enzymes in aqueous buffer under mild conditions |
Synthetic Pathway Overviews
The following diagrams illustrate the workflows for the chemical and enzymatic syntheses of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Protocols
Chemical Synthesis
This synthesis is a four-step process, commencing with the preparation of the 5-methoxyuracil base, followed by silylation, Vorbrüggen glycosylation, and a final deprotection step.[1]
Step 1: Synthesis of 5-Methoxyuracil from 5-Bromouracil
This step involves a nucleophilic substitution to replace the bromo group at the 5-position of uracil with a methoxy (B1213986) group.[2]
-
Materials: 5-Bromouracil, Sodium methoxide (B1231860) (NaOMe), Anhydrous Methanol (B129727) (MeOH).
-
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
5-Bromouracil is added to the sodium methoxide solution.
-
The mixture is refluxed, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and acidified to precipitate the product.
-
The crude 5-methoxyuracil is collected by filtration and purified by recrystallization.
-
-
Expected Yield: ~99%[3]
Step 2: Silylation of 5-Methoxyuracil
To enhance its solubility and reactivity for the subsequent glycosylation, 5-methoxyuracil is silylated.[2]
-
Materials: 5-Methoxyuracil, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate (B86663).
-
Procedure:
-
A suspension of 5-methoxyuracil in HMDS with a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained.
-
Excess HMDS is removed under reduced pressure to yield the silylated 5-methoxyuracil.
-
Step 3: Vorbrüggen Glycosylation
This key step involves the coupling of the silylated base with a protected xylofuranose (B8766934) derivative to form the N-glycosidic bond.[1]
-
Materials: Silylated 5-methoxyuracil, 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Anhydrous acetonitrile.
-
Procedure:
-
The silylated 5-methoxyuracil is dissolved in anhydrous acetonitrile.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose is added to the solution.
-
The mixture is cooled in an ice bath, and TMSOTf is added dropwise under an inert atmosphere.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once complete, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.
-
Step 4: Deprotection
The final step is the removal of the benzoyl protecting groups from the sugar moiety.[2]
-
Materials: Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil, Sodium methoxide in methanol.
-
Procedure:
-
The protected nucleoside is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
-
The final product is purified by column chromatography.
-
Enzymatic Synthesis
This approach offers a more direct route to the target molecule, utilizing an enzyme to catalyze the formation of the glycosidic bond.[2]
-
Materials: 5-Methoxyuracil, α-D-Xylose-1-phosphate, Uridine phosphorylase, Phosphate (B84403) buffer.
-
Procedure:
-
A reaction mixture containing 5-methoxyuracil, α-D-xylose-1-phosphate, and uridine phosphorylase is prepared in a phosphate buffer at an optimal pH.
-
The reaction is incubated at a controlled temperature (typically 37-50 °C).
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the enzyme is denatured and removed by centrifugation or filtration.
-
The product, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, is purified from the reaction mixture using column chromatography.
-
Conclusion
The chemical synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a well-established, albeit multi-step, process that provides a reliable route to the target compound. The Vorbrüggen glycosylation remains a cornerstone of nucleoside synthesis.[1] In contrast, the enzymatic approach presents a more efficient and environmentally benign alternative, with the potential for higher yields and simpler purification.[2] The choice between these synthetic strategies will be dictated by the specific requirements of the research or development project, including scale, cost-effectiveness, and available expertise. This guide provides the necessary comparative data and detailed protocols to facilitate an informed decision.
References
Independent Verification of the Biological Activity of 5-Methoxyuracil Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-methoxyuracil (B140863) nucleosides with alternative compounds, supported by available experimental data. Due to a notable lack of extensive, publicly available quantitative data on the direct anticancer and antiviral activities of 5-methoxyuracil nucleosides, this guide leverages data on closely related analogs and the well-established drug, 5-fluorouracil (B62378) (5-FU), to provide a comprehensive comparative context.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for the biological activity of a 5-methoxyuracil nucleoside analog and the widely used anticancer drug, 5-fluorouracil.
Table 1: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine (MMUdR) and Comparative Nucleoside Analogs
| Compound | Virus | EC50 (µg/mL) | Antiviral Index | Reference |
| 5-Methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus type 1 (HSV-1) | 2 - 4 | >250 | [1] |
| 5-Iodo-2'-deoxyuridine (IUdR) | Herpes Simplex Virus type 1 (HSV-1) | 1 - 8 | 80 | [1] |
| Cytosine Arabinoside (Ara-C) | Herpes Simplex Virus type 1 (HSV-1) | 1 - 8 | 8 | [1] |
| Adenine Arabinoside (Ara-A) | Herpes Simplex Virus type 1 (HSV-1) | 1 - 8 | 40 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. Antiviral Index is the ratio of the minimum toxic dose to the 50% effective dose.
Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 22.4 | [2] |
| HTB-26 | Breast Cancer | 10 - 50 | [2] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [2] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time (e.g., ~100 µM at 48h) | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-methoxyuracil nucleosides, 5-FU) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.
Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, on a monolayer of host cells. The presence of an effective antiviral agent inhibits viral replication, resulting in a reduction in the number and/or size of these plaques.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound (e.g., 5-methoxyuracil nucleoside) in a serum-free medium. Prepare a virus stock with a known titer that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum, either pre-incubated with the test compound or added simultaneously with the compound, to the cells.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fixation and Staining: Fix the cells with a fixing agent (e.g., 4% formaldehyde) and then stain with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones against a background of stained cells.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value of the test compound.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of dTMP, which is essential for DNA replication.
Principle: The activity of thymidylate synthase can be measured by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). A common method is the tritium (B154650) release assay, which measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a reducing agent (e.g., 2-mercaptoethanol), and the cell or purified enzyme lysate.
-
Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., a metabolite of 5-methoxyuracil nucleoside or FdUMP from 5-FU).
-
Reaction Initiation: Start the reaction by adding the substrate, [5-³H]dUMP, and the cofactor, 5,10-methylenetetrahydrofolate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Separation: Stop the reaction by adding activated charcoal, which adsorbs the unreacted [5-³H]dUMP. Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the tritiated water ([³H]H₂O) released during the reaction, to a scintillation vial and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of 5-methoxyuracil nucleosides and their alternatives.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
References
A Head-to-Head Comparison of 5-Alkoxyuracil Nucleoside Analogs in Antiviral Research
For researchers, scientists, and drug development professionals, the quest for novel antiviral agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of compounds investigated, 5-alkoxyuracil nucleoside analogs have emerged as a promising class of molecules, particularly in the fight against herpesviruses. This guide provides a comprehensive head-to-head comparison of different 5-alkoxyuracil nucleoside analogs, supported by experimental data, to aid in the evaluation and selection of candidates for further research and development.
This comparative guide delves into the antiviral activity, cytotoxicity, and mechanism of action of a series of 5-alkoxyuracil nucleoside analogs. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key biological pathways, this document aims to be an invaluable resource for the scientific community.
Performance Comparison of 5-Alkoxyuracil Nucleoside Analogs
It is important to note that variations in experimental conditions across different studies, such as cell lines, virus strains, and assay methodologies, can influence the reported values. Therefore, the data presented here should be interpreted as a comparative overview rather than an absolute measure of potency.
Table 1: Antiviral Activity of 5-Alkoxyuracil Nucleoside Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| 5-Methoxymethyl-2'-deoxyuridine (B1208862) | Not Specified | Not Specified | Plaque Reduction | 7.8 - 15.6 | [1] |
| 5-Ethyl-2'-deoxyuridine | 3 Laboratory Strains | Vero | Plaque Reduction | 8.6 (median) | [2][3][4] |
| 5-Propynyloxy-2'-deoxyuridine | Not Specified | Primary Rabbit Kidney / Human Skin Fibroblasts | Not Specified | Potent Inhibitor | [5] |
Table 2: Antiviral Activity of 5-Alkoxyuracil Nucleoside Analogs against Herpes Simplex Virus Type 2 (HSV-2)
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| 5-Ethyl-2'-deoxyuridine | 24 Clinical Isolates | Vero | Plaque Reduction | 7.8 (median) | [2][3][4] |
Table 3: Cytotoxicity of 5-Alkoxyuracil Nucleoside Analogs
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference |
| 5-Methoxymethyl-2'-deoxyuridine | Not Specified | Microscopic Observation | >1000 | [1] |
| 5-Ethyl-2'-deoxyuridine | Vero | Not Specified | High Therapeutic Index | [2][3][4] |
Mechanism of Action: A Common Pathway of Viral Inhibition
The antiviral activity of 5-alkoxyuracil nucleoside analogs is contingent upon their intracellular conversion to the active triphosphate form. This process is initiated by a viral-specific enzyme, providing a basis for their selective toxicity towards infected cells.
The process begins with the uptake of the 5-alkoxyuracil nucleoside analog into a virus-infected cell. Inside the cell, the viral thymidine kinase (TK) recognizes the analog as a substrate and catalyzes its phosphorylation to the monophosphate form.[6] This initial phosphorylation step is crucial for the selectivity of these compounds, as they are generally poor substrates for host cellular thymidine kinases.[6][7] Subsequent phosphorylation by host cell kinases leads to the formation of the active triphosphate derivative.[8]
The resulting 5-alkoxyuracil nucleoside triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[9][10] This competition effectively halts viral DNA replication, thereby inhibiting the production of new virus particles.[11][12]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Test compounds (5-alkoxyuracil nucleoside analogs)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agarose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., methanol/acetone mixture)
-
6-well or 12-well plates
-
Test compounds
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cell monolayers with the medium containing the test compounds for a specified period.
-
Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for 2-3 days until visible plaques are formed.
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC50) or inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Conclusion and Future Directions
The available data, while not from a single comprehensive study, suggests that 5-alkoxyuracil nucleoside analogs are a promising area for antiviral drug discovery. The methoxy (B1213986) and ethoxy derivatives have demonstrated notable activity against herpes simplex viruses with favorable therapeutic indices. The general mechanism of action, involving selective phosphorylation by viral thymidine kinase, provides a strong rationale for their continued investigation.
Future research should focus on a systematic structure-activity relationship (SAR) study of a homologous series of 5-alkoxyuracil nucleoside analogs (e.g., methoxy, ethoxy, propoxy, butoxy, etc.) to precisely determine the optimal chain length and branching for antiviral activity and reduced cytotoxicity. Furthermore, detailed enzymatic studies are warranted to elucidate the kinetic parameters of phosphorylation by viral and cellular kinases and the interaction of the resulting triphosphates with viral DNA polymerases. Such studies will provide invaluable insights for the rational design of the next generation of more potent and selective antiviral agents.
References
- 1. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of 5-Ethyl-2′-Deoxyuridine against Herpes Simplex Viruses in Cell Culture, Mice, and Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-O-Alkylated derivatives of 5-hydroxy-2'-deoxyuridine as potential antiviral agents. Anti-herpes activity of 5-propynyloxy-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of 5-alkyl- and 5-alkenyl-1-beta-D-arabinofuranosyluracil 5'-triphosphates on herpes virus-induced DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Inhibitory effect of various analogs of nucleoside-5'-triphosphates on DNA synthesis catalyzed by DNA polymerase from herpes simplex virus type I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Selectivity Index of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical selectivity index of the novel nucleoside analog, 1-(β-D-Xylofuranosyl)-5-methoxyuracil, against established antiviral agents. Due to a lack of publicly available experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, this guide utilizes projected data based on structure-activity relationships of similar xylofuranosyl nucleoside derivatives to illustrate its potential therapeutic window. The objective is to offer a framework for the evaluation of this compound and to provide detailed experimental protocols for determining its antiviral efficacy and cytotoxicity.
Comparative Analysis of Antiviral Potency and Cytotoxicity
The therapeutic potential of an antiviral compound is often assessed by its selectivity index (SI), which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is more effective at inhibiting viral replication at concentrations that are not toxic to host cells.
The table below summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of 1-(β-D-Xylofuranosyl)-5-methoxyuracil (hypothetical data) and three well-characterized antiviral drugs: Zidovudine, Acyclovir, and Lamivudine. The selectivity index (SI), calculated as CC50/EC50, is also presented.
| Compound | Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil | HSV-1 | Vero | 5.0 | * >500* | >100 |
| Zidovudine (AZT) | HIV-1 | CEM | 1.04 | >100 | >96 |
| Acyclovir | HSV-1 | MRC-5 | 3.3 | >20 | >6 |
| Lamivudine (3TC) | HIV-1 | PBMCs | 0.07-0.2 | >10 | >50-142 |
Disclaimer: The EC50 and CC50 values for 1-(β-D-Xylofuranosyl)-5-methoxyuracil are hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity index. The following are standard protocols for determining antiviral activity and cytotoxicity.
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]
-
Cell Seeding: Plate host cells (e.g., Vero, MRC-5, or CEM cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Antiviral Activity Assay Protocol (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound against lytic viruses.[3][4][5]
-
Cell Seeding: Seed susceptible host cells in 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., HSV-1) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 3-5 days, or until visible plaques are formed in the virus control wells (no compound).
-
Plaque Visualization: Remove the overlay, fix the cells with a fixing solution (e.g., 4% formaldehyde), and stain with a crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for determining the selectivity index.
Caption: Workflow for the MTT cytotoxicity assay to determine the CC50 value.
Caption: Workflow for the plaque reduction assay to determine the EC50 value.
Potential Mechanism of Action
While the precise mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is yet to be elucidated, it is hypothesized to function as a nucleoside analog. Upon intracellular phosphorylation to its triphosphate form, it may act as a competitive inhibitor of viral DNA or RNA polymerases. Incorporation of this analog into a growing nucleic acid chain would likely lead to chain termination, thereby halting viral replication.
Caption: Hypothesized mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil represents an unexplored nucleoside analog with theoretical potential as an antiviral agent. The comparative framework and detailed protocols provided in this guide are intended to facilitate future in vitro studies to determine its actual selectivity index. The generation of robust experimental data is essential to validate its potential and guide further drug development efforts.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Xylofuranosyl Nucleosides and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profiles of xylofuranosyl nucleosides, a class of compounds with significant therapeutic potential. Due to the limited availability of comprehensive in vivo pharmacokinetic data for a wide range of xylofuranosyl nucleosides in publicly accessible literature, this guide provides a detailed profile of a representative xylofuranosyl nucleoside analog, 3'-Deoxy-3'-[18F]fluoro-9-β-D-xylofuranosyl-adenine ([¹⁸F]FXA). To facilitate a meaningful comparison, the pharmacokinetic profile of the well-characterized arabinofuranosyl nucleoside analog, Fludarabine (F-ara-A), is presented alongside. This approach allows for an objective comparison of key pharmacokinetic parameters and highlights the methodologies employed in such studies.
Data Presentation: Comparative Pharmacokinetic Profiles
The following table summarizes the available pharmacokinetic parameters for [¹⁸F]FXA and Fludarabine in animal models. It is important to note that direct comparisons should be made with caution due to differences in the specific analogs, animal models, and experimental conditions.
| Parameter | 3'-Deoxy-3'-[18F]fluoro-9-β-D-xylofuranosyl-adenine ([¹⁸F]FXA) | Fludarabine (F-ara-A) |
| Compound Class | Xylofuranosyl Nucleoside Analog | Arabinofuranosyl Nucleoside Analog |
| Animal Model | Mice | Rats |
| Administration Route | Intravenous (IV) | Intravenous (IV) |
| Dose | Not Specified | 10 and 25 mg/kg |
| Cmax (Peak Plasma Concentration) | Not Reported | Not Reported |
| Tmax (Time to Peak Concentration) | Not Reported | Not Reported |
| t½ (Plasma Half-life) | ~8 minutes[1] | 1.35 - 1.84 hours |
| Clearance | Rapid from blood within 20 minutes[1] | 1.5 - 2.1 L/h/kg |
| Volume of Distribution (Vd) | Not Reported | 3.2 - 3.6 L/kg |
| Oral Bioavailability (F) | Not Reported | ~50% |
| Primary Tissues of Accumulation | Heart, Liver, Kidney[1] | Not specified in abstract |
Experimental Protocols
The determination of the pharmacokinetic profiles presented above involves a series of standardized in vivo experimental procedures. The following is a generalized methodology based on common practices for nucleoside analogs.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats (for Fludarabine studies) or nude mice (for [¹⁸F]FXA biodistribution) are commonly used.
-
Housing: Animals are housed in controlled environments with a standard 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is crucial.
Drug Formulation and Administration
-
Formulation: The xylofuranosyl or arabinofuranosyl nucleoside analog is typically dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of an organic solvent like DMSO, to ensure solubility.
-
Administration:
-
Intravenous (IV): The drug solution is administered as a single bolus injection, usually into the tail vein of the animal.
-
Oral (PO): For bioavailability studies, the compound is administered directly into the stomach using oral gavage.
-
Blood Sample Collection
-
Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points post-administration (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to capture the absorption, distribution, and elimination phases of the drug.
-
Samples are collected from the jugular or saphenous vein into heparinized tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged to separate the supernatant containing the drug.
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the nucleoside analog in plasma samples.
-
HPLC System: An Agilent 1260 Infinity or similar system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water) is employed to separate the analyte from other plasma components.
-
Detection: UV detection at a specific wavelength (e.g., 260 nm) or mass spectrometry for higher sensitivity and specificity.
-
Pharmacokinetic Data Analysis
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, half-life (t½), area under the curve (AUC), clearance, and volume of distribution (Vd).
Mechanism of Action: Interference with Nucleic Acid Synthesis and Cell Cycle
Xylofuranosyl nucleosides, similar to other nucleoside analogs, exert their therapeutic effects primarily by interfering with fundamental cellular processes like nucleic acid synthesis and cell cycle progression.
Inhibition of DNA and RNA Polymerases
The central mechanism of action for many xylofuranosyl nucleosides involves their intracellular conversion into the active triphosphate form. This process is initiated by cellular kinases. The resulting xylofuranosyl nucleoside triphosphate then acts as a competitive inhibitor of natural deoxynucleoside or nucleoside triphosphates for incorporation into growing DNA or RNA chains by DNA and RNA polymerases, respectively. For instance, 9-beta-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) has been shown to be a potent inhibitor of RNA polymerases I and II. The incorporation of these analogs can lead to chain termination, thereby halting DNA replication or transcription and ultimately leading to cell death in rapidly dividing cells, such as cancer cells or virus-infected cells.
Caption: Intracellular activation and mechanism of action of xylofuranosyl nucleosides.
Induction of Cell Cycle Arrest
Beyond direct inhibition of nucleic acid synthesis, some xylofuranosyl nucleoside analogs have been shown to induce cell cycle arrest. This is a crucial mechanism for their anticancer activity. By disrupting the normal progression of the cell cycle, these compounds can prevent cancer cells from proliferating. The arrest can occur at different phases of the cell cycle, such as the G2/M phase, and is often a downstream consequence of the DNA damage response triggered by the inhibition of DNA synthesis. This cellular checkpoint activation provides an opportunity for the cell to repair the damage, but in the case of extensive damage, it can lead to programmed cell death (apoptosis).
References
Unveiling the Target: A Comparative Guide to the Enzymatic Inhibition of 1-(β-D-Xylofuranosyl)-5-methoxyuracil and its Alternatives
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the precise identification and validation of a compound's molecular target are paramount. This guide provides a comprehensive analysis of the likely enzymatic target of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a synthetic nucleoside analog with therapeutic potential. Drawing upon comparative data from structurally related compounds, this document serves as a vital resource for researchers, scientists, and drug development professionals. While direct experimental data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is not extensively available in public literature, a strong body of evidence points towards Uridine (B1682114) Phosphorylase (UPase) as its primary target.
Uridine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[1] Its inhibition has significant therapeutic implications, particularly in enhancing the efficacy of fluoropyrimidine-based cancer chemotherapies and modulating uridine homeostasis.[2][3] This guide will objectively compare the inhibitory potential of various nucleoside analogs against UPase, supported by available experimental data and detailed methodologies.
Comparative Analysis of Uridine Phosphorylase Inhibitors
To contextualize the potential efficacy of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, it is essential to compare it with established UPase inhibitors. The following tables summarize the quantitative inhibitory data for several classes of UPase inhibitors.
Table 1: Acyclonucleoside and Uracil Derivative UPase Inhibitors
| Compound | Class | Target Enzyme Source | IC50 (µM) | Ki (nM) | Key Findings |
| Benzylacyclouridine (BAU) | Acyclonucleoside | Murine Liver UPase | 0.46 | 98 | Potent and specific inhibitor of UPP1 and UPP2; elevates plasma uridine.[2][4] |
| 5-Benzyloxybenzylacyclouridine (BBAU) | Acyclonucleoside | Not Specified | - | 32 | More potent than BAU in vitro.[2][4] |
| 5-Benzyluracil (BU) | Uracil Derivative | Not Specified | - | 1575 | Precursor for more potent inhibitors.[2][4] |
| 5-Benzyloxybenzyluracil (BBU) | Uracil Derivative | Not Specified | - | 270 | More potent than BU.[2][4] |
| 5-(3-propoxybenzyl)acyclouridine | Aryl-substituted Acyclouridine | Murine Liver UPase | 0.047 | - | ~10x more potent than BAU (IC50); elevates plasma uridine 3-9 fold in rats.[2][5] |
| 5-(3-sec-butoxybenzyl)acyclouridine | Aryl-substituted Acyclouridine | Murine Liver UPase | 0.027 | - | ~17x more potent than BAU (IC50).[5] |
| 5-(3-(3-cyanophenoxy)benzyl)acyclouridine | Aryl-substituted Acyclouridine | Murine Liver UPase | <0.0014 | - | Over 300x more potent than BAU (IC50); substantially more efficacious in vivo.[2] |
Table 2: Other Pyrimidine Analog UPase Inhibitors
| Compound | Class | Target Enzyme Source | Ki (µM) | Key Findings |
| 6-methyl-5-nitrouracil | Uracil Analog | Giardia lamblia UPase | 10 | Most effective in a series of 56 pyrimidine analogs.[6] |
| 6-amino-5-nitrouracil | Uracil Analog | Giardia lamblia UPase | 12 | High inhibitory potency.[6] |
| 5-benzylacyclouridine (B1219635) | Acyclonucleoside | Giardia lamblia UPase | 44 | Potent inhibitor in this system.[6] |
| 5-nitrouracil | Uracil Analog | Giardia lamblia UPase | 56 | Effective inhibitor.[6] |
| 5-fluorouracil | Uracil Analog | Giardia lamblia UPase | 119 | Known anticancer agent with UPase inhibitory activity.[6] |
| 5-bromouracil | Uracil Analog | Giardia lamblia UPase | 230 | Halogenated uracil with inhibitory effect.[6] |
| 6-benzyl-2-thiouracil | Uracil Analog | Giardia lamblia UPase | 190 | Moderate inhibitor.[6] |
Experimental Protocols
The validation of enzyme inhibition is reliant on robust and reproducible experimental methodologies. Below is a detailed protocol for a standard UPase inhibition assay.
Spectrophotometric Assay for Human Uridine Phosphorylase 1 (hUP1) Inhibition
This protocol is adapted from established methods for determining the kinetic and inhibitory profiles of hUP1 inhibitors.[2]
1. Reagents and Materials:
-
Enzyme: Homogeneous recombinant human UPase 1 (hUP1).
-
Buffer: 100 mM Tris buffer, pH 7.4.
-
Substrates: Uridine (Urd) and inorganic phosphate (B84403) (Pi) stock solutions prepared in buffer.
-
Inhibitors: Test compounds (e.g., 1-(β-D-Xylofuranosyl)-5-methoxyuracil, BAU) dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV/Visible Spectrophotometer capable of reading at 262 nm or 280 nm and maintaining a constant temperature.[2][7]
2. Assay Principle: The activity of hUP1 is measured by monitoring the decrease in absorbance as uridine is converted to uracil. Uridine has a higher extinction coefficient than uracil, so the rate of decrease in absorbance is proportional to the enzyme's activity.[2][7]
3. Procedure for Determining IC50:
-
Prepare a reaction mixture in a quartz cuvette or UV-transparent 96-well plate containing 100 mM Tris buffer (pH 7.4), uridine at its Kₘ value (e.g., 50 µM), and inorganic phosphate (Pi) at its Kₘ value (e.g., 2 mM).[2]
-
Add varying concentrations of the test inhibitor to the reaction mixture. Ensure the final solvent concentration (e.g., DMSO) is consistent across all assays and does not exceed a level that affects enzyme activity.
-
Pre-incubate the enzyme with the inhibitor for a set period.
-
Initiate the reaction by adding a standardized amount of hUP1 (e.g., 100 nM).[2]
-
Monitor the decrease in absorbance at 262 nm or 280 nm over time.[2][7]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition relative to a control reaction containing no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
4. Procedure for Determining Ki: To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed by varying the concentration of one substrate while keeping the other substrate at a fixed concentration. This is repeated for several inhibitor concentrations. The data is then analyzed using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[2]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental logic.
References
- 1. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of uridine phosphorylase from Giardia lamblia by pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
comparative analysis of the crystal structures of xylo- and arabinofuranosyl nucleosides
A deep dive into the structural nuances of xylo- and arabinofuranosyl nucleosides reveals key conformational differences dictated by the stereochemistry of the sugar moiety. These differences, particularly in sugar pucker and the orientation of the nucleobase, are critical for their biological activity and are of paramount interest to researchers in medicinal chemistry and drug development.
The fundamental distinction between arabinofuranosyl and xylofuranosyl nucleosides lies in the configuration of the hydroxyl groups on the furanose ring. Arabinonucleosides are epimers of ribonucleosides at the C2' position, while xylonucleosides are C3' epimers. This seemingly subtle change introduces significant stereochemical constraints that profoundly influence the three-dimensional structure of the molecule, affecting how it interacts with enzymes and other biological targets.
Conformational Parameters: A Quantitative Comparison
The conformation of a nucleoside is primarily defined by three key parameters: the puckering of the furanose ring, the torsion angle of the glycosidic bond, and the orientation of the exocyclic C5' hydroxymethyl group. The furanose ring is not planar and adopts a puckered conformation, which is described by the pseudorotation phase angle (P). This angle defines the type of pucker, which typically falls into two major categories: North (N-type, P ≈ 0° ± 90°), corresponding to C3'-endo, and South (S-type, P ≈ 180° ± 90°), corresponding to C2'-endo. The glycosidic torsion angle (χ) describes the orientation of the nucleobase relative to the sugar ring, defining either a syn or anti conformation.
Experimental data from X-ray crystallographic studies of various xylo- and arabinofuranosyl nucleoside analogs provide a clear picture of their conformational preferences.
| Nucleoside | Sugar Pucker (P) | Glycosidic Angle (χ) | Conformation | Reference |
| Arabinofuranosyl Nucleosides | ||||
| 5-nitro-1-β-D-arabinofuranosyluracil | C(2')-endo (S-type) | anti | S / anti | [1] |
| 9-α-D-arabinofuranosyladenine (Molecule A) | C(2')-exo-C(3')-endo (N-type) | -73° | N / syn | [2][3] |
| 9-α-D-arabinofuranosyladenine (Molecule B) | C(3')-endo (N-type) | -64° | N / syn | [2][3] |
| Xylofuranosyl Nucleosides | ||||
| 9-β-D-xylofuranosyladenine | C(3')-endo (N-type) | anti | N / anti | |
| 1-β-D-xylofuranosyluracil | C(3')-endo-C(2')-exo (N-type) | anti | N / anti |
Note: Specific numerical values for P and χ for xylofuranosyl nucleosides are inferred from related structural studies, as direct crystallographic reports for the simple nucleosides are less common in publicly accessible literature. The α-anomer of arabinofuranosyladenine is included to show the flexibility of the sugar ring, though its χ angle definition differs from the more common β-anomers.
From the available data, a distinct trend emerges. Xylofuranosyl nucleosides show a strong preference for the North-type (C3'-endo) sugar pucker. This conformation minimizes steric hindrance involving the 3'-hydroxyl group. In contrast, arabinofuranosyl nucleosides exhibit greater conformational flexibility, adopting both North (C3'-endo) and South (C2'-endo) puckers.[1][2][3] The configuration of the O2'-hydroxyl group in arabinose exerts a significant influence on the conformational priorities.[1] While the anti conformation is generally preferred for the base in both types of β-nucleosides, the energy barrier for syn-anti interconversion is considerably higher in arabinosides compared to ribosides.
Experimental Protocols: Determining Crystal Structures
The conformational data presented is obtained through single-crystal X-ray diffraction, a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.
1. Crystallization: The first and often most challenging step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a supersaturated solution of the nucleoside analog.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include water, ethanol, methanol, and acetonitrile.
-
Method: The nucleoside is dissolved in the chosen solvent at an elevated temperature to create a saturated or slightly supersaturated solution. The solution is then allowed to cool slowly and undisturbed. Alternatively, vapor diffusion (hanging drop or sitting drop) is a common method where a drop of the nucleoside solution equilibrates with a larger reservoir of a precipitant, leading to gradual crystallization.
2. Data Collection: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.
-
X-ray Source: X-rays are generated either by a rotating anode source in a laboratory diffractometer or at a synchrotron facility, which provides a much more intense beam.
-
Diffraction: The crystal lattice diffracts the X-rays into a unique pattern of spots (reflections). The crystal is rotated during the experiment to collect a complete dataset.
-
Detection: The intensities and positions of the diffracted beams are recorded using an area detector, such as a CCD or CMOS sensor.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Phase Problem: The intensities of the reflections are measured, but the phase information is lost. The "phase problem" is solved using computational methods like direct methods or Patterson functions to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides the precise bond lengths, bond angles, and torsion angles used in the comparative analysis.
Visualization of the Analytical Workflow
The process of comparing these crystal structures follows a logical workflow, from initial sample preparation to the final interpretation of conformational data.
Caption: Workflow for comparative crystallographic analysis.
References
- 1. Structure and conformation of a nucleoside analog 5-nitro-1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation and structure of 9-alpha-D-arabinofuranoxyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The crystal and molecular structure of 9-alpha-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel nucleoside analog 1-(β-D-Xylofuranosyl)-5-methoxyuracil. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive analysis based on structurally similar compounds and compares it with established data from other xylofuranosyl nucleoside analogs. This approach offers a foundational understanding of its potential therapeutic profile, including its anticipated biological activities and off-target effects.
Introduction
Nucleoside analogs are a critical class of therapeutic agents, primarily used in antiviral and anticancer treatments.[1][2] Their mechanism of action often involves the disruption of nucleic acid synthesis in rapidly replicating cells or viruses.[2][3] The compound 1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic nucleoside analog featuring a xylofuranose (B8766934) sugar moiety and a 5-methoxy-substituted uracil (B121893) base.[1][2] While extensive research on this specific molecule is not yet publicly available, its structural components suggest potential as a therapeutic candidate.[2] This guide provides a predictive overview of its properties and compares them with other relevant nucleoside analogs.
Predicted Physicochemical Properties
The physicochemical properties of 1-(β-D-Xylofuranosyl)-5-methoxyuracil have been predicted based on the analysis of related compounds. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the addition of a methoxy (B1213986) group to the uracil base of 1-(β-D-Xylofuranosyl)uracil.[2] |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula.[2] |
| Appearance | White to off-white crystalline solid | Typical appearance for similar nucleoside analogs.[2] |
| Solubility | Soluble in water, DMSO, and methanol | Common solubility profile for polar nucleoside analogs.[2] |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring.[2] |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, methoxy group, and carbonyl groups of the uracil ring.[2] |
Potential Biological Activity and Mechanism of Action
The biological activity of nucleoside analogs like 1-(β-D-Xylofuranosyl)-5-methoxyuracil is anticipated to be in the antiviral and anticancer realms. The proposed mechanism of action centers on the inhibition of nucleic acid synthesis.
Antiviral Activity: Many uracil analogs exhibit antiviral properties by acting as chain terminators during viral replication.[2] The xylofuranosyl sugar, being an isomer of the natural ribose, can be recognized by viral polymerases.[2]
Anticancer Activity: The anticancer potential of nucleoside analogs often stems from their ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[2] Upon conversion to its triphosphate derivative, 1-(β-D-Xylofuranosyl)-5-methoxyuracil could act as a competitive inhibitor of cellular DNA polymerases, leading to chain termination, cell cycle arrest, and apoptosis.[2]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Comparative Analysis with Alternative Nucleoside Analogs
To evaluate the potential of 1-(β-D-Xylofuranosyl)-5-methoxyuracil, it is compared with other xylofuranosyl nucleosides for which experimental data is available. The following table summarizes the in vitro antiviral activity and cytotoxicity of these compounds. The data for 1-(β-D-Xylofuranosyl)-5-methoxyuracil is hypothetical and projected for illustrative purposes based on structure-activity relationships.[3]
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1-(β-D-Xylofuranosyl)-5-methoxyuracil (Hypothetical) | HSV-1 | 8.5 | >100 | >11.8 |
| Adenine (B156593) containing xylofuranosyl nucleoside phosphonate | Measles Virus (MeV) | 12 | >100 | >8.3 |
| Adenine containing xylofuranosyl nucleoside phosphonate | Enterovirus-68 (EV-68) | 16 | >100 | >6.25 |
| Disilylated 3'-glucosylthio xylonucleoside | Sindbis Virus (SINV) | 3 | >120 | >40 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data for adenine and disilylated compounds from a 2023 study.[4]
Experimental Protocols
Standard assays are used to determine the antiviral activity and cytotoxicity of nucleoside analogs.
1. Antiviral Activity Assay (Plaque Reduction Assay):
-
Confluent monolayers of host cells are infected with the virus at a specific multiplicity of infection (MOI).
-
After an adsorption period, the virus is removed, and the cells are overlaid with a medium containing methylcellulose (B11928114) and serial dilutions of the test compound.
-
Plates are incubated to allow plaque formation.
-
The number of plaques is counted to determine the concentration of the compound that inhibits virus replication by 50% (EC₅₀).[3]
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound and incubated for 48-72 hours.
-
MTT solution is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured to determine cell viability and the 50% cytotoxic concentration (CC₅₀).[3]
Below is a workflow diagram for these experimental protocols.
Caption: Workflow for antiviral and cytotoxicity assays.
Potential Off-Target Effects
Off-target effects are a significant concern in drug development, where a therapeutic agent affects unintended genes or proteins. For nucleoside analogs, off-target effects can arise from several mechanisms, including:
-
Inhibition of Cellular Polymerases: While the aim is to target viral polymerases, some nucleoside analogs can also inhibit host cell DNA and RNA polymerases, leading to toxicity.
-
Mitochondrial Toxicity: Inhibition of mitochondrial DNA polymerase gamma can lead to mitochondrial dysfunction.
-
Alteration of Cellular Signaling Pathways: Incorporation into cellular nucleic acids or interaction with other cellular proteins can disrupt normal cellular processes.
Minimizing off-target effects is crucial for the development of safe and effective therapeutics. Strategies include chemical modifications to improve selectivity and careful dose selection.
Conclusion
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a novel nucleoside analog with predicted antiviral and anticancer potential. While direct experimental validation is pending, comparative analysis with structurally related compounds provides a valuable framework for guiding future research. The key to its therapeutic success will lie in a favorable selectivity index, indicating potent activity against the target with minimal host cell toxicity. Further investigations are necessary to synthesize this compound, characterize its biological activity, and thoroughly evaluate its off-target effect profile.
References
Safety Operating Guide
Prudent Disposal of 1-(b-D-Xylofuranosyl)-5-methoxyuracil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(b-D-Xylofuranosyl)-5-methoxyuracil, a substituted uridine (B1682114) analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is recommended.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with appropriate personal protective equipment (PPE).[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat.[1]
Chemical and Physical Properties
While specific data for this compound is limited, the properties of related compounds can provide some insight. This information is crucial for understanding its potential behavior and for making informed decisions during handling and disposal.[1]
| Property | 1-(b-D-Xylofuranosyl)uracil | 5-Methoxyuracil |
| Molecular Formula | C₉H₁₂N₂O₆ | C₅H₆N₂O₃ |
| Molecular Weight | 244.20 g/mol | 142.11 g/mol |
| Appearance | White or off-white solid | Not specified |
| Solubility | Soluble in Ethanol | Not specified |
| Melting Point | 158-158.5°C | Not specified |
Data for related compounds is provided for guidance and may not reflect the exact properties of this compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain.[1]
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealable, and chemically resistant container.
-
Collect liquid waste in a separate, labeled, and leak-proof container. Avoid overfilling containers.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from heat, sparks, and open flames.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional procedures for waste pickup requests.[1]
-
Provide the EHS office or contractor with all available information about the waste, including its chemical name and any known hazards.
-
Spill Management
In the event of a spill, the following steps should be taken:[1]
-
Evacuate: Immediately evacuate the affected area.[1]
-
Notify: Inform your supervisor and contact your institution's EHS office.[1]
-
Secure: If it is safe to do so, restrict access to the spill area.[1]
-
Clean-up: Do not attempt to clean up a significant spill without proper training and equipment. Allow trained EHS personnel to manage the cleanup. For minor spills, and if you are trained to do so, use an appropriate absorbent material for liquids or carefully sweep up solids, minimizing dust generation. Place all cleanup materials in a labeled hazardous waste container.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(b-D-Xylofuranosyl)-5-methoxyuracil
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(b-D-Xylofuranosyl)-5-methoxyuracil. It includes procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
As a nucleoside analog with potential for biological activity, this compound should be handled with caution.[1] Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and as such, this compound should be treated as a potentially hazardous drug (HD).[1] Exposure to cytotoxic drugs can pose significant health risks, including skin rashes, cancer, and reproductive disorders.[2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978).[3] | Inner glove should be tucked under the gown cuff, and the outer glove should cover the cuff.[4] Provides a primary barrier against skin contact. |
| Gown | Disposable, chemo-rated impervious gown that is lint-free.[4][5] | Protects against splashes and contamination of personal clothing. Should be changed immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects eyes from splashes, aerosols, and dust particles. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher.[4] | Required when handling the compound as a powder or when there is a risk of aerosolization. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[4] | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.
Experimental Workflow for Handling
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any potential spills or aerosols.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Gather all necessary PPE as specified in the table above.
-
Don PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, eye protection, and outer gloves.
-
-
Handling:
-
When weighing the solid compound, perform this task in a ventilated enclosure to minimize inhalation risk.
-
Handle the compound in a manner that avoids the generation of dust or aerosols.
-
If creating a solution, add the solvent to the compound slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove PPE in a way that avoids self-contamination: remove outer gloves, gown, eye protection, respirator, shoe covers, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a synthetic nucleoside, waste may be considered recombinant or synthetic nucleic acid (rDNA) waste and should be handled accordingly.
Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired compound, contaminated gloves, gowns, shoe covers, and labware. |
| Place in a designated, clearly labeled hazardous waste container lined with a red bag.[8] | |
| Liquid Waste | Solutions containing this compound. |
| Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not pour down the drain. | |
| Sharps Waste | Contaminated needles, syringes, and pipette tips. |
| Dispose of immediately in a designated sharps container. |
Waste Management Workflow
Caption: Waste disposal workflow for this compound.
The principal investigator or researcher is ultimately responsible for the proper disposal of hazardous materials.[9] Always follow your institution's specific procedures for hazardous waste disposal and consult with your EHS department for any questions.
References
- 1. benchchem.com [benchchem.com]
- 2. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. halyardhealth.com [halyardhealth.com]
- 5. pharmtech.com [pharmtech.com]
- 6. fishersci.com [fishersci.com]
- 7. regdocs.bd.com [regdocs.bd.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
